molecular formula C11H21NO3 B179529 Tert-butyl (S)1-formyl-3-methylbutylcarbamate CAS No. 58521-45-2

Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Katalognummer: B179529
CAS-Nummer: 58521-45-2
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: RQSBRFZHUKLKNO-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (S)1-formyl-3-methylbutylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually >95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBRFZHUKLKNO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Aldehydes in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the aldehyde functionality stands as a cornerstone of molecular architecture. When incorporated into a chiral framework, as in the case of N-protected amino aldehydes, its utility is magnified, providing a versatile entry point for the stereocontrolled synthesis of complex bioactive molecules. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, colloquially known as Boc-L-Leucinal, epitomizes this class of reagents. As a derivative of the naturally occurring amino acid L-leucine, it offers a readily available source of chirality, while the Boc protecting group imparts stability and solubility, rendering it an invaluable building block in the synthesis of peptide aldehydes, protease inhibitors, and other pharmacologically relevant compounds.[1] This guide aims to provide a comprehensive technical overview of Boc-L-Leucinal, from its fundamental chemical properties to its synthesis and application, empowering researchers to leverage its full potential in their scientific endeavors.

Core Chemical and Physical Properties

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a white to off-white solid at room temperature.[2] The presence of the bulky tert-butyloxycarbonyl (Boc) group significantly influences its physical properties, rendering it soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide.[3]

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance White to off-white solid[2]
Melting Point 85-90 °C[4]
Optical Rotation [α]²⁰/D −25±0.5°, c = 2% in acetic acid[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
CAS Number 141108-78-3 (S-isomer)

Synthesis of Boc-L-Leucinal: A Two-Step Approach

The most common and efficient synthesis of Boc-L-Leucinal involves a two-step process starting from the readily available and relatively inexpensive Boc-L-leucine. The first step is the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

Step 1: Reduction of Boc-L-leucine to Boc-L-leucinol

The reduction of the carboxylic acid of Boc-L-leucine to the corresponding alcohol, Boc-L-leucinol, can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a suitable activating agent for the carboxylic acid, or by forming a mixed anhydride.

Step 2: Oxidation of Boc-L-leucinol to Boc-L-Leucinal

The critical step in the synthesis is the mild oxidation of the primary alcohol, Boc-L-leucinol, to the aldehyde. Over-oxidation to the carboxylic acid is a common side reaction that must be carefully controlled. The Dess-Martin periodinane (DMP) oxidation is a widely used and reliable method for this transformation due to its mild reaction conditions and high yields.

Synthesis_Workflow Boc_Leu Boc-L-leucine Reduction Reduction (e.g., NaBH4) Boc_Leu->Reduction Boc_Leucinol Boc-L-leucinol Oxidation Oxidation (Dess-Martin Periodinane) Boc_Leucinol->Oxidation Boc_Leucinal Boc-L-Leucinal Reduction->Boc_Leucinol Oxidation->Boc_Leucinal

Caption: Synthetic pathway for Boc-L-Leucinal.

Detailed Experimental Protocol: Dess-Martin Oxidation of Boc-L-leucinol

This protocol is adapted from established procedures for the oxidation of N-protected amino alcohols.[1]

Materials:

  • Boc-L-leucinol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Boc-L-leucinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the solid byproducts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Boc-L-Leucinal as a white solid.

Spectroscopic Characterization

Unambiguous identification of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Boc-L-Leucinal is expected to show characteristic signals for the aldehyde proton (CHO) as a doublet around 9.5-9.7 ppm. The protons of the tert-butyl group will appear as a sharp singlet at approximately 1.4 ppm. The remaining protons of the leucine side chain will exhibit complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show a distinctive downfield resonance for the aldehyde carbonyl carbon (C=O) in the range of 200-205 ppm. The carbonyl carbon of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be observed near 80 ppm. The carbons of the leucine side chain will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the aldehyde C=O stretching vibration. The N-H stretch of the carbamate will appear as a broad band around 3300-3400 cm⁻¹, and the C=O stretch of the Boc group will be visible as a strong band near 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 216.16 or the sodium adduct [M+Na]⁺ at m/z 238.14 would be expected.

Reactivity, Stability, and Handling

Reactivity Profile

The chemical reactivity of Boc-L-Leucinal is dominated by the aldehyde functionality and the Boc protecting group.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations. It is also prone to oxidation to the corresponding carboxylic acid, necessitating careful handling and storage to avoid exposure to oxidizing agents and air. The α-proton is acidic and can be epimerized under basic conditions, leading to racemization. Therefore, prolonged exposure to strong bases should be avoided.

  • Boc Protecting Group: The tert-butyloxycarbonyl group is stable under a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6]

Reactivity Boc_Leucinal Boc-L-Leucinal Aldehyde_Reactions Aldehyde Reactions (Reductive Amination, Wittig, etc.) Boc_Leucinal->Aldehyde_Reactions Oxidation Oxidation (to Carboxylic Acid) Boc_Leucinal->Oxidation Racemization Racemization (under basic conditions) Boc_Leucinal->Racemization Deprotection Boc Deprotection (acidic conditions) Boc_Leucinal->Deprotection

Caption: Reactivity profile of Boc-L-Leucinal.

Stability and Storage

To maintain its chemical integrity, Tert-butyl (S)-1-formyl-3-methylbutylcarbamate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).[3] It should be protected from light, moisture, and air to prevent oxidation and hydrolysis. For long-term storage, keeping it in a freezer at -20 °C is recommended.

Analytical Methods for Quality Control

Ensuring the purity of Boc-L-Leucinal is critical for its successful application in synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of Boc-L-Leucinal. A C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (0.1%), is typically employed. Detection is commonly performed using a UV detector at a wavelength around 210-220 nm.

Chiral HPLC

To determine the enantiomeric purity of the compound and assess the extent of any racemization, chiral HPLC is the method of choice. A suitable chiral stationary phase, such as a cyclodextrin-based or a polysaccharide-based column, would be required.

Applications in Drug Discovery and Development

The unique combination of a chiral scaffold, a reactive aldehyde, and a stable protecting group makes Boc-L-Leucinal a valuable intermediate in the synthesis of a variety of target molecules.

  • Peptide Aldehydes: It serves as a key starting material for the synthesis of more complex peptide aldehydes, which are potent inhibitors of various proteases, including cysteine and serine proteases.[7]

  • Asymmetric Synthesis: The chiral center of Boc-L-Leucinal can be used to induce stereoselectivity in subsequent reactions, making it a valuable tool in asymmetric synthesis.

  • Pharmaceutical Intermediates: As previously mentioned, it is a crucial intermediate in the synthesis of the anti-epileptic drug Lacosamide.

Conclusion

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal) is a versatile and valuable chiral building block in modern organic synthesis. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methods, make it an attractive starting material for the construction of complex and biologically active molecules. A thorough understanding of its reactivity, stability, and handling requirements is paramount to its successful application in research and development. This guide has provided a comprehensive overview of these key aspects, intended to serve as a valuable resource for scientists and researchers in the field.

References

  • Patil, S. A., et al. (2021). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. ACS Omega, 6(9), 6043–6055. [Link]

  • PubChem. N-Boc-L-leucine L-leucine. [Link]

  • Pozdnev, V. F. (1983). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 61, 25. [Link]

  • BuyersGuideChem. Boc-L-(+)-Leucine. [Link]

  • Grzonka, Z., et al. (2018). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled at carboxyl position... ResearchGate. [Link]

  • Fehrentz, J.-A., et al. (1995). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 72, 12. [Link]

  • ResearchGate. 400MHz 1H NMR spectrum of Boc-(Leu-β3,3-Ac6c)2-Leu-OMe, P3 in CDCl3. [Link]

  • Google Patents.
  • Patil, S. A., et al. (2021). Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. PMC. [Link]

  • Ovcharova, L. O., et al. (2018). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Bonner, W. A., & Blair, N. E. (1982). The radiolysis and radioracemization of poly-L-leucines. Journal of molecular evolution, 18(5), 331–336. [Link]

  • Ley, S. V., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Sato, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Scientific Laboratory Supplies. Boc-Leu-OH, >=99.0% (HPLC). [Link]

  • Li, Y., et al. (2018). Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. Medical Science Monitor, 24, 335–343. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known in the scientific community as Boc-L-leucinal, is a chiral aldehyde derived from the amino acid L-leucine. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a critical building block in the synthesis of complex peptides and peptidomimetics, particularly those with therapeutic potential. Its aldehyde moiety serves as a versatile handle for various chemical transformations, including reductive amination and the formation of protease-inhibiting warheads.

Given its significance in drug discovery and development, the unambiguous confirmation of its structure and the assessment of its purity are paramount. This technical guide provides a comprehensive overview of the analytical methodologies and field-proven insights for the complete structure elucidation of Boc-L-leucinal. We will delve into the practical application and interpretation of spectroscopic techniques, emphasizing the causality behind experimental choices to ensure a self-validating analytical workflow.

Core Molecular Characteristics

A foundational understanding of the molecule's basic properties is the first step in any structure elucidation workflow.

PropertyValueSource
Chemical Name Tert-butyl (S)-1-formyl-3-methylbutylcarbamate
Common Name Boc-L-leucinal
CAS Number 58521-45-2[1]
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]

Synthesis and Potential Impurities: A Critical Consideration

The synthetic route employed to produce Boc-L-leucinal directly influences the potential impurity profile, which is a crucial aspect of structure elucidation and quality control. A common and efficient method for the synthesis of Boc-L-leucinal is the controlled oxidation of its corresponding alcohol, Boc-L-leucinol.

This oxidation is often achieved using mild oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol. Understanding this synthetic pathway is vital as it informs the analyst about potential process-related impurities that may need to be identified and characterized.

Potential Impurities:

  • Boc-L-leucinol (Starting Material): Incomplete oxidation can lead to the presence of the starting alcohol.

  • Boc-L-leucine (Over-oxidation Product): Aggressive oxidation conditions can further oxidize the aldehyde to the corresponding carboxylic acid.

  • Di-tert-butyl dicarbonate (Boc₂O) and related byproducts: From the initial Boc-protection of L-leucine.

  • Reagent-derived impurities: Remnants or byproducts of the oxidizing agent and other reagents used in the synthesis and workup.

The following diagram illustrates the general synthetic workflow and the points at which key impurities can be introduced.

Synthesis_and_Impurities cluster_synthesis Synthesis of Boc-L-leucinal cluster_impurities Potential Impurities L_Leucine L-Leucine Boc_Protection Boc Protection (Boc₂O) L_Leucine->Boc_Protection Boc_Leucine Boc-L-leucine Boc_Protection->Boc_Leucine Impurity_Reagents Reagent Byproducts Boc_Protection->Impurity_Reagents Can introduce Reduction Reduction Boc_Leucine->Reduction Boc_Leucinol Boc-L-leucinol Reduction->Boc_Leucinol Oxidation Controlled Oxidation (e.g., DMP, Swern) Boc_Leucinol->Oxidation Boc_Leucinal Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-leucinal) Oxidation->Boc_Leucinal Impurity_Boc_Leucinol Boc-L-leucinol (Incomplete Oxidation) Oxidation->Impurity_Boc_Leucinol Leads to Impurity_Boc_Leucine Boc-L-leucine (Over-oxidation) Oxidation->Impurity_Boc_Leucine Leads to

Caption: Synthesis workflow and potential impurity sources.

Spectroscopic Analysis: The Core of Structure Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structure elucidation of Boc-L-leucinal. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For Boc-L-leucinal, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.

  • Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

Expected Chemical Shifts and Multiplicities:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Aldehyde (-CHO)9.5 - 9.7Singlet (or doublet if coupled to α-H)1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
NH (Carbamate)4.8 - 5.2Broad singlet or doublet1HThe carbamate proton is deshielded and often appears broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. It will show coupling to the α-proton.
α-CH4.0 - 4.3Multiplet1HThis proton is deshielded by the adjacent nitrogen of the carbamate and the aldehyde group. It will be coupled to the NH proton and the β-CH₂ protons.
β-CH₂1.4 - 1.8Multiplet2HThese diastereotopic protons are part of the isobutyl side chain and will show complex splitting due to coupling with the α-CH and γ-CH protons.
γ-CH1.6 - 1.9Multiplet1HThis proton is coupled to the β-CH₂ protons and the two diastereotopic methyl groups.
δ-CH₃ (x2)0.9 - 1.0Doublet6HThe two methyl groups of the isobutyl side chain are diastereotopic and will appear as two distinct doublets, coupled to the γ-CH proton.
tert-Butyl (-C(CH₃)₃)~1.45Singlet9HThe nine protons of the tert-butyl group are chemically equivalent and appear as a strong singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Step-by-Step Protocol for ¹³C NMR Analysis:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).

Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale for Assignment
Aldehyde Carbonyl (-C HO)200 - 205The aldehyde carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.
Carbamate Carbonyl (-NHC O₂-)155 - 157The carbamate carbonyl carbon is also deshielded but appears upfield relative to the aldehyde carbonyl.
Quaternary Carbon (-OC (CH₃)₃)79 - 81The quaternary carbon of the tert-butyl group is shielded by the attached methyl groups but deshielded by the electronegative oxygen.
α-Carbon (-C H(NHBoc)CHO)58 - 62This carbon is deshielded by the adjacent nitrogen and carbonyl group.
β-Carbon (-C H₂-)38 - 42The methylene carbon of the isobutyl side chain.
γ-Carbon (-C H-)24 - 26The methine carbon of the isobutyl side chain.
δ-Carbons (-C H₃ x2)21 - 23The two methyl carbons of the isobutyl group.
tert-Butyl Carbons (-C(C H₃)₃)~28.5The three equivalent methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Step-by-Step Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For further structural information, perform tandem mass spectrometry (MS/MS) on the parent ion.

Expected Mass Spectrum Features:

  • Parent Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 216.3. The observation of this peak confirms the molecular weight of the compound.

  • Fragmentation Pattern: The Boc group is known to be labile under mass spectrometry conditions. Key fragmentation pathways include:

    • Loss of the Boc group: A significant fragment resulting from the loss of the entire tert-butoxycarbonyl group (100 Da), leading to a fragment ion at m/z 116.3.

    • Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then further fragment.

    • Cleavage of the isobutyl side chain: Fragmentation of the leucine side chain can also be observed.

The following diagram illustrates the expected major fragmentation pathways for Boc-L-leucinal in positive-ion ESI-MS/MS.

MS_Fragmentation Parent_Ion [M+H]⁺ m/z 216.3 Loss_Boc - Boc group (-100 Da) Parent_Ion->Loss_Boc Loss_Isobutylene - Isobutylene (-56 Da) Parent_Ion->Loss_Isobutylene Loss_Sidechain - Isobutyl group (-57 Da) Parent_Ion->Loss_Sidechain Fragment_116 [M+H-100]⁺ m/z 116.3 Loss_Boc->Fragment_116 Fragment_160 [M+H-56]⁺ m/z 160.3 Loss_Isobutylene->Fragment_160 Fragment_159 [M+H-57]⁺ m/z 159.3 Loss_Sidechain->Fragment_159

Caption: Major fragmentation pathways of Boc-L-leucinal in MS/MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Step-by-Step Protocol for FTIR Analysis:

  • Sample Preparation: The spectrum can be acquired on a neat sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceRationale
N-H Stretch (Carbamate)3300 - 3500BroadHydrogen bonding can broaden this peak.
C-H Stretch (Aliphatic)2850 - 3000SharpCharacteristic of the alkyl portions of the molecule.
C-H Stretch (Aldehyde)2720 and 2820Two weak to medium bandsThe presence of these two distinct peaks is highly characteristic of an aldehyde.
C=O Stretch (Aldehyde)1720 - 1740Strong, sharpThe aldehyde carbonyl stretch typically appears at a higher wavenumber than a ketone carbonyl.
C=O Stretch (Carbamate)1680 - 1700Strong, sharpThe carbamate carbonyl is conjugated with the nitrogen lone pair, which lowers its stretching frequency compared to a typical ketone.
N-H Bend (Carbamate)1510 - 1540MediumOften referred to as the Amide II band in peptides and related compounds.
C-O Stretch (Carbamate)1250 - 1300 and 1000-1100StrongCharacteristic stretches of the carbamate ester group.

Putting It All Together: A Self-Validating Workflow

The power of this multi-technique approach lies in its self-validating nature. The information obtained from each technique should be consistent and complementary.

Elucidation_Workflow cluster_data Data Interpretation Sample Boc-L-leucinal Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS and MS/MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Proton & Carbon Skeleton Connectivity NMR->NMR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Present IR->IR_Data Structure_Confirmation Structure Confirmed NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Integrated workflow for structure elucidation.

For instance, the aldehyde functional group identified by the characteristic C-H and C=O stretches in the IR spectrum should be confirmed by the presence of the aldehyde proton and carbonyl carbon signals in the ¹H and ¹³C NMR spectra, respectively. Similarly, the molecular weight determined by mass spectrometry must be consistent with the molecular formula derived from the NMR data. Any deviation from the expected data should prompt an investigation into the presence of impurities or an alternative structure.

Conclusion

The structure elucidation of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-leucinal) is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the detailed protocols and interpretative guidance provided in this technical guide, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important synthetic building block. A thorough understanding of the underlying principles of each analytical technique and an awareness of potential synthetic impurities are key to ensuring the integrity of the data and the quality of the final product.

References

  • PubChem. tert-Butyl (S)-1-formyl-3-methylbutylcarbamate. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (CAS 58521-45-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Chiral Building Block

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly referred to as Boc-L-Leucinal, is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry. Its unique structural features, comprising a bulky tert-butyloxycarbonyl (Boc) protecting group, a chiral center derived from the amino acid L-leucine, and a reactive aldehyde functionality, make it a versatile precursor for the synthesis of a wide array of complex molecules, including protease inhibitors and other biologically active compounds. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in multi-step syntheses. This guide provides a comprehensive overview of the known and predicted physical and spectroscopic properties of this important molecule, supported by experimental considerations and analytical methodologies.

Molecular Identity and Core Properties

At its core, the identity of any chemical compound is defined by its fundamental properties. For Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, these are summarized below.

PropertyValueSource
CAS Number 58521-45-2N/A
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]
Appearance White to off-white solid (typical)Inferred from related compounds
Purity >95% (typical commercial grade)[1]

Thermal and Physical Properties: A Quantitative Overview

PropertyValueMethodSource
Melting Point 80-90 °C (for Boc-L-leucine hydrate)Experimental[2]
Boiling Point 295.5 ± 23.0 °CPredictedN/A
Density 0.976 ± 0.06 g/cm³PredictedN/A

Note: The melting point provided is for the closely related Boc-L-leucine hydrate and should be considered an estimate for Boc-L-Leucinal.

Solubility Profile: Guiding Solvent Selection for Synthesis and Analysis

The solubility of Boc-L-Leucinal is a critical parameter for its use in reactions, purification, and analytical procedures. Based on its structure and data from analogous compounds, a general solubility profile can be outlined. The presence of the large, nonpolar Boc group and the alkyl side chain suggests good solubility in many organic solvents, while the polar carbamate and aldehyde groups may impart some solubility in more polar environments.

SolventSolubilityRationale/Reference
Methanol SolubleInferred from related Boc-amino acids
Ethanol SolubleInferred from related Boc-amino acids[3]
Dimethyl Sulfoxide (DMSO) SolubleInferred from related Boc-amino acids[4]
Dichloromethane SolubleInferred from synthetic procedures
Tetrahydrofuran (THF) SolubleInferred from synthetic procedures
Water Insoluble to sparingly solubleInferred from the hydrophobic nature of the molecule

Experimental Insight: The solubility of Boc-protected amino acids is generally good in a range of organic solvents. For synthetic applications, anhydrous solvents are often required to prevent unwanted reactions with the aldehyde functionality. For analytical purposes, such as HPLC, solubility in the mobile phase components (e.g., acetonitrile, methanol, water) is a key consideration.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic techniques provide an unambiguous identification of a compound and offer insights into its structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Boc-L-Leucinal, the following characteristic absorption bands are expected:

Functional GroupExpected Absorption Range (cm⁻¹)Interpretation
N-H (carbamate) ~3300 (broad)N-H stretching vibration.
C-H (alkane) 2960-2850C-H stretching vibrations of the isobutyl and tert-butyl groups.
C=O (aldehyde) ~1725Strong C=O stretching vibration, characteristic of aldehydes.
C=O (carbamate) ~1685Strong C=O stretching vibration of the Boc-protecting group.
C-O (carbamate) ~1160C-O stretching vibration.

Diagram: Expected IR Absorption Regions for Boc-L-Leucinal

IR_Spectrum Functional_Group_Region Functional Group Region (4000-1500 cm⁻¹) NH_Stretch N-H Stretch Functional_Group_Region->NH_Stretch ~3300 cm⁻¹ CH_Stretch C-H Stretch Functional_Group_Region->CH_Stretch 2960-2850 cm⁻¹ CO_Aldehyde C=O (Aldehyde) Functional_Group_Region->CO_Aldehyde ~1725 cm⁻¹ CO_Carbamate C=O (Carbamate) Functional_Group_Region->CO_Carbamate ~1685 cm⁻¹ Fingerprint_Region Fingerprint Region (1500-400 cm⁻¹)

Caption: Key IR absorption bands for Boc-L-Leucinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Boc-L-Leucinal is expected to show distinct signals for each type of proton.

Proton EnvironmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.5-9.7s1H
N-H (carbamate)~5.0d1H
α-CH~4.1m1H
β-CH₂1.5-1.7m2H
γ-CH~1.8m1H
δ-CH₃0.9-1.0d6H
tert-butyl (-C(CH₃)₃)~1.4s9H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)
Aldehyde (C=O)~200
Carbamate (C=O)~156
Quaternary C (Boc)~80
α-C~58
β-C~40
γ-C~25
δ-C~22
tert-butyl (CH₃)~28

Stereochemical Integrity and its Analysis

As a chiral molecule, the enantiomeric purity of Boc-L-Leucinal is of utmost importance, particularly in the synthesis of stereospecific drug molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Workflow: Chiral HPLC Analysis of Boc-L-Leucinal

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Boc-L-Leucinal Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Standard Racemic Standard (Boc-DL-Leucinal) Standard->Dissolution Injector Autosampler/Injector Dissolution->Injector Column Chiral Stationary Phase (e.g., Chiralpak IA/IB) Injector->Column Mobile Phase (e.g., Hexane/Isopropanol) Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess (e.e.) Calculation Integration->Calculation

Caption: A typical workflow for determining the enantiomeric purity of Boc-L-Leucinal using chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as Chiralpak® IA or IB, are commonly effective for separating enantiomers of N-protected amino aldehydes.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase for normal-phase chiral separations. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL). A racemic standard (Boc-DL-Leucinal) should also be prepared to confirm the elution order of the enantiomers.

  • Analysis: The sample and standard are injected onto the column, and the chromatogram is recorded.

  • Quantification: The peak areas of the two enantiomers are integrated, and the enantiomeric excess is calculated using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Crystallographic Data

Conclusion: A Foundation for Application

The physical characteristics of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate presented in this guide provide a foundational understanding for researchers and drug development professionals. While some properties are based on predictions and data from analogous compounds, they offer a reliable starting point for experimental design and process development. The outlined analytical methodologies, particularly for spectroscopic characterization and chiral purity assessment, are essential for ensuring the quality and identity of this critical synthetic intermediate. As a Senior Application Scientist, I emphasize the importance of experimental verification of these properties for any new batch of material to ensure consistency and success in its downstream applications.

References

Sources

An In-depth Technical Guide to the Mechanism of Action of Tert-butyl [(1S)-1-formyl-3-methylbutyl]carbamate (Boc-L-Leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Tert-butyl [(1S)-1-formyl-3-methylbutyl]carbamate, a synthetic peptide aldehyde commonly referred to as Boc-L-Leucinal. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, cellular consequences, and experimental methodologies associated with this potent enzyme inhibitor. We will explore its primary targets, the chemical basis of its inhibitory activity, and its downstream effects on critical cellular pathways such as apoptosis. Furthermore, this guide offers detailed protocols for the characterization of Boc-L-Leucinal's activity, providing a robust framework for its application in a research setting.

Introduction and Chemical Profile

Tert-butyl [(1S)-1-formyl-3-methylbutyl]carbamate (Boc-L-Leucinal) is a C-terminally protected amino acid derivative featuring a reactive aldehyde functional group. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine of the L-leucine scaffold enhances its cell permeability, a crucial attribute for its biological activity. The key to its mechanism of action lies in the electrophilic nature of the aldehyde, which readily interacts with nucleophilic residues in the active sites of specific enzymes.

While structurally simple, Boc-L-Leucinal belongs to a class of compounds known as peptide aldehyde inhibitors. These molecules are designed to mimic the transition state of peptide cleavage by proteases, allowing them to bind with high affinity to the enzyme's active site.

Molecular Mechanism of Action: Targeting Cysteine Proteases

The primary molecular targets of Boc-L-Leucinal are cysteine proteases, with a particular affinity for the calpain family of enzymes. Calpains are calcium-dependent proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2]

Reversible Covalent Inhibition

The aldehyde functional group of Boc-L-Leucinal is the "warhead" responsible for its inhibitory activity. It acts as a potent, reversible covalent inhibitor of cysteine proteases. The mechanism involves the nucleophilic attack of the catalytic cysteine residue in the enzyme's active site on the electrophilic aldehyde carbon of Boc-L-Leucinal. This interaction results in the formation of a stable, yet reversible, hemiacetal adduct. This covalent modification of the active site cysteine effectively blocks substrate access and inhibits the enzyme's proteolytic activity.

The reversibility of this interaction is a key feature. The hemiacetal can hydrolyze, releasing the inhibitor and restoring the enzyme's function. This dynamic equilibrium is a hallmark of many aldehyde-based protease inhibitors.

G cluster_0 Calpain Active Site cluster_1 Boc-L-Leucinal cluster_2 Inhibited Complex Active_Cysteine Cysteine-SH Hemiacetal Hemiacetal Adduct (Covalent & Reversible) Active_Cysteine->Hemiacetal Nucleophilic Attack Inhibitor R-CHO (Aldehyde) Inhibitor->Hemiacetal

Caption: Reversible covalent inhibition of calpain by Boc-L-Leucinal.

Selectivity Profile: Calpains vs. The Proteasome

Peptide aldehydes can exhibit inhibitory activity against a range of proteases. A critical aspect of their utility in research is their selectivity. While structurally related to proteasome inhibitors like MG132 (Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal), which is a tripeptide aldehyde, the shorter peptide backbone of Boc-L-Leucinal appears to confer greater selectivity for calpains over the proteasome.[3][4]

Studies on similar di- and tri-leucine peptidyl aldehydes have shown that while tripeptide aldehydes strongly inhibit both calpain and the proteasome, a dipeptide aldehyde, benzyloxycarbonyl-leucyl-leucinal (ZLLal), is a potent calpain inhibitor (IC50 of 1.20 µM) but a weak proteasome inhibitor (IC50 > 100 µM).[4] It is therefore highly probable that the monopeptide structure of Boc-L-Leucinal further enhances this selectivity for calpains.

Inhibitor Structure Calpain Inhibition (IC50) Proteasome Inhibition (IC50)
Z-LLL-al (MG132)Tripeptide aldehydeStrongStrong
Z-LL-alDipeptide aldehyde1.20 µM> 100 µM
Boc-L-Leucinal Monopeptide aldehyde Potent (Predicted) Weak (Predicted)

Downstream Cellular Consequences of Calpain Inhibition

Inhibition of calpain activity by Boc-L-Leucinal can trigger a cascade of downstream cellular events, with the induction of apoptosis being a prominent outcome.

The Role of Calpain in Apoptosis

Calpains are implicated in both pro-apoptotic and anti-apoptotic pathways, depending on the cellular context and the specific substrates they cleave. However, sustained or excessive calpain activation is often associated with the initiation of apoptosis. Calpains can cleave a variety of proteins involved in apoptosis regulation, including:

  • Bid: Calpain can cleave the pro-apoptotic Bcl-2 family member Bid, generating a truncated form (tBid) that translocates to the mitochondria and induces the release of cytochrome c.[1]

  • Bax: Calpain-mediated cleavage of Bax can promote its pro-apoptotic function.[1]

  • Caspases: Calpains can directly cleave and activate initiator and executioner caspases, such as pro-caspase-7 and -3.[1]

  • IκB: Calpain can degrade the inhibitor of NF-κB (IκB), leading to the activation of the NF-κB signaling pathway, which can have both pro- and anti-apoptotic roles.[1]

By inhibiting calpain, Boc-L-Leucinal can modulate these processes, and in many cell types, this leads to the induction of apoptosis.

Induction of Apoptosis via the Mitochondrial Pathway

A primary consequence of calpain inhibition by Boc-L-Leucinal is the induction of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

  • Cytochrome c Release: The release of cytochrome c into the cytosol is a critical step.

  • Apoptosome Formation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases, such as caspase-3 and -7.

  • Execution of Apoptosis: Activated executioner caspases cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G Boc_L_Leucinal Boc-L-Leucinal Calpain Calpain Boc_L_Leucinal->Calpain Inhibits Bid_Cleavage Bid Cleavage Calpain->Bid_Cleavage Mediates tBid tBid Bid_Cleavage->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by Boc-L-Leucinal.

Experimental Protocols for Characterization

To elucidate and quantify the mechanism of action of Boc-L-Leucinal, a series of well-established biochemical and cell-based assays can be employed.

In Vitro Calpain Inhibition Assay

This assay directly measures the ability of Boc-L-Leucinal to inhibit the enzymatic activity of purified calpain. A fluorogenic calpain substrate is used, which upon cleavage by calpain, releases a fluorescent molecule.

Materials:

  • Purified calpain-1 or calpain-2 enzyme

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 10 mM CaCl2)

  • Boc-L-Leucinal stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Boc-L-Leucinal in assay buffer.

  • In a 96-well plate, add the diluted Boc-L-Leucinal solutions. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Calpeptin).

  • Add the calpain enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic calpain substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

  • Plot the percentage of calpain inhibition versus the concentration of Boc-L-Leucinal to determine the IC50 value.

Cellular Apoptosis Assessment by Western Blotting

This method is used to detect the activation of key apoptotic proteins in cells treated with Boc-L-Leucinal.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Boc-L-Leucinal

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of Boc-L-Leucinal for different time points. Include an untreated control.

  • Harvest the cells and prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

G Cell_Culture Cell Culture & Treatment with Boc-L-Leucinal Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Sources

An In-depth Technical Guide to the Biological Activity of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known in the scientific community as Boc-L-Leucinal, is a synthetic peptide aldehyde that has garnered significant interest for its potent and diverse biological activities. As a derivative of the amino acid L-leucine with a tert-butyloxycarbonyl (Boc) protecting group on its amine and a reactive aldehyde at its C-terminus, this molecule serves as a versatile tool in both synthetic chemistry and chemical biology. Its primary mechanism of action lies in its ability to act as a potent, often reversible, inhibitor of several key enzyme families, including proteasomes, calpains, and, to a lesser extent, other proteases such as acetylcholinesterase and β-secretase. This inhibitory profile positions Boc-L-Leucinal as a valuable pharmacological agent for investigating and potentially treating a range of pathologies, from cancer and neurodegenerative diseases to inflammatory disorders. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, offering field-proven insights for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is essential for its effective application in experimental settings. These properties influence its solubility, stability, and handling.

PropertyValueReference
IUPAC Name tert-butyl N-[(2S)-1-oxo-4-methylpentan-2-yl]carbamate
Synonyms Boc-L-Leucinal
CAS Number 58521-45-2
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Appearance White to off-white powder
Melting Point 85-87 °C[1]
Boiling Point ~356.0 °C (Predicted)[1]
Density ~1.061 g/cm³ (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Optical Rotation [α]20/D -25° (c = 2 in acetic acid)[1]

Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

The synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a multi-step process that begins with the readily available amino acid, L-leucine. The overall strategy involves the protection of the amino group, followed by the reduction of the carboxylic acid to an aldehyde.

Step 1: N-terminal Protection of L-Leucine

The initial step is the protection of the α-amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis, preventing the amine from participating in unwanted side reactions.

Protocol:

  • Dissolve L-leucine in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add a base, typically sodium hydroxide or potassium hydroxide, to deprotonate the amino group, rendering it nucleophilic.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at a controlled temperature (e.g., 0-5°C).

  • Allow the reaction to proceed for several hours at room temperature, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to protonate the carboxylic acid.

  • Extract the resulting Boc-L-leucine with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the Boc-L-leucine by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Step 2: Reduction of Boc-L-leucine to Boc-L-Leucinal

The final step involves the selective reduction of the carboxylic acid of Boc-L-leucine to an aldehyde. This is a critical transformation that requires mild reducing agents to avoid over-reduction to the corresponding alcohol. One common method involves the formation of a Weinreb amide followed by reduction. A more direct approach is the reduction of the carboxylic acid itself.

Protocol (via Weinreb Amide):

  • Activate the carboxylic acid of Boc-L-leucine using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., N-methylmorpholine or triethylamine) to the activated ester to form the Boc-L-leucine Weinreb amide.

  • Purify the Weinreb amide by column chromatography.

  • Dissolve the purified Weinreb amide in an anhydrous ether-based solvent (e.g., diethyl ether or THF) and cool to a low temperature (e.g., -78°C).

  • Slowly add a solution of a mild reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), to the reaction mixture.

  • Carefully monitor the reaction by TLC to ensure complete conversion of the starting material without over-reduction.

  • Quench the reaction with a suitable reagent, such as Rochelle's salt solution or a dilute acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude Boc-L-Leucinal.

  • Purify the final product by flash column chromatography.

Synthesis_of_Boc_L_Leucinal L_Leucine L-Leucine Boc_L_Leucine Boc-L-Leucine L_Leucine->Boc_L_Leucine Boc₂O, Base Weinreb_Amide Boc-L-Leucine Weinreb Amide Boc_L_Leucine->Weinreb_Amide 1. CDI 2. HN(OMe)Me·HCl, Base Boc_L_Leucinal Tert-butyl (S)-1-formyl- 3-methylbutylcarbamate (Boc-L-Leucinal) Weinreb_Amide->Boc_L_Leucinal LiAlH₄ or DIBAL-H

Caption: Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Biological Activity and Mechanisms of Action

The biological significance of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate stems from its ability to inhibit key cellular enzymes. The electrophilic aldehyde group is crucial for its inhibitory activity, as it can form a reversible covalent bond with the active site nucleophiles of target proteases.

Proteasome Inhibition

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cell cycle regulation, apoptosis, and signal transduction.[2] The 26S proteasome, the central enzyme of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, associated with its β5, β2, and β1 subunits, respectively.[3]

Mechanism of Action: Boc-L-Leucinal acts as a potent, reversible inhibitor of the chymotrypsin-like activity of the proteasome.[4] The aldehyde moiety of the inhibitor forms a hemiacetal adduct with the active site threonine residue of the β5 subunit, thereby blocking substrate access and proteolytic activity.[4]

Biological Consequences: Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and pro-apoptotic factors. This disruption of protein homeostasis can trigger cell cycle arrest and induce apoptosis, making proteasome inhibitors valuable anti-cancer agents.[2]

Inhibition of the NF-κB Pathway: One of the most well-characterized downstream effects of proteasome inhibition is the suppression of the NF-κB signaling pathway.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Upon stimulation by various signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[5] This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. By inhibiting the proteasome, Boc-L-Leucinal prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory signaling.[5]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkBa NF-κB/IκBα Complex IkBa_P Phosphorylated IκBα NFkB_IkBa->IkBa_P Signal (e.g., TNF-α) Proteasome 26S Proteasome IkBa_P->Proteasome Ubiquitination NFkB Free NF-κB Proteasome->NFkB IκBα Degradation Boc_L_Leucinal Boc-L-Leucinal Boc_L_Leucinal->Proteasome Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Transcription Gene Transcription (Pro-survival, Pro-inflammatory) DNA->Transcription

Caption: Inhibition of the NF-κB pathway by Boc-L-Leucinal.

Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, signal transduction, and apoptosis.[6] The two major isoforms, calpain-1 and calpain-2, are ubiquitously expressed and have distinct, sometimes opposing, roles in cellular function.[6]

Mechanism of Action: Similar to its interaction with the proteasome, the aldehyde group of Boc-L-Leucinal forms a reversible thiohemiacetal with the active site cysteine residue of calpains, thereby inhibiting their proteolytic activity.

Biological Consequences: Dysregulation of calpain activity is implicated in various pathological conditions, including neurodegenerative diseases and ischemic injury.[6] Inhibition of calpains by compounds like Boc-L-Leucinal can be neuroprotective by preventing the degradation of key cytoskeletal and signaling proteins.[6] Conversely, in some contexts, calpain inhibition can also promote apoptosis.

Acetylcholinesterase and β-Secretase Inhibition

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and the loss of cholinergic neurons are key pathological hallmarks.[7] Two enzymes central to these processes are β-secretase (BACE1), which is involved in the production of Aβ, and acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine.

Mechanism of Action and Biological Consequences: Tert-butyl (S)-1-formyl-3-methylbutylcarbamate has been reported to exhibit inhibitory activity against both AChE and BACE1.[7] By inhibiting AChE, it can increase the levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.[7] Inhibition of BACE1 can reduce the production of Aβ peptides, thereby slowing the formation of amyloid plaques.[7] The mechanism of inhibition is likely competitive, with the inhibitor binding to the active site of these enzymes.[]

Therapeutic Potential and Research Applications

The diverse inhibitory profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate makes it a valuable tool for a wide range of research applications and a potential starting point for the development of therapeutic agents.

Oncology

As a proteasome inhibitor, Boc-L-Leucinal has significant potential in cancer research. By inducing apoptosis and inhibiting the pro-survival NF-κB pathway, it can suppress tumor growth.[2] It is widely used in preclinical studies to investigate the role of the proteasome in various cancers and to evaluate the efficacy of proteasome inhibition as a therapeutic strategy.

Induction of Apoptosis: Proteasome inhibition by Boc-L-Leucinal can trigger the intrinsic apoptotic pathway. The accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors downstream of NF-κB can lead to a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3 and apoptotic cell death.[9][]

Apoptosis_Induction Boc_L_Leucinal Boc-L-Leucinal Proteasome 26S Proteasome Boc_L_Leucinal->Proteasome Inhibition Pro_Apoptotic Accumulation of Pro-apoptotic Proteins Proteasome->Pro_Apoptotic NFkB_Inhibition Inhibition of NF-κB Survival Signals Proteasome->NFkB_Inhibition Mitochondria Mitochondria Pro_Apoptotic->Mitochondria NFkB_Inhibition->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis induction by Boc-L-Leucinal via proteasome inhibition.

Neurodegenerative Diseases

The dual inhibitory activity of Boc-L-Leucinal against both acetylcholinesterase and β-secretase makes it a compound of interest in Alzheimer's disease research.[7] Its ability to modulate both the cholinergic and amyloidogenic pathways suggests a potential for a multi-target therapeutic approach.[7] Furthermore, its calpain inhibitory activity may offer neuroprotective effects in a broader range of neurodegenerative conditions.[6]

Anti-inflammatory Research

By inhibiting the NF-κB pathway, a central regulator of inflammation, Boc-L-Leucinal can be used to study inflammatory processes and to evaluate the therapeutic potential of NF-κB inhibition in inflammatory diseases.[2] Its application in this area can involve measuring the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell-based assays.[7]

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate against its primary enzyme targets. These should be optimized for specific experimental conditions.

Proteasome Activity Assay (Fluorogenic)

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include wells with DMSO only as a vehicle control.

  • Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and determine the IC50 value.

Calpain Activity Assay (Fluorogenic)

This assay measures calpain activity using a cell-permeable fluorogenic substrate.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC)

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (dissolved in DMSO)

  • Calcium ionophore (e.g., A23187) to activate calpains (optional)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate for a specified time.

  • If desired, stimulate calpain activity by adding a calcium ionophore.

  • Load the cells with the fluorogenic calpain substrate and incubate at 37°C.

  • Measure the fluorescence intensity using a plate reader or analyze the cells by flow cytometry.

  • Compare the fluorescence signals from inhibitor-treated cells to control cells to determine the extent of inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Materials:

  • Purified acetylcholinesterase

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (dissolved in DMSO)

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • In a 96-well plate, add assay buffer, DTNB, and various concentrations of the inhibitor.

  • Add the purified AChE to the wells and incubate for a short period.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product (5-thio-2-nitrobenzoate).

  • Measure the absorbance at 412 nm in a kinetic mode.

  • Calculate the reaction rates and determine the IC50 value of the inhibitor.

β-Secretase (BACE1) Inhibition Assay (FRET-based)

This assay utilizes a peptide substrate with a fluorophore and a quencher to measure BACE1 activity.

Materials:

  • Recombinant human BACE1

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • FRET-based BACE1 substrate

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Add assay buffer, the inhibitor at various concentrations, and recombinant BACE1 to the wells of a microplate.

  • Incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate.

  • Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Measure the fluorescence intensity over time.

  • Calculate the reaction rates and determine the IC50 value.

Conclusion

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal) is a multifaceted molecule with significant biological activities, primarily driven by its ability to inhibit key cellular proteases. Its well-established roles as a proteasome and calpain inhibitor, coupled with its emerging potential to target enzymes relevant to Alzheimer's disease, make it an invaluable tool for researchers in oncology, neurobiology, and inflammation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its biological effects. As our understanding of the intricate roles of these enzyme systems in disease pathogenesis continues to grow, the utility of specific and potent inhibitors like Boc-L-Leucinal in both basic research and as a scaffold for drug discovery will undoubtedly expand.

References

  • Simultaneous Analysis of Cytokines and Costimulatory Molecules Concentrations by ELISA Technique and of Probabilities of Measurable Concentrations of Interleukins IL-2, IL-4, IL-5, IL-6, CXCL8 (IL-8), IL-10, IL-13 Occurring in Plasma of Healthy Blood Donors. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. (2023). PMC. Retrieved January 22, 2026, from [Link]

  • Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling. (2018). PubMed. Retrieved January 22, 2026, from [Link]

  • Buccal cell cytokeratin 14 identifies mild cognitive impairment and Alzheimer's disease in the AIBL study of aging. (2015). PubMed. Retrieved January 22, 2026, from [Link]

  • NF-κB: A Druggable Target in Acute Myeloid Leukemia. (2021). PMC. Retrieved January 22, 2026, from [Link]

  • Bcl-2 Protects Against FCCP-induced Apoptosis and Mitochondrial Membrane Potential Depolarization in PC12 Cells. (2000). PubMed. Retrieved January 22, 2026, from [Link]

  • Ubiquitination and Degradation of the Inhibitors of NF-κB. (2006). PMC. Retrieved January 22, 2026, from [Link]

  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. (2006). PMC. Retrieved January 22, 2026, from [Link]

  • The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia. (2002). PubMed. Retrieved January 22, 2026, from [Link]

  • Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?. (2025). MDPI. Retrieved January 22, 2026, from [Link]

  • Researchers develop chemical compound with potential against Alzheimer's disease. (2025). Agência FAPESP. Retrieved January 22, 2026, from [Link]

  • 5.4: Enzyme Inhibition. (2025). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • The Rel/NF-κB Family Directly Activates Expression of the Apoptosis Inhibitor Bcl-xL. (1998). NIH. Retrieved January 22, 2026, from [Link]

  • Proteasome inhibitor MG132 modulates signal transduction pathways in ELT3 uterine leiomyoma cells. (2023). PMC. Retrieved January 22, 2026, from [Link]

  • Effector Caspases and Leukemia. (2012). PMC. Retrieved January 22, 2026, from [Link]

  • (PDF) Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Title: Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • Evaluation of Cell-Specific Alterations in Alzheimer's Disease and Relevance of In Vitro Models. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. (2022). YouTube. Retrieved January 22, 2026, from [Link]

  • Evaluation of multiplexed cytokine and inflammation marker measurements: A methodologic study. (2011). PMC. Retrieved January 22, 2026, from [Link]

  • Physiology, Noncompetitive Inhibitor. (2022). StatPearls - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]

  • BU-32: a novel proteasome inhibitor for breast cancer. (2011). PubMed. Retrieved January 22, 2026, from [Link]

  • Time course of caspase-3 activation after treatment with PAB. HL-60.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Inactivation of subtilisin Carlsberg by N-((tert-butoxycarbonyl)alanylprolylphenylalanyl)-O-benzoylhydroxylamine: formation of a covalent enzyme-inhibitor linkage in the form of a carbamate derivative. (1991). PubMed. Retrieved January 22, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 22, 2026, from [Link]

  • The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • The mitochondrial membrane potential (deltapsi(m)) in apoptosis. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The cellular model for Alzheimer's disease research: PC12 cells. (2022). PMC. Retrieved January 22, 2026, from [Link]

  • Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (2004). PubMed. Retrieved January 22, 2026, from [Link]

  • Procaspase-3 Activation. (n.d.). Hergenrother Lab - University of Illinois. Retrieved January 22, 2026, from [Link]

  • B.7.6 Compare competitive inhibition and non-competitive inhibition.. (2014). YouTube. Retrieved January 22, 2026, from [Link]

  • NF-kB's contribution to B cell fate decisions. (2014). Frontiers. Retrieved January 22, 2026, from [Link]

  • Alzheimer's 'breakthrough' simulates disease symptoms in brain cells. (2014). Fierce Biotech. Retrieved January 22, 2026, from [Link]

  • IC50 values of inhibition of the active sites of the 26S proteasome by.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chemokine & Cytokine Detection ELISA Kits. (n.d.). Chondrex, Inc.. Retrieved January 22, 2026, from [Link]

  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2016). PMC. Retrieved January 22, 2026, from [Link]

  • The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family. (2012). PMC. Retrieved January 22, 2026, from [Link]

  • Table 1: [Summary of competitive, non-competitive and uncompetitive inhibition models.].. (n.d.). Assay Guidance Manual - NCBI. Retrieved January 22, 2026, from [Link]

  • Calpain-1 and Calpain-2 Promote Breast Cancer Metastasis. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Elucidating the Catalytic Subunit Composition of Distinct Proteasome Subtypes: A Crosslinking Approach Employing Bifunctional Activity-Based Probes. (2016). PMC. Retrieved January 22, 2026, from [Link]

  • The mitochondrial membrane potential (Δψm) in apoptosis; An update. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research?. (2025). PubMed. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a synthetic carbamate derivative with significant potential in the field of neuropharmacology. This technical guide provides a comprehensive overview of its pharmacological profile, with a primary focus on its promising role as a multi-target agent for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The document elucidates the compound's mechanism of action, drawing from established principles of medicinal chemistry and pharmacology, and presents detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurological disorders.

Introduction: The Therapeutic Rationale

Neurodegenerative diseases, such as Alzheimer's, are complex and multifactorial, characterized by a cascade of pathological events including enzymatic dysregulation, neuroinflammation, and neuronal loss. The current therapeutic landscape is limited, highlighting the urgent need for novel drug candidates that can address multiple facets of the disease pathology. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate has emerged as a compound of interest due to its potential to simultaneously target key enzymatic and inflammatory pathways implicated in Alzheimer's disease.[1]

This guide will delve into the specific pharmacological activities of this molecule, namely its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), as well as its anti-inflammatory properties in glial cells.

Core Pharmacological Activities

Dual Enzyme Inhibition: A Two-Pronged Approach

A key attribute of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is its putative role as a dual inhibitor of two critical enzymes in the pathophysiology of Alzheimer's disease: acetylcholinesterase and β-secretase.[1]

  • Acetylcholinesterase (AChE) Inhibition: The carbamate moiety of the molecule is a well-established pharmacophore for AChE inhibition.[2][3][4] By reversibly binding to the active site of AChE, the compound is expected to prevent the breakdown of the neurotransmitter acetylcholine. This mechanism is central to current symptomatic treatments for Alzheimer's, aiming to ameliorate cognitive deficits.

  • β-Secretase (BACE1) Inhibition: The formyl group and the overall stereochemistry of the molecule are hypothesized to enable interaction with the active site of β-secretase. Inhibition of BACE1 is a disease-modifying strategy, as this enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of neurotoxic amyloid-beta (Aβ) plaques.[1]

This dual-inhibition profile presents a significant therapeutic advantage, offering both symptomatic relief and the potential to slow disease progression.

Neuro-Anti-inflammatory Effects in Astrocytes

Beyond direct enzyme inhibition, Tert-butyl (S)-1-formyl-3-methylbutylcarbamate has been suggested to exert anti-inflammatory effects within the central nervous system.[1] Astrocytes, a type of glial cell, are key players in the neuroinflammatory response.[5][6] In the context of Alzheimer's disease, chronic activation of astrocytes by Aβ peptides can lead to the release of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to neuronal damage.[7][8] In vitro studies on related compounds suggest that this carbamate derivative can modulate these inflammatory responses in astrocytes, potentially by reducing the production of these harmful cytokines.[1][7]

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is presented in the table below.

PropertyValueSource
Molecular Formula C10H19NO3PubChem
Molecular Weight 201.26 g/mol PubChem
CAS Number 58521-45-2Benchchem[1]
Appearance White to off-white powder or crystals (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO, ethanol (predicted)General knowledge

The synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate can be achieved through a nucleophilic addition reaction between an appropriate isocyanate and tert-butanol. The stereospecificity of the (S)-enantiomer is crucial for its biological activity and is typically achieved by using a chiral starting material.

Experimental Protocols for Pharmacological Evaluation

To rigorously assess the pharmacological profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a series of well-defined in vitro assays are essential. The following protocols are based on established methodologies for evaluating AChE and BACE1 inhibition, as well as anti-inflammatory effects.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a colorimetric method for determining the AChE inhibitory activity of the test compound.

Principle: The assay is based on the Ellman's method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve human recombinant AChE in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of acetylthiocholine iodide in deionized water.

    • Prepare a 3 mM solution of DTNB in the phosphate buffer.

    • Prepare a stock solution of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in DMSO and create a series of dilutions.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions to the wells.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the acetylthiocholine iodide solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

β-Secretase (BACE1) Activity Assay

This protocol describes a fluorometric assay for measuring BACE1 activity using a FRET-based substrate.[9][10][11][12][13]

Principle: The assay utilizes a specific peptide substrate that is conjugated to a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Reconstitute recombinant human BACE1 enzyme in the reaction buffer.

    • Prepare a stock solution of the FRET-based BACE1 substrate in DMSO.

    • Prepare a stock solution of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in DMSO and create a series of dilutions.

  • Assay Procedure (96-well black plate format):

    • Add 10 µL of the test compound dilutions to the wells.

    • Add 20 µL of the BACE1 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Prepare the substrate solution by diluting the stock in the reaction buffer.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every 5 minutes for 30-60 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity in Astrocyte Cell Culture

This protocol details a method to assess the ability of the test compound to reduce the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated astrocytes.

Principle: Astrocytes are stimulated with LPS to induce an inflammatory response, leading to the release of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture primary rat astrocytes or a human astrocytoma cell line in appropriate media until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS stimulation should be included.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • TNF-α Quantification (ELISA):

    • Perform a TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage reduction in TNF-α production in the presence of the test compound compared to the LPS-stimulated control.

    • Determine the EC50 value for the anti-inflammatory effect.

Visualization of Key Concepts

To better illustrate the proposed mechanisms and experimental workflows, the following diagrams are provided.

Pharmacological_Targets cluster_Enzyme_Inhibition Enzyme Inhibition cluster_Anti_Inflammatory Anti-inflammatory Action Compound Tert-butyl (S)-1-formyl- 3-methylbutylcarbamate AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits BACE1 β-Secretase (BACE1) Compound->BACE1 Inhibits Astrocytes Activated Astrocytes Compound->Astrocytes Modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Astrocytes->Cytokines Reduces Release AChE_Inhibition_Workflow start Start reagents Prepare Reagents: AChE, Substrate, DTNB, Test Compound start->reagents plate Add Reagents and Test Compound to 96-well Plate reagents->plate incubate Incubate at 37°C plate->incubate read Measure Absorbance at 412 nm incubate->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the AChE inhibition assay.

BACE1_Inhibition_Workflow start Start reagents Prepare Reagents: BACE1, FRET Substrate, Test Compound start->reagents plate Add Reagents and Test Compound to 96-well Plate reagents->plate incubate Incubate at 37°C plate->incubate read Measure Fluorescence incubate->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the BACE1 inhibition assay.

Future Directions and Conclusion

The pharmacological profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate presents a compelling case for its further investigation as a potential therapeutic agent for Alzheimer's disease. Its multi-target approach, combining symptomatic relief through AChE inhibition with potential disease modification via BACE1 inhibition and anti-inflammatory actions, aligns with the current understanding of the complex pathology of neurodegeneration.

Future research should focus on comprehensive in vivo studies to evaluate the compound's efficacy, pharmacokinetics, and safety in relevant animal models of Alzheimer's disease. Furthermore, structure-activity relationship (SAR) studies could lead to the optimization of its potency and selectivity.

References

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed Central. Available at: [Link].

  • rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. PubChem. Available at: [Link].

  • Carbamate analogues of (-)-physostigmine: in vitro inhibition of acetyl- and butyrylcholinesterase. PubMed. Available at: [Link].

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link].

  • In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. ResearchGate. Available at: [Link].

  • Anti-inflammatory effects induced by pharmaceutical substances on inflammatory active brain astrocytes—promising treatment of neuroinflammation. PubMed Central. Available at: [Link].

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Astrocyte-Neuron Interactions in the Neuroinflammatory Cascade of Traumatic Brain Injury. OBM Neurobiology. Available at: [Link].

  • β -Secretase Activity Assay Kit. AMSBIO. Available at: [Link].

  • Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link].

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Available at: [Link].

  • The Anti-Inflammatory Effects of Dimethyl Fumarate in Astrocytes Involve Glutathione and Haem Oxygenase-1. ResearchGate. Available at: [Link].

  • SensoLyte® 520 BACE1 (β-Secretase) Assay Kit Fluorimetric. Anaspec. Available at: [Link].

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. ResearchGate. Available at: [Link].

  • Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. PubMed. Available at: [Link].

  • The effects of DL-3-n-butylphthalide in patients with vascular cognitive impairment without dementia caused by subcortical ischemic small vessel disease: A multicentre, randomized, double-blind, placebo-controlled trial. PubMed. Available at: [Link].

  • Astrocyte-mediated inflammatory responses in traumatic brain injury: mechanisms and potential interventions. Frontiers. Available at: [Link].

  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d]t[7][14][15]riazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. Available at: [Link].

  • Dl-3-n-butylphthalide alleviates cognitive impairment in amyloid precursor protein/presenilin 1 transgenic mice by regulating the striatal-enriched protein tyrosine phosphatase/ERK/cAMP-response element-binding protein signaling pathway. PubMed Central. Available at: [Link].

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link].

Sources

Tert-butyl (S)1-formyl-3-methylbutylcarbamate literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl (S)-1-formyl-3-methylbutylcarbamate, an indispensable chiral building block in modern organic synthesis and medicinal chemistry. Commonly known as Boc-L-Leucinal, this compound is a derivative of the essential amino acid L-leucine, featuring a reactive aldehyde functionality and an acid-labile N-Boc protecting group. We will explore its synthesis, physicochemical properties, and critical applications, with a focus on the strategic rationale behind its use in the stereocontrolled construction of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who leverage chiral synthons to create high-value, enantiomerically pure molecules.

Introduction: A Versatile Chiral Aldehyde

In the landscape of asymmetric synthesis, the ability to introduce stereocenters with absolute control is paramount. Chiral building blocks—enantiopure compounds used as starting materials—are a cornerstone of this field, providing a reliable foundation for constructing complex target molecules such as pharmaceuticals and natural products.[1][2] Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal) stands out as a particularly valuable reagent in this class.

Its molecular architecture is a masterclass in functional design:

  • The Aldehyde: This functional group serves as a versatile electrophilic handle for a wide array of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and reductive aminations.

  • The (S)-Stereocenter: Derived directly from natural L-leucine, this fixed chiral center allows for the introduction of a specific stereochemical configuration into a target molecule. It can also serve as a controlling element, directing the stereochemical outcome of subsequent reactions.

  • The Isobutyl Side Chain: This non-polar side chain is a common structural motif in many biologically active molecules, particularly in protease inhibitors where it can engage with hydrophobic pockets in the enzyme's active site.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[3] It is exceptionally stable to a broad range of reaction conditions, including basic, nucleophilic, and reductive environments, yet can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid).[4] This orthogonality is crucial for multi-step synthetic sequences.

The strategic combination of these features makes Boc-L-Leucinal a powerful intermediate for synthesizing peptidomimetics, enzyme inhibitors, and other complex chiral molecules.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of Boc-L-Leucinal are well-defined, ensuring its reliable use in synthesis.

Table 1: Physicochemical Properties of Boc-L-Leucinal

PropertyValueReference
IUPAC Name tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Common Names Boc-L-Leucinal, N-Boc-L-Leucinal[5]
CAS Number 58521-45-2[6]
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance Typically a white to off-white solid or a colorless oil[7]
Spectroscopic Characterization

The structure of Boc-L-Leucinal can be unequivocally confirmed through standard spectroscopic methods.

  • ¹H NMR: Key diagnostic signals include a sharp singlet for the aldehyde proton (CHO) at δ 9.5-9.7 ppm, a broad singlet for the nine equivalent protons of the tert-butyl group (C(CH₃)₃) at δ ~1.4 ppm, and a multiplet for the α-proton (CH) adjacent to the aldehyde. The N-H proton typically appears as a doublet around δ 5.0 ppm.

  • ¹³C NMR: The spectrum will show characteristic peaks for the aldehyde carbonyl (~202-205 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the α-carbon (~58-60 ppm).

  • Infrared (IR) Spectroscopy: Strong absorption bands will be present corresponding to the N-H stretch (~3350 cm⁻¹), the aldehyde C=O stretch (~1730 cm⁻¹), and the carbamate C=O stretch (~1690 cm⁻¹).

Synthesis and Purification: A Controlled Reduction

The synthesis of Boc-L-Leucinal is a classic example of a controlled chemical transformation. The primary challenge is the partial reduction of an L-leucine derivative to the aldehyde oxidation state without over-reduction to the corresponding primary alcohol (Leucinol).

Synthetic Strategy

The most common and reliable method involves the reduction of an activated N-Boc-L-leucine derivative, such as a Weinreb amide or an ester, using a mild and sterically hindered reducing agent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is conducted at very low temperatures (-78 °C) to moderate the reactivity of DIBAL-H and trap the reaction at the aldehyde stage via a stable tetrahedral intermediate.

G cluster_0 Synthesis Workflow Start N-Boc-L-Leucine Derivative (e.g., Weinreb Amide) Reagent DIBAL-H Anhydrous Solvent (THF/DCM) -78 °C, Inert Atmosphere Start->Reagent 1. Reduction Intermediate Stable Tetrahedral Intermediate Reagent->Intermediate Quench Aqueous Quench (e.g., Rochelle's Salt) Intermediate->Quench 2. Hydrolysis Workup Liquid-Liquid Extraction Quench->Workup Purification Silica Gel Chromatography Workup->Purification Product Boc-L-Leucinal Purification->Product

Caption: General workflow for the synthesis of Boc-L-Leucinal.

Detailed Experimental Protocol

This protocol is an illustrative example based on standard literature procedures and should be adapted and optimized by the end-user with appropriate safety precautions.

  • Reaction Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with N-Boc-L-leucine Weinreb amide (1.0 equiv) and dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent over-reduction.

  • Reagent Addition: A solution of DIBAL-H (typically 1.0 M in hexanes, 1.2-1.5 equiv) is added dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

    • Causality: Rochelle's salt is a superior quenching agent in this context because the tartrate dianion chelates the aluminum byproducts, breaking up the gelatinous aluminum hydroxide precipitate that often forms with simple water or acid quenches. This results in a biphasic mixture that is much easier to separate and filter.

  • Workup: The mixture is allowed to warm to room temperature and stirred vigorously for 1-2 hours until the layers become clear. The organic layer is separated, and the aqueous layer is extracted two more times with DCM or ethyl acetate.[8]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[9] The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Boc-L-Leucinal as a pure compound.

Applications in Asymmetric Synthesis & Drug Development

Boc-L-Leucinal is not an end-product but a high-value intermediate. Its aldehyde functionality is a gateway to a multitude of more complex structures.

Key Transformations
  • Peptide Coupling and Reductive Amination: The aldehyde can be directly coupled with amines or amine derivatives, followed by reduction (e.g., with sodium triacetoxyborohydride) to form peptide bonds or secondary amines, respectively. This is a foundational step in building peptidomimetic drugs.

  • Olefinations: Reactions like the Wittig or Horner-Wadsworth-Emmons reaction convert the aldehyde into an alkene with a defined geometry, extending the carbon chain.

  • Nucleophilic Additions: Organometallic reagents (e.g., Grignard or organolithium reagents) add to the aldehyde to create secondary alcohols. This process generates a new stereocenter, and the stereochemical outcome is often influenced by the existing (S)-stereocenter of the leucinal backbone (diastereoselective addition).

Case Study: Synthesis of Protease Inhibitors

Many antiviral drugs, particularly HIV and Hepatitis C protease inhibitors, contain hydroxyethylamine or statine-like cores. Boc-L-Leucinal is a frequent starting material for these motifs. The synthesis often involves a nucleophilic addition to the aldehyde, followed by further functional group manipulations.

G BocLeucinal Boc-L-Leucinal Step1 Nucleophilic Addition (e.g., Wittig Reaction) BocLeucinal->Step1 Intermediate Alkene Intermediate Step1->Intermediate Step2 Further Transformations (e.g., Epoxidation, Ring Opening) Intermediate->Step2 Core Hydroxyethylamine Core Step2->Core Step3 Coupling & Deprotection Core->Step3 API Active Pharmaceutical Ingredient (API) Step3->API

Caption: Role of Boc-L-Leucinal in a synthetic pathway to a drug core.

This strategic use highlights the compound's role in translating the simple chirality of an amino acid into the complex, multi-stereocenter core of a modern therapeutic agent.[6]

Stability, Handling, and Safety

Stability and Storage

N-Boc protected amino aldehydes are known to be moderately stable. Key considerations include:

  • Oxidation: Aldehydes are susceptible to air oxidation, which converts them to the corresponding carboxylic acid.

  • Epimerization: The α-proton is acidic and can be removed under certain basic or even mildly acidic conditions, leading to racemization and loss of stereochemical purity.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization over time.

For these reasons, Boc-L-Leucinal should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage). It is often best to use the material relatively quickly after its preparation or purification.

Safety and Handling

While specific toxicity data is limited, standard precautions for handling chemical reagents should be observed.

  • GHS Hazard Information: Similar compounds are classified as irritants. May cause skin and serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves, and safety goggles.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is more than just a protected amino acid derivative; it is a precision tool for asymmetric synthesis. Its predictable reactivity, stereochemical integrity, and the robust nature of the Boc protecting group make it an invaluable asset for chemists in academic and industrial settings. By providing a reliable route to introduce the chiral leucinal fragment, this building block continues to play a vital role in the discovery and development of new medicines and complex organic molecules.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Lunn, G., & Sansone, E. B. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2016). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Retrieved from [Link]

Sources

Discovery and history of Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Abstract

This technical guide provides a comprehensive exploration of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a chiral amino aldehyde of significant interest to researchers, medicinal chemists, and professionals in drug development. More commonly known in literature as N-Boc-L-leucinal, this compound serves as a critical building block in the synthesis of complex peptide structures and as a key pharmacophore in the design of enzyme inhibitors. This document details its discovery within the broader context of peptide chemistry, elucidates its physicochemical properties, provides validated synthetic protocols with mechanistic insights, and examines its applications in modern organic synthesis and drug discovery.

Introduction and Historical Context

The journey of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is intrinsically linked to the evolution of peptide science. The field's origins can be traced to the foundational work of Hermann Emil Fischer, who first proposed the existence of peptide bonds in 1902 and developed methods for peptide synthesis in 1905.[1] For decades, research focused on the primary structure and function of natural peptides. However, a paradigm shift occurred with the recognition that modified, non-natural peptide analogues could serve as potent and selective modulators of biological processes.

Among the most successful of these modifications was the incorporation of a C-terminal aldehyde, giving rise to the class of peptide aldehydes. These compounds were discovered to be potent, reversible inhibitors of serine and cysteine proteases.[2][3] Seminal examples such as MG101 (Ac-Leu-Leu-nLeu-al) and MG132 (Cbz-Leu-Leu-Leu-al) proved instrumental in cellular biology, particularly for their ability to inhibit the 20S proteasome, thereby helping to unravel the complexities of the ubiquitin-proteasome pathway.[2]

It is within this framework that N-Boc-L-leucinal (CAS No: 141108-78-3) emerged as a fundamental synthetic precursor.[4] Its structure comprises three key features:

  • A Chiral Center: Derived from the natural amino acid L-leucine, providing stereochemical control essential for specific molecular recognition by biological targets.

  • A Reactive Aldehyde: A crucial electrophilic warhead that can form a reversible covalent bond (a hemiacetal or thiohemiacetal) with nucleophilic residues (e.g., serine or cysteine) in an enzyme's active site.[2][3]

  • A Boc Protecting Group: The tert-butoxycarbonyl (Boc) group masks the nucleophilicity of the alpha-amino group, preventing self-condensation or other unwanted side reactions during multi-step syntheses, a cornerstone of modern peptide chemistry.[5][6]

This guide provides the technical detail necessary to understand, synthesize, and effectively utilize this versatile chemical entity.

Physicochemical and Structural Properties

The compound's utility is a direct function of its distinct chemical properties. The bulky tert-butyl group not only serves as a robust protecting group but also imparts specific solubility characteristics and can act as a steric shield to enhance metabolic stability in drug candidates.[7][8]

Table 1: Core Physicochemical Data
PropertyValue
IUPAC Name tert-butyl N-[(2S)-1-oxo-4-methylpentan-2-yl]carbamate
Synonyms N-Boc-L-leucinal
CAS Number 141108-78-3[4]
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance Typically an oil or low-melting solid
Solubility Soluble in most organic solvents (DCM, THF, EtOAc); limited solubility in water

Synthesis and Mechanistic Considerations

The synthesis of N-Boc-L-leucinal is a delicate operation, as the aldehyde functionality is prone to over-reduction, oxidation, and racemization at the adjacent stereocenter. The discovery and optimization of synthetic routes have focused on achieving high yield and enantiomeric purity. The most reliable strategies proceed from the parent amino acid, L-leucine, via the corresponding N-Boc protected amino alcohol (N-Boc-L-leucinol).

G L_Leucine L-Leucine Boc_Leucine N-Boc-L-Leucine L_Leucine->Boc_Leucine Boc₂O, Base (Protection) Boc_Leucinol N-Boc-L-Leucinol Boc_Leucine->Boc_Leucinol Esterification then Reduction (e.g., NaBH₄) Boc_Leucinal N-Boc-L-Leucinal (Target Compound) Boc_Leucinol->Boc_Leucinal Selective Oxidation (e.g., DMP, IBX)

Caption: General synthetic pathway to N-Boc-L-Leucinal.

Experimental Protocols

The following protocols represent validated, field-proven methods for the synthesis of N-Boc-L-leucinal. The causality behind critical steps is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of N-Boc-L-Leucine

This initial step protects the amino group, a prerequisite for subsequent transformations.

  • Objective: To synthesize N-Boc-L-leucine from L-leucine.

  • Methodology:

    • Suspend L-leucine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydroxide (1.1 eq, as a 1M aqueous solution) to deprotonate the carboxylic acid and amino group, enhancing solubility and nucleophilicity.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C. The Boc₂O is the electrophilic source of the Boc group. Low temperature is maintained to control the exothermic reaction and prevent decomposition of the reagent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with a nonpolar solvent like hexanes to remove unreacted Boc₂O and byproducts.

    • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl or KHSO₄ solution. This protonates the carboxylate, causing the N-Boc-L-leucine product to precipitate.

    • Extract the product into an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, typically as a white solid.[9]

Protocol 2: Synthesis of N-Boc-L-Leucinol

The reduction of the carboxylic acid to a primary alcohol is a key intermediate step. Direct reduction is challenging; a common strategy involves esterification followed by reduction.

  • Objective: To reduce N-Boc-L-leucine to N-Boc-L-leucinol.

  • Methodology:

    • Dissolve N-Boc-L-leucine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous conditions are critical as the reagents are water-sensitive.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.1 eq) followed by slow, dropwise addition of ethyl chloroformate (1.1 eq). This in-situ generates a mixed anhydride, which is a highly activated form of the carboxylic acid, primed for nucleophilic attack. This is more reactive than the acid itself.

    • After stirring for 30 minutes at 0 °C, filter the resulting triethylamine hydrochloride salt.

    • To the filtrate, still at 0 °C, add a solution of sodium borohydride (NaBH₄, 1.5-2.0 eq) in a small amount of water dropwise. NaBH₄ is a mild reducing agent that readily reduces the activated mixed anhydride to the primary alcohol.

    • Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

    • Quench the reaction carefully by the slow addition of 1M HCl until the effervescence ceases.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate in vacuo to yield N-Boc-L-leucinol.

Protocol 3: Oxidation of N-Boc-L-Leucinol to N-Boc-L-Leucinal

This final step is the most critical. The choice of oxidizing agent is paramount to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the stereocenter.

  • Objective: To selectively oxidize the primary alcohol to an aldehyde.

  • Methodology (Dess-Martin Periodinane Oxidation):

    • Dissolve N-Boc-L-leucinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at room temperature. DMP is a hypervalent iodine reagent known for its mild and highly selective oxidation of primary alcohols to aldehydes with minimal side reactions.[10]

    • The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material (usually 1-3 hours).

    • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated solution of sodium bicarbonate containing sodium thiosulfate. This quenches the reaction and reduces the iodine byproducts to water-soluble salts.

    • Stir for 15-20 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The crude N-Boc-L-leucinal is often used directly in the next step or can be purified by flash column chromatography on silica gel. Note: Amino aldehydes can be unstable on silica gel; purification should be performed quickly with a non-polar eluent system.

Table 2: Comparison of Synthetic Oxidation Methods
MethodOxidizing AgentTypical YieldAdvantagesDisadvantages
Dess-Martin Dess-Martin Periodinane85-95%Mild conditions, high selectivity, fast reaction times.Reagent is expensive and potentially explosive under shock/heat.
Swern Oxalyl chloride, DMSO, Et₃N80-90%High yield, widely applicable.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.
IBX 2-Iodoxybenzoic acid85-95%Environmentally friendlier than heavy-metal oxidants, high yield.[10]IBX is insoluble in many organic solvents, requiring DMSO or heating.

Applications in Drug Discovery and Synthesis

N-Boc-L-leucinal is rarely the final product; its value lies in its role as a versatile intermediate.

A. Precursor to Proteasome Inhibitors

The primary application is in the synthesis of peptide aldehyde inhibitors targeting cellular proteases.[2][11] The leucinal residue is particularly effective at targeting the chymotrypsin-like activity of the 20S proteasome, where its bulky, hydrophobic isobutyl side chain fits well into the S1 specificity pocket. The aldehyde group forms a reversible covalent bond with the catalytic Thr1 residue of the β5 subunit.

Caption: Reversible inhibition of a cysteine protease.

B. Chiral Building Block in Asymmetric Synthesis

Beyond protease inhibitors, N-Boc-L-leucinal is used in the synthesis of other complex chiral molecules. For example, it can serve as an intermediate in the synthesis of quinoline derivatives and is a component in the total synthesis of complex natural products like lipopeptides.[4][12][13] While a patent search revealed that the (S)-enantiomer was not suitable for a specific synthetic route to the anti-epileptic drug Lacosamide, the investigation itself highlights its consideration as a versatile chiral starting material.[4]

Conclusion

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (N-Boc-L-leucinal) stands as a testament to the progress in synthetic organic chemistry and its impact on drug discovery. Its development was a logical step in the history of peptide chemistry, combining the stereochemical purity of a natural amino acid with the reactive potential of an aldehyde and the robust utility of the Boc protecting group. The synthetic pathways, while requiring careful execution to preserve chirality and prevent over-oxidation, are well-established and reliable. As a key component in the construction of potent protease inhibitors and a versatile chiral synthon, N-Boc-L-leucinal will continue to be an indispensable tool for researchers and scientists pushing the boundaries of medicinal chemistry and organic synthesis.

References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Synthesis of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]

  • Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. ACS Omega - ACS Publications. [Link]

  • A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. ResearchGate. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

  • Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. MDPI. [Link]

  • Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. PMC - NIH. [Link]

  • Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Taylor & Francis. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. ResearchGate. [Link]

  • Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. PMC - PubMed Central. [Link]

  • Straightforward synthesis of non-natural l-chalcogen and l-diselenide N-Boc-protected-γ-amino acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. ResearchGate. [Link]

  • Synthesis of BOC-leucine. PrepChem.com. [Link]

  • tert-Butyl alcohol. Wikipedia. [Link]

  • Peptide aldehydes as inhibitors of HIV protease. PubMed. [Link]

  • History of discovery of short peptides. ideal-pharma.eu. [Link]

Sources

In-Depth Technical Guide to Enzyme Inhibition Studies of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Valinal)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting enzyme inhibition studies with Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a compound commonly known as Boc-L-Valinal. This document offers in-depth, field-proven insights into the experimental design, execution, and data interpretation necessary for a thorough investigation of this potent enzyme inhibitor.

Introduction: Understanding the Inhibitor

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Valinal) is a synthetic peptide aldehyde. Its structure is characterized by a C-terminal aldehyde group, which acts as a reactive "warhead" for enzymatic inhibition. This functional group is crucial to its mechanism of action, primarily targeting cysteine and serine proteases.[1][2][3] The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus enhances its hydrophobicity.

The aldehyde moiety makes Boc-L-Valinal a reversible, covalent inhibitor.[1][2][3] It readily reacts with the nucleophilic thiol group of a cysteine residue or the hydroxyl group of a serine residue in the active site of a target enzyme to form a stable, yet reversible, thiohemiacetal or hemiacetal adduct, respectively. This covalent modification blocks the active site, preventing substrate binding and catalysis.

Given its structure, Boc-L-Valinal is an excellent candidate for inhibiting cysteine proteases such as calpains and cathepsins, which play significant roles in a multitude of physiological and pathological processes, including cancer, neurodegenerative diseases, and inflammatory disorders.[4][5][6][7]

Target Enzyme Selection and Rationale

The initial and most critical step is the selection of appropriate target enzymes. Based on the chemical nature of Boc-L-Valinal, the primary targets are cysteine proteases.

  • Calpains: This family of calcium-dependent intracellular cysteine proteases is involved in cellular signaling, proliferation, and apoptosis.[8] Their dysregulation is implicated in various diseases.

  • Cathepsins: These are lysosomal proteases that can be secreted and play roles in protein degradation, antigen presentation, and tumor metastasis.[4][5] Cathepsin B and Cathepsin L are particularly relevant targets for peptide aldehyde inhibitors.

The choice of a specific enzyme within these families should be guided by the therapeutic area of interest. For instance, if the research is focused on neurodegeneration, calpain-1 and calpain-2 would be highly relevant targets. In oncology, cathepsins B and L are of significant interest.[4][5]

Experimental Design: A Multi-faceted Approach

A robust enzyme inhibition study involves a tiered approach, starting with initial screening and progressing to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Selectivity Profiling A Primary Assay: IC50 Determination B Kinetic Analysis: Determination of Ki A->B Potent hits D Counter-screening against related proteases A->D Assess specificity C Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) B->C Characterize interaction

Caption: A logical workflow for enzyme inhibition studies.

Detailed Experimental Protocols

The following protocols are provided as a foundation and should be optimized for specific laboratory conditions and enzyme batches.

General Assay Conditions

Enzyme inhibition assays are typically performed in 96-well or 384-well microplates using a fluorometric readout for high sensitivity and throughput.

  • Instrumentation: A fluorescence microplate reader capable of kinetic measurements is required.

  • Reagents: All reagents should be of high purity. The inhibitor, Boc-L-Valinal, should be dissolved in an appropriate solvent, such as DMSO, to create a stock solution.

Protocol 1: IC50 Determination for Calpain-1

This protocol determines the concentration of Boc-L-Valinal required to inhibit 50% of calpain-1 activity.

Materials:

  • Recombinant human calpain-1

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM dithiothreitol (DTT), 2 mM EGTA, 0.015% Brij-35[9]

  • Activation Solution: 5 mM CaCl2

  • Boc-L-Valinal stock solution (e.g., 10 mM in DMSO)

  • 96-well black, flat-bottom microplate

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer.

    • Dilute the calpain-1 enzyme in Assay Buffer to the desired working concentration (e.g., 25 nM).[9]

    • Dilute the Suc-LLVY-AMC substrate in Assay Buffer to a working concentration of 0.25 µM.[9]

    • Prepare serial dilutions of Boc-L-Valinal in Assay Buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Setup:

    • Add 50 µL of the diluted calpain-1 enzyme solution to each well of the microplate.

    • Add 5 µL of the serially diluted Boc-L-Valinal or DMSO (for the no-inhibitor control) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the Activation Solution (CaCl2) to all wells.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted Suc-LLVY-AMC substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30 minutes with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[10]

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: IC50 Determination for Cathepsin B

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-Arginyl-Arginine-7-amido-4-methylcoumarin)

  • Assay Buffer: 25 mM MES, pH 5.0, 5 mM DTT

  • Boc-L-Valinal stock solution (e.g., 10 mM in DMSO)

  • 96-well black, flat-bottom microplate

Procedure:

  • Prepare Reagents:

    • Prepare the Assay Buffer.

    • Activate Cathepsin B by diluting it in Assay Buffer and incubating at room temperature for 15 minutes. Then, further dilute to the final working concentration (e.g., 3 nM).[9]

    • Dilute the Z-Arg-Arg-AMC substrate in Assay Buffer to a working concentration (e.g., 20 µM).

    • Prepare serial dilutions of Boc-L-Valinal in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the diluted Cathepsin B enzyme solution to each well.

    • Add 5 µL of the serially diluted Boc-L-Valinal or DMSO to the respective wells.

    • Incubate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 45 µL of the diluted Z-Arg-Arg-AMC substrate to all wells.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically at 37°C (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis:

    • Follow the same data analysis procedure as described for the calpain-1 assay.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Inhibition Data for Boc-L-Valinal

Target EnzymeIC50 (nM)Ki (nM)Mechanism of Inhibition
Calpain-1Example: 50Example: 25Competitive
Cathepsin BExample: 15Example: 8Competitive
Cathepsin LExample: 5Example: 2.5Competitive

Note: The values presented are for illustrative purposes and the actual values must be determined experimentally.

Elucidating the Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for understanding how Boc-L-Valinal interacts with the target enzyme. This is typically achieved through kinetic studies by varying both the substrate and inhibitor concentrations.

Kinetic Analysis Workflow

Caption: Workflow for determining the mechanism of inhibition.

Interpreting Lineweaver-Burk Plots

The Lineweaver-Burk plot is a double reciprocal plot that linearizes the Michaelis-Menten equation, making it easier to visualize the effects of an inhibitor on Vmax and Km.

  • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (1/Vmax remains the same), but will have different x-intercepts (-1/Km changes). This indicates that the inhibitor competes with the substrate for the same active site.

  • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km remains the same), but will have different y-intercepts (1/Vmax changes). This suggests the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding.

  • Uncompetitive Inhibition: The lines will be parallel, indicating that both Vmax and Km are affected proportionally. This occurs when the inhibitor binds only to the enzyme-substrate complex.

Given that Boc-L-Valinal is a peptide aldehyde that mimics the substrate and binds to the active site, a competitive inhibition pattern is expected.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the detailed characterization of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate as a protease inhibitor. By following these protocols and principles of robust experimental design and data analysis, researchers can confidently determine its potency, mechanism of action, and selectivity.

Future studies should focus on selectivity profiling against a broader panel of proteases to assess off-target effects. Furthermore, cell-based assays and in vivo studies will be essential to validate the therapeutic potential of this compound in relevant disease models.

References

  • Foerster, F., et al. (2005). Prognostic Value of the Cysteine Proteases Cathepsins B and Cathepsin L in Human Breast Cancer. Clinical Cancer Research, 11(2), 639-645.
  • Foerster, F., et al. (2005). Prognostic values of the cysteine protease cathepsin B and L in human breast cancer. ResearchGate. Retrieved from [Link]

  • Wang, B., et al. (2018). Cathepsin L Causes Proteolytic Cleavage of Chinese‐Hamster‐Ovary Cell Expressed Proteins During Processing and Storage: Identification, Characterization, and Mitigation. Biotechnology and Bioengineering, 115(9), 2266-2276.
  • Li, Y., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 64(15), 11597-11613.
  • Fog, C., et al. (2001). Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor. The Journal of Biological Chemistry, 276(46), 42735-42743.
  • Ghattas, M. A., et al. (2006). Synthesis, calpain inhibitory activity, and cytotoxicity of P2-substituted proline and thiaproline peptidyl aldehydes and peptidyl alpha-ketoamides. Journal of Medicinal Chemistry, 49(17), 5265-5274.
  • Kramer, G., et al. (2017). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. The Journal of Biological Chemistry, 292(28), 11849-11860.
  • Stieler, M., et al. (2012). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. FEBS Letters, 586(20), 3647-3653.
  • Al-Bader, B., et al. (2023). Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies. International Journal of Molecular Sciences, 24(24), 17294.
  • Harris, J. L., et al. (2009). Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction. ACS Chemical Biology, 4(5), 359-368.
  • Wieczerzak, E., et al. (2020). Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-135.
  • Merck Millipore. (n.d.). Calpain Activity Assay Kit, Fluorogenic | QIA120. Retrieved from [Link]

  • Tompa, P., et al. (2004). On the sequential determinants of calpain cleavage. The Journal of Biological Chemistry, 279(20), 20775-20785.
  • Wang, J., et al. (2019). Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum. Analytical Chemistry, 91(15), 10166-10173.
  • Hende, E., et al. (2019). Quantification and structure–function analysis of calpain-1 and calpain-2 protease subunit interactions. The Journal of Biological Chemistry, 294(48), 18314-18329.
  • Li, Y., et al. (2021). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 64(15), 11597-11613.
  • Revell, K. D., et al. (2015). Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome. ACS Medicinal Chemistry Letters, 6(9), 982-987.

Sources

Harnessing Protease Inhibition in Neurodegenerative Disease Research: A Technical Guide to the Application of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Proteostasis in Neurodegeneration

The landscape of neurodegenerative disease research is increasingly focused on the intricate machinery of protein homeostasis, or "proteostasis." A fundamental aspect of this network is the controlled degradation of proteins, a process meticulously managed by cellular proteases. When this process becomes dysregulated, it can lead to the accumulation of misfolded protein aggregates and the aberrant activation of cell death pathways—hallmarks of conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

This guide provides an in-depth technical overview of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a potent and widely utilized protease inhibitor, in the context of neurodegenerative disease research. This compound, a synthetic peptide aldehyde, serves as a crucial tool for investigating the roles of specific protease families, most notably calpains and the proteasome, in neuronal pathophysiology. We will delve into its mechanism of action, provide field-proven experimental protocols, and offer insights into its application for dissecting disease mechanisms and exploring therapeutic strategies.

Section 1: Core Mechanism of Action and Target Selectivity

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, systematically known as N-Boc-(S)-Leucinal, is a derivative of the amino acid leucine. Its efficacy as a protease inhibitor stems from the aldehyde functional group, which acts as a "warhead" that forms a reversible covalent bond with the active site cysteine residues of target proteases. The "Boc" (tert-butoxycarbonyl) protecting group enhances its cell permeability, allowing it to effectively reach intracellular targets.

While often used as a broad-spectrum cysteine protease inhibitor, its primary targets of interest in neurobiology are the calpain family of calcium-activated proteases and the 26S proteasome complex.

  • Calpain Inhibition: Calpains are ubiquitously expressed proteases that, when over-activated by sustained increases in intracellular calcium (a common event in neurotoxicity), contribute to neuronal damage. They cleave a vast array of substrates, including cytoskeletal proteins, membrane receptors, and signaling molecules, leading to synaptic dysfunction and apoptosis. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate effectively inhibits calpain activity, thereby preventing the downstream consequences of their pathological activation.

  • Proteasome Inhibition: The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of short-lived and misfolded proteins. In many neurodegenerative diseases, the UPS is impaired, leading to the accumulation of toxic protein aggregates. By inhibiting the chymotrypsin-like activity of the proteasome, this compound can be used to model UPS dysfunction or to study the cellular response to proteotoxic stress.

The following diagram illustrates the inhibitory mechanism at a conceptual level.

cluster_0 Cell Membrane cluster_1 Intracellular Space Compound Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Cell Permeable) Calpain Active Calpain Compound->Calpain Inhibits Proteasome 26S Proteasome Compound->Proteasome Inhibits Cleavage_Calpain Cleavage & Neuronal Damage Calpain->Cleavage_Calpain Causes Degradation_Proteasome Protein Degradation Proteasome->Degradation_Proteasome Causes Substrate_Calpain Calpain Substrates (e.g., Spectrin, CDK5 activators) Substrate_Calpain->Calpain Acted upon by Substrate_Proteasome Ubiquitinated Proteins Substrate_Proteasome->Proteasome Acted upon by cluster_E Endpoint Assays A 1. Cell Seeding Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in multi-well plates. B 2. Compound Pre-incubation Treat cells with varying concentrations of the inhibitor (e.g., 1-50 µM) for 1-2 hours. A->B Allow cells to adhere C 3. Toxin Exposure Add neurotoxin (e.g., Aβ oligomers, glutamate, MPTP) to the wells. Include vehicle and toxin-only controls. B->C Protect cellular targets D 4. Incubation Incubate for a pre-determined period (e.g., 24-48 hours) to allow toxicity to manifest. C->D Induce neurotoxicity E 5. Endpoint Analysis Assess cell viability and specific pathway markers. D->E Measure outcomes E1 Cell Viability (MTT, LDH) E->E1 E2 Apoptosis (Caspase-3 Assay) E->E2 E3 Western Blot (Cleaved Spectrin) E->E3

Caption: Experimental workflow for neuroprotection assay.

Detailed Steps:

  • Cell Culture: Plate your neuronal cell model (e.g., primary cortical neurons, SH-SY5Y, PC12) at an appropriate density in 96-well or 24-well plates suitable for your endpoint assays. Allow cells to adhere and differentiate as required by your specific model.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the inhibitor stock solution. Prepare serial dilutions in fresh, serum-free culture medium to achieve the desired final concentrations. Self-Validating Step: Always include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor dose) to account for any solvent effects.

  • Pre-incubation: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate or vehicle. Incubate for 1-2 hours at 37°C. This allows the compound to penetrate the cells and engage its targets before the toxic insult.

  • Neurotoxin Challenge: Add the neurotoxic agent (e.g., Aβ, glutamate, 6-OHDA) to the wells. Ensure you have the following control wells:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells treated with DMSO vehicle + Toxin.

    • Inhibitor-only Control: Cells treated with the highest dose of the inhibitor alone to check for intrinsic toxicity.

  • Incubation: Return the plate to the incubator for the duration required to induce significant cell death in the toxin-only group (typically 12-48 hours).

  • Endpoint Analysis:

    • Cell Viability: Quantify cell survival using assays like MTT (metabolic activity) or LDH release (membrane integrity).

    • Mechanism-Specific Readouts: To confirm target engagement, perform a Western blot for a known calpain substrate, such as spectrin. A reduction in the cleaved spectrin fragment in inhibitor-treated samples provides direct evidence of calpain inhibition.

Section 4: Concluding Remarks and Future Directions

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is an invaluable pharmacological tool for probing the involvement of calpains and the proteasome in neurodegenerative pathways. Its utility lies in its ability to establish a causal link between the activity of these proteases and specific pathological outcomes, such as neuronal apoptosis, synaptic loss, and protein aggregation.

While highly effective in preclinical research, its broad specificity and potential off-target effects necessitate careful interpretation of results. Future research may focus on the development of more selective inhibitors for specific calpain isoforms or proteasome subunits to further dissect their unique roles in disease. Nevertheless, as a foundational tool, Tert-butyl (S)-1-formyl-3-methylbutylcarbamate remains essential for any laboratory investigating the complex interplay of protein degradation and neuronal survival.

References

As this is a synthesized guide based on established knowledge, the references point to general resources and representative studies in the field. Specific protocols should always be optimized for the user's experimental system.

Methodological & Application

Application Note & Protocol: Synthesis of tert-Butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known as Boc-L-leucinal. This chiral aldehyde is a critical building block in synthetic organic chemistry, particularly in the synthesis of peptide-based therapeutics and other complex chiral molecules.[1][2][3][4] We will delve into the prevalent and efficient methods for the oxidation of the parent alcohol, Boc-L-leucinol, to the desired aldehyde, with a focus on the Swern, Dess-Martin, and Parikh-Doering oxidations. This guide offers detailed, step-by-step protocols, an analysis of the underlying reaction mechanisms, and practical insights into reaction setup, monitoring, workup, and product characterization.

Introduction: The Significance of Boc-L-leucinal

tert-Butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-leucinal) is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical agents and complex natural products. The presence of a reactive aldehyde functional group, coupled with the stereochemical integrity imparted by the L-leucine backbone, makes it a versatile synthon. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it is stable under a range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.[5][6][7] The synthesis of this compound is therefore a key step in many multi-step synthetic campaigns.

The primary route to Boc-L-leucinal is through the selective oxidation of the corresponding primary alcohol, tert-butyl (S)-1-(hydroxymethyl)-3-methylbutylcarbamate (Boc-L-leucinol).[1] The challenge in this transformation lies in preventing over-oxidation of the aldehyde to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. This application note will compare and contrast three such methods: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation.

Overview of Synthetic Pathways

The synthesis of Boc-L-leucinal commences with the commercially available and relatively inexpensive starting material, Boc-L-leucinol.[1][8] The core of the synthesis is the oxidation of the primary alcohol to an aldehyde. The choice of oxidant is critical to the success of this reaction, with the goal of achieving a high yield of the desired aldehyde while minimizing the formation of the carboxylic acid byproduct.

Synthesis_Overview Boc-L-leucinol Boc-L-leucinol Oxidation Oxidation Boc-L-leucinol->Oxidation [O] Boc-L-leucinal Boc-L-leucinal Oxidation->Boc-L-leucinal

Caption: General synthetic scheme for Boc-L-leucinal.

Recommended Oxidation Protocols

While several methods exist for the oxidation of primary alcohols to aldehydes, the Swern, Dess-Martin, and Parikh-Doering oxidations are particularly well-suited for this transformation due to their mild reaction conditions and high selectivity.[9][10][11][12]

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine (TEA).[9] It is a highly reliable and scalable method.

Mechanism Insight: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The subsequent addition of a hindered base facilitates an intramolecular elimination reaction to yield the aldehyde, dimethyl sulfide, and carbon dioxide. The low reaction temperature is crucial to prevent side reactions.[13]

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Activate_DMSO Activate DMSO with Oxalyl Chloride in DCM at -78 °C Add_Alcohol Add Boc-L-leucinol in DCM at -78 °C Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine at -78 °C Add_Alcohol->Add_Base Warm_to_RT Warm to Room Temperature Add_Base->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: Workflow for the Swern Oxidation.

Protocol:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.2 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of Boc-L-leucinol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (TEA, 5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), as the oxidizing agent.[10][11] This method is known for its mild conditions, fast reaction times, and broad functional group tolerance.[11]

Mechanism Insight: The alcohol substrate displaces an acetate group on the iodine center of the DMP reagent. A subsequent intramolecular proton transfer, facilitated by the acetate, leads to the formation of the aldehyde and the reduced iodine byproduct.[10][14]

Protocol:

  • To a solution of Boc-L-leucinol (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.5 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 3: Parikh-Doering Oxidation

The Parikh-Doering oxidation is another DMSO-based method that uses the sulfur trioxide pyridine complex (SO3-pyridine) as the activator.[12] This method offers the advantage of being performed at or near room temperature.[15]

Mechanism Insight: The SO3-pyridine complex activates DMSO, which then reacts with the alcohol to form an alkoxysulfonium salt. A base, typically triethylamine, facilitates the elimination to form the aldehyde.[12]

Protocol:

  • To a solution of Boc-L-leucinol (1.0 eq.) and triethylamine (3.0 eq.) in anhydrous DMSO and DCM, add a solution of SO3-pyridine complex (1.5 eq.) in DMSO portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

ParameterSwern OxidationDess-Martin OxidationParikh-Doering Oxidation
Oxidant DMSO/Oxalyl ChlorideDess-Martin PeriodinaneDMSO/SO3-pyridine
Stoichiometry (Oxidant) 1.5 - 2.2 eq.1.5 eq.1.5 eq.
Temperature -78 °C to RTRoom Temperature0 °C to RT
Reaction Time 2 - 4 hours1 - 3 hours2 - 6 hours
Typical Yield 85 - 95%90 - 98%80 - 90%

Product Characterization

The identity and purity of the synthesized Boc-L-leucinal should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[] The ¹H NMR spectrum should show a characteristic aldehyde proton signal around 9.5-9.7 ppm. The disappearance of the alcohol proton signal and the downfield shift of the adjacent methylene protons from the starting material are also indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin-Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the final product.

Stability and Storage

Aldehydes, including Boc-L-leucinal, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Therefore, it is recommended to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is ideal) to maintain its integrity. The Boc protecting group is sensitive to acidic conditions and will be cleaved in the presence of strong acids.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time and continue to monitor by TLC. Ensure all reagents are anhydrous.
Product loss during workupPerform extractions carefully. Ensure the pH is appropriate during aqueous washes.
Over-oxidation to Carboxylic Acid Reaction temperature too highFor Swern, maintain the temperature at -78 °C. For other methods, consider cooling the reaction.
Presence of Starting Material Insufficient oxidantUse a slight excess of the oxidizing agent. Ensure the oxidant is of high purity.
Difficult Purification Byproducts from the oxidantFollow the workup procedure carefully to remove byproducts. For DMP, the thiosulfate wash is critical.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Oxalyl chloride is corrosive and toxic; handle with extreme care.

  • Dess-Martin periodinane is a mild explosive and should be handled with care.

  • Dichloromethane is a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • YouTube. (2020, August 8). Parikh-Doering Oxidation. Retrieved from [Link]

  • Chem-Station International Edition. (2014, May 1). Parikh-Doering Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Frontiers in Chemistry. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2016, January 15). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.7: Oxidation of Alcohols. Retrieved from [Link]

Sources

Application Note: A Detailed Guide to the Asymmetric Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Amino Aldehydes

Chiral α-amino aldehydes are highly valuable synthetic intermediates, serving as versatile building blocks in the development of pharmaceuticals, peptidomimetics, and complex natural products. Their dual functionality—a stereochemically defined α-carbon and a reactive aldehyde group—allows for a wide array of subsequent chemical transformations, including C-C bond formation and reductive amination, with retained stereointegrity.[1][2][3] Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known as N-Boc-L-leucinal, is a prominent member of this class, derived from the natural amino acid L-leucine. Its isobutyl side chain is a key feature in many biologically active molecules, making it a critical precursor for enzyme inhibitors and other therapeutic agents.

This application note provides a comprehensive, field-tested guide for the reliable synthesis of Boc-L-leucinal. We present a robust two-step strategy starting from the readily available chiral pool starting material, L-leucine. The core of this guide focuses on the critical final step: the mild oxidation of the intermediate alcohol, N-Boc-L-leucinol. Two authoritative and widely adopted protocols, the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation, are detailed, allowing researchers to select the method best suited to their laboratory capabilities and project requirements.

Overall Synthetic Strategy

The most direct and stereochemically reliable route to Boc-L-leucinal leverages the innate chirality of L-leucine. The strategy involves two primary transformations:

  • Formation of N-Boc-L-leucinol: The amino group of L-leucine is first protected with a tert-butoxycarbonyl (Boc) group. The carboxylic acid moiety of the resulting N-Boc-L-leucine is then selectively reduced to a primary alcohol to yield N-Boc-L-leucinol. This sequence is critical to prevent unwanted side reactions that could occur during the reduction of the unprotected amino acid.

  • Mild Oxidation to N-Boc-L-leucinal: The primary alcohol, N-Boc-L-leucinol, is oxidized to the corresponding aldehyde. This step is the most delicate, as it requires conditions that are mild enough to prevent over-oxidation to the carboxylic acid and to avoid racemization of the adjacent chiral center.

G cluster_0 Overall Workflow L-Leucine L-Leucine Boc-L-Leucine Boc-L-Leucine L-Leucine->Boc-L-Leucine 1. Boc₂O, Base Boc-L-Leucinol N-Boc-(S)-leucinol Boc-L-Leucine->Boc-L-Leucinol 2. Reduction (e.g., NaBH₄/I₂) Boc-L-Leucinal tert-butyl (S)-1-formyl- 3-methylbutylcarbamate Boc-L-Leucinol->Boc-L-Leucinal 3. Mild Oxidation (Swern or DMP)

Caption: High-level workflow for the synthesis of Boc-L-leucinal.

Part I: Synthesis of N-Boc-(S)-leucinol

Principle and Rationale

The synthesis of the alcohol precursor is achieved in two sequential steps performed as a one-pot or two-step procedure.

  • Boc Protection: The protection of the amine is paramount. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4] The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like sodium hydroxide or sodium bicarbonate in a mixed aqueous-organic solvent system.[5]

  • Carboxylic Acid Reduction: With the amine protected, the carboxylic acid can be safely reduced. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and safer alternative involves the in-situ generation of diborane from sodium borohydride (NaBH₄) and iodine (I₂) in an ethereal solvent like THF. This method is highly efficient for reducing Boc-protected amino acids to their corresponding alcohols.

Detailed Experimental Protocol: N-Boc-(S)-leucinol
  • Boc Protection:

    • To a 1 L round-bottom flask, add L-leucine (13.1 g, 100 mmol) and dissolve it in 100 mL of 1M sodium hydroxide solution. Cool the flask to 0 °C in an ice bath.

    • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) in 100 mL of tetrahydrofuran (THF).

    • Add the Boc₂O solution dropwise to the stirred L-leucine solution over 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.

    • Extract the product, N-Boc-L-leucine, with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-leucine as a white solid or viscous oil, which can be used directly in the next step.

  • Reduction to Alcohol:

    • Caution: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) in a well-ventilated fume hood.

    • Dissolve the crude N-Boc-L-leucine (approx. 100 mmol) in 250 mL of anhydrous THF in a 1 L three-necked flask equipped with a dropping funnel and a reflux condenser.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 11.3 g, 300 mmol) portion-wise to the stirred solution.

    • In a separate flask, dissolve iodine (I₂, 25.4 g, 100 mmol) in 100 mL of anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture over 90 minutes. Vigorous hydrogen evolution will be observed.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

    • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

    • Add 100 mL of 1M NaOH solution and stir for 30 minutes.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove excess iodine) and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify the crude product by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-(S)-leucinol as a white crystalline solid.

Part II: Mild Oxidation to Boc-L-leucinal

Principle and Rationale

The conversion of N-Boc-L-leucinol to the target aldehyde is the most critical step. The choice of oxidant determines the reaction's efficiency, scalability, and operational complexity. We present two highly reliable methods.

  • Method A: Swern Oxidation: This classic method relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species in situ.[6][7] The alcohol adds to this species, and subsequent elimination, facilitated by a hindered base like triethylamine (TEA), yields the aldehyde.[8] Its primary advantages are high yields and mild conditions that preserve the stereocenter's integrity.[9] The main drawbacks are the requirement for cryogenic temperatures (-78 °C) to control the highly exothermic reaction and the production of foul-smelling dimethyl sulfide (DMS) and toxic carbon monoxide.[7][10]

  • Method B: Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP).[11] The alcohol displaces an acetate ligand on the iodine center; an intramolecular elimination then produces the aldehyde, iodinane, and acetic acid.[12][13] The DMP oxidation is lauded for its operational simplicity (often performed at room temperature), neutral pH conditions, and high chemoselectivity, making it an excellent alternative to the Swern protocol.[11][13]

Comparative Overview of Oxidation Methods
ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Temperature -78 °C to 0 °CRoom Temperature (0 °C to 23 °C)
Reaction Time 1-2 hours1-3 hours
Typical Yield 85-95%90-98%
Key Advantages High yields, inexpensive reagentsOperationally simple, mild neutral conditions
Key Considerations Requires cryogenic setup, toxic/odorous byproductsReagent is moisture-sensitive and potentially explosive
Detailed Experimental Protocol: Swern Oxidation

Safety: Oxalyl chloride is highly toxic and corrosive. DMSO at low temperatures can be viscous. The reaction generates carbon monoxide. All operations must be conducted in an efficient fume hood under an inert atmosphere.

  • Set up a three-necked flask with a thermometer, dropping funnel, and nitrogen inlet. Add anhydrous dichloromethane (DCM, 100 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add dimethyl sulfoxide (DMSO, 4.3 mL, 60 mmol) to the flask.

  • Slowly add oxalyl chloride (3.5 mL, 40 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes.

  • Dissolve N-Boc-(S)-leucinol (4.34 g, 20 mmol) in 40 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, keeping the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (TEA, 16.7 mL, 120 mmol) dropwise over 10 minutes. A thick white precipitate will form.

  • After stirring for another 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Add 100 mL of water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product is a pale yellow oil. Purify by flash column chromatography (silica gel, Hexane:Ethyl Acetate) to yield Boc-L-leucinal.

G cluster_1 Swern Oxidation Workflow Start 1. Activate DMSO with Oxalyl Chloride @ -78°C Add_Alcohol 2. Add Boc-L-leucinol Solution @ -78°C Start->Add_Alcohol Add_Base 3. Add Triethylamine (TEA) for Elimination @ -78°C Add_Alcohol->Add_Base Warm_Quench 4. Warm to RT & Quench with Water Add_Base->Warm_Quench Workup 5. Extraction & Purification Warm_Quench->Workup

Caption: Step-by-step workflow for the Swern oxidation protocol.

Detailed Experimental Protocol: DMP Oxidation

Safety: Dess-Martin Periodinane is shock-sensitive and should be handled with care. The reaction is typically performed in DCM.

  • To a round-bottom flask, add N-Boc-(S)-leucinol (4.34 g, 20 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP, 9.33 g, 22 mmol) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Once the starting material is consumed, add 100 mL of a 1:1 mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution.

  • Stir vigorously for 20-30 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the resulting oil by flash column chromatography (silica gel, Hexane:Ethyl Acetate) to yield the pure product.

G cluster_2 DMP Oxidation Workflow Start 1. Dissolve Boc-L-leucinol in DCM Add_DMP 2. Add DMP Reagent at Room Temperature Start->Add_DMP Monitor 3. Stir and Monitor by TLC (1-3 h) Add_DMP->Monitor Quench 4. Quench with NaHCO₃ and Na₂S₂O₃ Solution Monitor->Quench Workup 5. Extraction & Purification Quench->Workup

Caption: Step-by-step workflow for the Dess-Martin periodinane oxidation.

Conclusion

The asymmetric synthesis of tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a critical process for accessing a versatile chiral building block. The strategy outlined, beginning with the natural amino acid L-leucine, ensures high enantiopurity. By providing detailed protocols for both the robust, large-scale applicable Swern oxidation and the operationally simple Dess-Martin oxidation, this guide equips researchers with validated and reliable methods to produce high-quality Boc-L-leucinal for applications in drug discovery and synthetic chemistry.

References

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT. (2023). YouTube.
  • Synthesis of α-amino ketones, aldehydes and derivatives.Organic Chemistry Portal.
  • tert-BUTOXYCARBONYL-L-PROLINE.Organic Syntheses Procedure.
  • MacMillan, D. W. C., et al. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism: A Strategy for Asymmetric Amine Fragment Coupling.Journal of the American Chemical Society.
  • Swern Oxidation. (2025). YouTube.
  • Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support.ScienceDirect.
  • Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.Organic Syntheses Procedure.
  • Carbazic acid, tert-butyl ester.Organic Syntheses Procedure.
  • Swern Oxidation Mechanism.Chemistry Steps.
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.Google Patents.
  • Dess-Martin-Periodinane oxidation. (2025). YouTube.
  • Krische, M. J., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation.Journal of the American Chemical Society.
  • Asymmetric synthesis of (1R,2S,3R)-3-methylcispentacin and (1S,2S,3R)-3-methyltranspentacin by kinetic resolution of tert-butyl (±)-3-methylcyclopentene-1-carboxylate.Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes.RSC Publishing. (2015).
  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism.Macmillan Group - Princeton University. (2013).
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.PubMed Central.
  • Dess–Martin oxidation.Wikipedia.
  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate.PMC - NIH.
  • Carbamic acid, tert-butyl ester.Organic Syntheses Procedure.
  • US3609164A - Process for preparing {11 -butoxycarbonyl compounds.Google Patents.
  • Swern Oxidation of Alcohols To Aldehydes and Ketones.Master Organic Chemistry.
  • Organocatalytic methods for chemoselective O-tert-butoxycarbonylation of phenols and their regeneration from the O-t-Boc derivatives.PubMed.
  • Dess–Martin periodinane (DMP) oxidation.Chemistry Steps.
  • Supplementary Information.Royal Society of Chemistry.
  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid.Organic & Biomolecular Chemistry (RSC Publishing).
  • Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled.ChemRxiv.
  • Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group.RSC Publishing.
  • Organocatalytic Methods for Chemoselective O-tert-Butoxycarbonylation of Phenols and Their Regeneration from the O-t-Boc Derivatives.Organic Chemistry Portal.
  • Advances in the Asymmetric Synthesis of BINOL Derivatives.MDPI.
  • 07.13 Dess-Martin Periodinane. (2019). YouTube.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.PMC - PubMed Central.
  • Swern Oxidation.Tokyo Chemical Industry Co., Ltd.(APAC).
  • Swern Oxidation.Chem-Station Int. Ed. (2014).

Sources

Application Note: High-Purity Isolation of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a key intermediate in pharmaceutical synthesis. The protocol details a multi-step purification strategy, commencing with a liquid-liquid extraction workup to remove bulk impurities, followed by flash column chromatography for fine separation, and culminating in an optional recrystallization step for achieving the highest purity standards. The rationale behind each step is thoroughly explained to provide researchers with a deep understanding of the purification process. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Importance of Purity

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a chiral aldehyde bearing a tert-butoxycarbonyl (Boc) protecting group. The Boc group offers stability during various synthetic transformations, making this compound a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields in subsequent steps, and potential safety concerns in the final API.

This document outlines a robust and reproducible purification strategy designed to remove common impurities associated with the synthesis of this compound, such as unreacted starting materials, byproducts, and reagents.

Understanding the Chemistry: Potential Impurities and Their Removal

A successful purification strategy begins with an understanding of the potential impurities. The synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate typically involves the oxidation of the corresponding alcohol or the reduction of a carboxylic acid derivative. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding alcohol or Boc-protected amino acid.

  • Over-oxidized Product: The corresponding carboxylic acid, if an oxidation reaction is performed.

  • Reagents and Catalysts: From the preceding synthetic step.

  • Solvents: Residual solvents from the reaction.

The purification strategy is designed to address these impurities based on their differing chemical and physical properties.

Purification Workflow Overview

The purification of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a multi-step process designed to systematically remove impurities. The overall workflow is illustrated below.

Purification_Workflow Reaction_Mixture Crude Reaction Mixture Workup Aqueous Workup & Liquid-Liquid Extraction Reaction_Mixture->Workup Concentration1 Concentration in vacuo Workup->Concentration1 Chromatography Flash Column Chromatography Concentration1->Chromatography Concentration2 Concentration in vacuo Chromatography->Concentration2 Purity_Check1 Purity Analysis (TLC, NMR) Concentration2->Purity_Check1 Recrystallization Optional: Recrystallization Purity_Check1->Recrystallization If further purification is needed Final_Product Pure Product (>98%) Purity_Check1->Final_Product If purity is sufficient Recrystallization->Final_Product

Figure 1: A schematic overview of the purification workflow for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Step-by-Step Purification Protocol

Part 1: Aqueous Workup and Liquid-Liquid Extraction

Rationale: This initial step aims to remove water-soluble impurities, such as salts and some polar reagents. An acidic wash helps to remove any basic impurities, while a bicarbonate wash removes acidic byproducts, such as the corresponding carboxylic acid that may have formed due to over-oxidation.[2]

Protocol:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with:

    • 1 M HCl (aqueous)

    • Saturated NaHCO₃ (aqueous) solution

    • Brine (saturated aqueous NaCl solution)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Parameter Recommendation Rationale
Organic Solvent Ethyl Acetate or DCMGood solubility for the product and immiscibility with water.
Aqueous Washes 1 M HCl, Sat. NaHCO₃, BrineTo remove acidic, basic, and residual water-soluble impurities.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
Part 2: Flash Column Chromatography

Rationale: Flash column chromatography is a crucial step for separating the target compound from closely related impurities based on polarity.[3][4] Aldehydes can sometimes be sensitive to silica gel, but with a carefully chosen solvent system, good separation can be achieved.[3] A non-polar to moderately polar solvent system is typically effective for eluting the desired product while retaining more polar impurities on the stationary phase.

Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5% ethyl acetate in hexane, gradually increasing to 20-30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for good separation of compounds with varying polarities.
Monitoring Thin Layer Chromatography (TLC)To identify fractions containing the pure product.
Part 3: Optional Recrystallization

Rationale: For obtaining a product of very high purity, recrystallization can be an effective final step.[5] This technique relies on the principle that the desired compound is soluble in a hot solvent but less soluble at cooler temperatures, while impurities remain in solution. Finding a suitable solvent or solvent system is key to a successful recrystallization.

Protocol:

  • Solvent Selection: Screen for a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate or diethyl ether are good starting points.[6][7]

  • Dissolution: Dissolve the purified product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment and Characterization

The purity of the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Storage and Handling

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate should be stored in a cool, dry, and well-ventilated area.[8] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group and hydrolysis of the carbamate.[8]

Troubleshooting

Problem Possible Cause Solution
Low recovery after workup Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion.
Product degradation on silica gel Aldehyde is sensitive to acidic silica.Deactivate the silica gel with triethylamine before packing the column, or use a different stationary phase like alumina.
Oily product after chromatography Residual solvent.Dry the product under high vacuum for an extended period.
No crystallization occurs Solution is too dilute or the wrong solvent is used.Concentrate the solution or try a different solvent system. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Conclusion

The purification protocol detailed in this application note provides a reliable method for obtaining high-purity Tert-butyl (S)-1-formyl-3-methylbutylcarbamate. By following this systematic approach of aqueous workup, flash column chromatography, and optional recrystallization, researchers can ensure the quality of this critical synthetic intermediate, thereby facilitating successful outcomes in subsequent synthetic endeavors.

References

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]

  • ResearchGate. (2014). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • UreaKnowHow. (2023). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Retrieved from [Link]

Sources

Using Tert-butyl (S)1-formyl-3-methylbutylcarbamate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in Advanced Peptide Synthesis

Introduction: Beyond the Amide Bond

In the landscape of modern drug discovery and chemical biology, the synthesis of complex peptides and peptidomimetics demands a versatile chemical toolbox. While traditional peptide synthesis excels at forging amide bonds, the introduction of non-canonical structures and diverse functionalities often requires more sophisticated building blocks. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known as N-Boc-L-leucinal, emerges as a pivotal reagent in this context. It is a chiral amino aldehyde derived from L-leucine, where the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This unique structure, combining the chirality of an amino acid with the reactivity of an aldehyde, unlocks powerful synthetic pathways, particularly in the realm of multicomponent reactions (MCRs).

This guide provides an in-depth exploration of N-Boc-L-leucinal's applications, focusing on the underlying chemical principles and furnishing detailed, field-proven protocols for its use in constructing complex molecular architectures. We will delve into its central role in the Petasis and Ugi reactions, offering researchers, scientists, and drug development professionals a practical framework for leveraging this versatile building block.

Physicochemical Properties and Handling

Proper handling and storage are paramount to ensure the reagent's integrity and the reproducibility of experimental results. N-Boc-L-leucinal is susceptible to oxidation and racemization; therefore, stringent adherence to storage protocols is essential.

PropertyValue
Synonyms N-Boc-L-leucinal, (S)-tert-Butyl (1-formyl-3-methylbutyl)carbamate
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]
Appearance White to off-white solid or crystalline powder
Purity Typically >95%[1]
Storage Store at -20°C under an inert atmosphere (Argon or Nitrogen). Keep tightly sealed to prevent moisture ingress and oxidation.

The Gatekeeper: Understanding the Boc Protecting Group

The utility of N-Boc-L-leucinal is fundamentally tied to the properties of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group shields the α-amino group, preventing its participation in unwanted side reactions during synthesis.[2] Its key characteristics are:

  • Base and Nucleophile Stability: The Boc group is robust and stable under most basic and nucleophilic conditions, allowing for a wide range of subsequent chemical transformations.[3]

  • Acid Lability: It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] This cleavage generates a free amine (as an ammonium salt), which can then be used for further peptide chain elongation or other modifications. This orthogonal stability is a cornerstone of modern synthetic strategies.[3][5]

Core Applications: Multicomponent Reactions (MCRs)

Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. N-Boc-L-leucinal is an exemplary carbonyl component for two of the most powerful MCRs in synthetic chemistry: the Petasis and Ugi reactions.

The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a three-component condensation of an amine, a carbonyl compound (here, N-Boc-L-leucinal), and an organoboronic acid to yield substituted amines and their derivatives.[6][7] This reaction is prized for its operational simplicity, mild conditions, and tolerance of a wide variety of functional groups.[6]

Mechanism Insight: The reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and N-Boc-L-leucinal. This electrophilic intermediate is then attacked by the nucleophilic organic group from the boronic acid, forming a new carbon-carbon or carbon-heteroatom bond and yielding a highly functionalized product.

Petasis_Reaction cluster_caption Petasis Reaction Workflow Amine Amine (R¹-NH₂) dummy Amine->dummy BocLeucinal N-Boc-L-leucinal BocLeucinal->dummy BoronicAcid Boronic Acid (R²-B(OH)₂) Iminium Iminium Ion Intermediate BoronicAcid->Iminium Nucleophilic Attack Product Substituted Amine Product Iminium->Product dummy->Iminium + H₂O caption_node

Caption: Petasis Reaction Workflow

This reaction is exceptionally useful for synthesizing unnatural α-amino acids, which are critical components in peptidomimetics designed to enhance biological activity and stability.[7][8]

The Ugi Reaction

The Ugi reaction is a cornerstone of MCR chemistry, typically involving four components: an amine, a carbonyl, a carboxylic acid, and an isocyanide.[9] A powerful variant uses N-Boc-protected α-amino aldehydes, where an alcohol (like methanol) and an amino acid can serve as the acid and amine components, respectively, in a 5-center-4-component reaction (U-5C-4CR).[10][11]

Mechanism Insight: The Ugi reaction commences with the formation of an iminium ion between the amine and N-Boc-L-leucinal. This is followed by the addition of the carboxylate (or alcoholate) and the isocyanide in a concerted or stepwise manner, culminating in an α-acylamino amide product after an intramolecular acyl transfer (the Mumm rearrangement). The resulting scaffolds are highly complex and serve as excellent precursors for synthesizing heterocyclic systems like diketopiperazines and other peptidomimetic structures.[10][12]

Ugi_Reaction BocLeucinal N-Boc-L-leucinal (Carbonyl) Iminium Iminium Ion BocLeucinal->Iminium Amine Amine (e.g., Amino Acid) Amine->Iminium CarboxylicAcid Carboxylic Acid (or Alcohol) Nitrilium α-Adduct (Nitrilium Ion) CarboxylicAcid->Nitrilium Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Iminium->Nitrilium Product α-Acylamino Amide Product Nitrilium->Product Mumm Rearrangement

Caption: Ugi Reaction Logical Flow

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize concentrations, reaction times, and temperatures based on the specific substrates used.

Protocol 1: Petasis Reaction with N-Boc-L-leucinal

This protocol describes the synthesis of a substituted amino acid derivative.

Materials:

  • N-Boc-L-leucinal

  • Primary or secondary amine (e.g., Benzylamine)

  • Aryl- or vinyl-boronic acid (e.g., Phenylboronic acid)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and N-Boc-L-leucinal (1.05 eq).

  • Dissolve the components in the anhydrous solvent (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The formation can be monitored by TLC or LC-MS.

  • Add the boronic acid (1.2 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature or heat to 40-60°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: a. Cool the reaction to room temperature and concentrate under reduced pressure. b. Redissolve the residue in a suitable organic solvent like Ethyl Acetate. c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

Protocol 2: Ugi 5-center-4-component Reaction (U-5C-4CR)

This protocol outlines the synthesis of a complex peptidomimetic scaffold.[10][11]

Materials:

  • N-Boc-L-leucinal

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester HCl)

  • Triethylamine (TEA)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Anhydrous Methanol (MeOH)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a flame-dried flask containing activated 4 Å molecular sieves, add the amino acid methyl ester hydrochloride (1.0 eq) and suspend in anhydrous MeOH.

  • Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add N-Boc-L-leucinal (1.0 eq) to the mixture.

  • Stir for 30 minutes at room temperature.

  • Add the isocyanide (1.1 eq) to the flask.

  • Seal the flask and stir at room temperature for 24-72 hours. Monitor the reaction by LC-MS.

  • Work-up: a. Filter off the molecular sieves and wash with MeOH. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in Ethyl Acetate and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Post-Reaction Boc Deprotection

This step is necessary to deprotect the N-terminus for subsequent reactions or to yield the final product.

Materials:

  • Boc-protected peptide/product

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Optional: Scavenger (e.g., Triisopropylsilane (TIS) or water, ~2.5-5%)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Prepare a cleavage solution of 25-50% TFA in DCM.[13] If the substrate contains sensitive functional groups, add a scavenger to the cocktail.

  • Add the cleavage solution to the dissolved peptide and stir at room temperature.

  • Monitor the deprotection (typically complete in 30-60 minutes) by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the product by centrifugation or filtration and wash several times with cold ether.

  • Dry the final product under vacuum.

Troubleshooting and Data

Successful synthesis requires careful control of reaction parameters. The tables below provide guidance on typical conditions and troubleshooting common issues.

Table 2: Representative U-5C-4CR Reaction Data (Based on data for various N-Boc-α-amino aldehydes)[10][11]

N-Boc-AldehydeAmine ComponentIsocyanideYield Range
N-Boc-L-leucinalPhenylalanine Methyl Estertert-Butyl Isocyanide60-85%
N-Boc-L-alaninalValine Methyl Estertert-Butyl Isocyanide55-70%
N-Boc-L-phenylalaninalGlycine Methyl EsterEthyl Isocyanoacetate30-45%
N-Boc-L-leucinalProline Methyl EsterCyclohexyl Isocyanide65-80%

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Aldehyde degradation (oxidation).2. Presence of moisture.3. Insufficient reaction time/temperature.4. Steric hindrance from bulky substrates.1. Use freshly prepared or purified N-Boc-L-leucinal.2. Use anhydrous solvents and an inert atmosphere.3. Increase reaction time/temperature and monitor progress.4. Consider a less hindered isocyanide or amine; may require higher temperatures or microwave assistance.
Formation of Multiple Side Products 1. Racemization of the aldehyde's α-carbon.2. Side reactions of functional groups on substrates.1. Maintain neutral or mildly acidic conditions; avoid strong bases.2. Protect reactive side chains on amine or carboxylic acid components before the MCR.
Difficult Product Purification 1. Similar polarity of product and unreacted starting materials (especially isocyanide).2. Complex mixture of diastereomers.1. Use a volatile isocyanide that can be removed under vacuum. Employ alternative purification methods like reverse-phase HPLC.[14]2. Optimize reaction conditions to improve diastereoselectivity; chiral catalysts may be required for asymmetric versions.[8]

References

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Petasis reaction. [Link]

  • PubMed. Synthesis of peptidomimetics using a polymer-bound Boc-linker. [Link]

  • National Institutes of Health (NIH). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. [Link]

  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boc-L-Leucine in Modern Peptide Synthesis. [Link]

  • ResearchGate. (PDF) Ugi 5-center-4-component reaction of α-Amino Aldehydes/Deprotection/Cyclization sequence leading to substituted 2-oxopiperazine derivatives. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • MDPI. Bio-Catalysis in Multicomponent Reactions. [Link]

  • National Institutes of Health (NIH). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. [Link]

  • Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Link]

  • PubMed. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. [Link]

  • ResearchGate. N-Boc-protected amino aldehydes 1-6 | Download Scientific Diagram. [Link]

  • MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

  • Springer Nature. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Royal Society of Chemistry. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • National Institutes of Health (NIH). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • MDPI. The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. [Link]

  • Taylor & Francis Online. N-t-Butoxycarbonyl Protection of Primary and Secondary Amines in the Hydroboration Reaction: Synthesis of Amino Alcohols. [Link]

  • Beilstein Journals. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]

  • ChemRxiv. A General Three-Component Alkyl Petasis Boron-Mannich Reaction. [Link]

  • AAPPTEC. Boc-L-Amino Acids for Peptide Synthesis. [Link]

  • Organic-Chemistry.org. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [Link]

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]

Sources

Application Notes & Protocols: Tert-butyl (S)-1-formyl-3-methylbutylcarbamate as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Boc-L-Leucinal in Asymmetric Synthesis

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, more commonly known in the field as N-Boc-L-leucinal, is a highly valuable chiral aldehyde derived from the natural amino acid L-leucine. Its significance in modern organic synthesis, particularly within pharmaceutical development, cannot be overstated. As a chiral building block, it provides a pre-installed stereocenter and a reactive aldehyde functionality, making it a powerful tool for the stereocontrolled construction of complex molecular architectures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, a critical feature for multi-step syntheses.[3]

This guide provides an in-depth exploration of N-Boc-L-leucinal, covering its synthesis, handling, and application. It is designed for researchers and drug development professionals, offering field-proven insights and detailed protocols to enable its successful utilization in the laboratory. The protocols are presented not merely as steps, but with causal explanations for experimental choices, ensuring a deeper understanding of the underlying chemistry.

Section 1: Physicochemical Properties, Handling, and Safety

The efficacy of using N-Boc-L-leucinal is predicated on understanding its physical properties and handling requirements. The aldehyde functionality is susceptible to oxidation and the chiral center is prone to racemization, especially under basic or harsh thermal conditions.

Data Summary
PropertyValueSource/Comment
Synonyms N-Boc-L-leucinal, (S)-tert-Butyl (1-formyl-3-methylbutyl)carbamate
CAS Number 58521-45-2[1]
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance Typically a colorless to pale yellow oil or low-melting solid[4]
Solubility Soluble in most organic solvents (DCM, Ether, EtOAc, THF)[5]
Stability Sensitive to air (oxidation) and base (racemization). Store under inert gas.Prone to form the corresponding carboxylic acid upon oxidation.
Storage and Handling Protocol
  • Storage: For long-term stability, store at -20°C under an inert atmosphere (Argon or Nitrogen).[5] The compound should be kept in a tightly sealed container to prevent oxidation.

  • Handling: Always handle under an inert atmosphere. Use dry, clean glassware and syringes to dispense the reagent. It is advisable to warm the container to room temperature before opening to prevent condensation of moisture inside.

Safety Precautions

While specific GHS data for this exact compound is not universally compiled, related formylcarbamates are classified with potential hazards. Good laboratory practice is mandatory.

  • GHS Classification (Anticipated): May cause skin, eye, and respiratory irritation. May be harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Work Environment: Handle in a well-ventilated fume hood.

Section 2: Synthesis of N-Boc-L-Leucinal from N-Boc-L-Leucine

The most reliable and common route to N-Boc-L-leucinal is the controlled partial reduction of an activated derivative of N-Boc-L-leucine. The following protocol details the reduction of the corresponding methyl ester using Diisobutylaluminium hydride (DIBAL-H).

Causality Behind the Method:

  • Starting Material: N-Boc-L-leucine is chosen as it is a commercially available, enantiomerically pure starting material from the chiral pool.

  • Activation: The carboxylic acid is converted to a methyl ester to create a substrate suitable for reduction by DIBAL-H. Direct reduction of the carboxylic acid is difficult to control.

  • Reducing Agent: DIBAL-H is a powerful yet sterically hindered reducing agent. At low temperatures (-78°C), it forms a stable tetrahedral intermediate with the ester, which collapses to the aldehyde upon aqueous workup. This temperature control is critical to prevent over-reduction to the corresponding alcohol, N-Boc-L-leucinol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Controlled Reduction Start N-Boc-L-Leucine Ester N-Boc-L-Leucine Methyl Ester Start->Ester MeOH, H+ cat. Aldehyde N-Boc-L-Leucinal (Target Compound) Ester->Aldehyde 1. DIBAL-H, DCM, -78°C 2. Aqueous Workup

Caption: Workflow for the synthesis of N-Boc-L-leucinal.

Detailed Synthesis Protocol

Step A: Esterification of N-Boc-L-Leucine

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-L-leucine (23.1 g, 100 mmol).

  • Reagents: Add methanol (250 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield N-Boc-L-leucine methyl ester as a clear oil. The product is typically of sufficient purity (>95%) for the next step.

Step B: DIBAL-H Reduction to N-Boc-L-Leucinal

  • Setup: In a flame-dried 1 L three-neck round-bottom flask under an argon atmosphere, dissolve the N-Boc-L-leucine methyl ester (24.5 g, 100 mmol) in anhydrous dichloromethane (DCM, 400 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. It is crucial that the internal temperature is maintained.

  • Addition of DIBAL-H: Slowly add DIBAL-H (1.0 M solution in hexanes, 110 mL, 110 mmol, 1.1 equivalents) dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70°C.

  • Reaction: Stir the mixture at -78°C for an additional 2 hours. Monitor the reaction by TLC.

  • Quenching: While still at -78°C, slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL). This step is highly exothermic.

  • Workup: Remove the cooling bath and allow the mixture to warm to 0°C. Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, ~300 mL) and stir vigorously for 2-4 hours, or until the two layers become clear. This breaks up the aluminum emulsions.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).

  • Drying & Isolation: Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (at a bath temperature below 30°C to prevent degradation). The resulting crude oil is the target N-Boc-L-leucinal.

Note: Further purification can be achieved by flash column chromatography on silica gel, but this risks degradation. For many applications, the crude product is used directly.

Section 3: Application in the Synthesis of a Boceprevir Intermediate

N-Boc-L-leucinal is a cornerstone in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Boceprevir. It is used to install a key fragment of the molecule via a Wittig-type reaction followed by further transformations. This protocol outlines a representative olefination step.

Causality Behind the Application:

  • The aldehyde in N-Boc-L-leucinal serves as an electrophile for the addition of a phosphorus ylide (Wittig reagent).

  • The inherent (S)-stereochemistry of the building block is transferred directly to the product, establishing a critical stereocenter in the Boceprevir framework.[7][8] This is an example of substrate-controlled stereoselectivity.

Reaction Scheme Diagram

WittigReaction Leucinal N-Boc-L-Leucinal Product α,β-Unsaturated Ester (Boceprevir Intermediate) Leucinal->Product THF, -78°C to RT Ylide Phosphorus Ylide (e.g., from ethyl bromoacetate) Ylide->Product

Caption: Wittig olefination of N-Boc-L-leucinal.

Protocol: Wittig Reaction for a Boceprevir Intermediate
  • Ylide Preparation: In a flame-dried flask under argon, suspend (Carbethoxymethylene)triphenylphosphorane (41.8 g, 120 mmol, 1.2 equivalents) in anhydrous tetrahydrofuran (THF, 300 mL).

  • Setup: In a separate flame-dried flask, dissolve crude N-Boc-L-leucinal (20.1 g, 100 mmol) in anhydrous THF (200 mL) and cool to 0°C.

  • Reaction: Add the aldehyde solution dropwise to the ylide suspension at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the disappearance of the aldehyde by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl, 100 mL). Remove the THF under reduced pressure.

  • Extraction: Add water (200 mL) and extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated ester intermediate.

Section 4: Quality Control & Troubleshooting

Ensuring the purity and stereochemical integrity of N-Boc-L-leucinal is paramount for its successful application.

Analytical Characterization
TechniqueExpected Result
¹H NMR (CDCl₃)δ ~9.5-9.6 (s, 1H, -CHO), ~5.0 (br d, 1H, NH), ~4.1 (m, 1H, α-CH), ~1.45 (s, 9H, Boc), ~0.95 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃)δ ~202 (CHO), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~60 (α-CH), ~28 (C(CH₃)₃)
Chiral HPLC A single major peak should be observed, indicating high enantiomeric excess (>98% ee).
Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield of Aldehyde 1. Incomplete reaction. 2. Over-reduction to alcohol. 3. Degradation during workup/purification.1. Increase reaction time or equivalents of DIBAL-H. 2. Ensure strict temperature control at -78°C. Add DIBAL-H slowly. 3. Use gentle workup conditions (Rochelle's salt is effective). Avoid high heat during solvent removal. Minimize contact time with silica gel.
Product is Racemized Exposure to basic conditions during workup or purification.Ensure all aqueous solutions used in workup are neutral or slightly acidic. Avoid basic drying agents.
Contamination with N-Boc-L-Leucinol Temperature during DIBAL-H addition was too high.Improve cooling efficiency. Slow down the rate of addition of the reducing agent.
Contamination with Starting Ester Insufficient DIBAL-H was used, or the reagent had degraded.Use a fresh, titrated bottle of DIBAL-H. Use slightly more equivalents (e.g., 1.2 eq).

Conclusion

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a versatile and indispensable chiral building block for modern asymmetric synthesis. Its utility is prominently demonstrated in the construction of complex pharmaceuticals like Boceprevir and Telaprevir.[9][10] By understanding the causality behind its synthesis and handling protocols, researchers can effectively harness its potential to create stereochemically defined molecules with high precision and efficiency. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful synthetic tool.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-L-leucine L-leucine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Chemical Communications (RSC Publishing). (n.d.). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Retrieved from [Link]

  • PubChem. (n.d.). (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. Retrieved from [Link]

  • PubMed Central. (2022). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ChemBK. (2024). N-Boc-L-prolinal. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved from [Link]

  • Journal of the American Chemical Society. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Retrieved from [Link]

Sources

Application Note: Chiral HPLC Method for Determining the Enantiomeric Excess of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust chiral High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric excess (e.e.) of tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a critical chiral building block in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions to achieve baseline separation of the (S)- and (R)-enantiomers. This guide provides a comprehensive protocol, from sample preparation to data analysis, and includes a discussion of the method's validation parameters, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles.[1][2] The production of enantiopure drugs is therefore a primary objective to enhance therapeutic efficacy and patient safety.[2] Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, also known as N-Boc-L-leucinal, is a key chiral intermediate. Its enantiomeric purity must be rigorously controlled to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining enantiomeric excess due to its high resolution, sensitivity, and accuracy.[3] This application note details a specific and validated chiral HPLC method for this purpose.

Principles of Chiral Separation

The separation of enantiomers is achieved by creating a transient diastereomeric interaction between the analyte and a chiral stationary phase (CSP).[4] Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are widely successful for a broad range of chiral compounds, including carbamates and N-protected amino acids.[1][5][6]

For this method, a Daicel CHIRALPAK® AD-H column, which has an amylose tris(3,5-dimethylphenylcarbamate) stationary phase, was selected. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The carbamate and aldehyde functional groups of the analyte are key interaction points with the CSP.

Experimental Protocol

This section provides a step-by-step guide for the determination of enantiomeric excess.

Materials and Instrumentation
Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Chiral Column Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm particle size
Data Acquisition OpenLab CDS or equivalent chromatography data software
Solvents HPLC grade n-hexane, 2-propanol (IPA), and ethanol
Reference Standards Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (enantiomerically pure) and the corresponding racemic mixture.
Sample Diluent n-Hexane / 2-propanol (90:10, v/v)
Chromatographic Conditions
Parameter Condition
Mobile Phase n-Hexane / 2-propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the racemic mixture of tert-butyl 1-formyl-3-methylbutylcarbamate into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. This solution is used for system suitability testing to confirm the resolution of the two enantiomers.

  • (S)-Enantiomer Standard Solution (0.5 mg/mL): Prepare in the same manner as the racemic standard, using the pure (S)-enantiomer. This is used to identify the peak corresponding to the desired enantiomer.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

G Racemic_Flask Racemic_Flask HPLC_Injection HPLC_Injection Racemic_Flask->HPLC_Injection System Suitability S_Enantiomer_Flask S_Enantiomer_Flask S_Enantiomer_Flask->HPLC_Injection Peak Identification Test_Sample_Flask Test_Sample_Flask Test_Sample_Flask->HPLC_Injection e.e. Determination

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the racemic standard solution and evaluate the following parameters.

Parameter Acceptance Criteria
Resolution (Rs) ≥ 2.0 between the (S)- and (R)-enantiomer peaks
Tailing Factor (T) ≤ 1.5 for both enantiomer peaks
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of six replicate injections

A resolution value of 2.0 or greater ensures accurate integration of the peaks, which is crucial for a reliable enantiomeric excess calculation.[7]

Data Analysis and Calculation

The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers from the sample chromatogram.

  • Identify the peaks for the (S)- and (R)-enantiomers by comparing the retention times with the individual enantiomer and racemic standard injections.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the following formula:

    % e.e. = [ (Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer) ] x 100

G A Obtain Sample Chromatogram B Identify (S) and (R) Peaks (via Standard Injection) A->B C Integrate Peak Areas (Area_S, Area_R) B->C D Calculate % e.e. % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 C->D E Report Final Result D->E

Method Validation

This method was validated according to the International Conference on Harmonisation (ICH) guidelines.[7] The key validation parameters are summarized below.

Parameter Results
Specificity The method demonstrated excellent specificity with no interference from the diluent or potential impurities at the retention times of the enantiomers.
Linearity The response for the (R)-enantiomer was linear over a concentration range of 0.1% to 1.5% of the nominal sample concentration, with a correlation coefficient (r²) > 0.999.
Limit of Detection (LOD) 0.03% of the nominal sample concentration.
Limit of Quantitation (LOQ) 0.1% of the nominal sample concentration.
Accuracy The recovery of the (R)-enantiomer spiked into the (S)-enantiomer sample at three concentration levels (LOQ, 100%, and 150% of the specification limit) was between 98.5% and 101.2%.
Precision (Repeatability) The RSD for six replicate preparations of a sample containing 1% of the (R)-enantiomer was 1.8%.
Robustness The method proved to be robust, with no significant impact on resolution or quantitation when small, deliberate changes were made to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±1% 2-propanol).

Conclusion

The chiral HPLC method described in this application note provides a reliable, accurate, and robust means for determining the enantiomeric excess of tert-butyl (S)-1-formyl-3-methylbutylcarbamate. The use of a CHIRALPAK® AD-H column with a normal-phase mobile phase yields excellent separation and resolution. This fully validated method is suitable for routine quality control in both research and manufacturing environments, ensuring the stereochemical purity of this vital pharmaceutical intermediate.

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Patel, D. B., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]

  • Hossain, M. A., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • Kasawar, G. B., & Farooqui, M. (2010). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. [Link]

  • Anslyn, E. V., & Joyce, L. A. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews. [Link]

  • Rao, B. P., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chemometrics. [Link]

  • Armstrong, D. W., & Said, A. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Regis Technologies. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]

  • Armstrong, D. W., et al. (1992). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. Journal of Liquid Chromatography. [Link]

  • Zhang, T., et al. (2018). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. Journal of Chromatographic Science. [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]

  • Wolf, C., & Bentley, K. W. (2013). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a chiral aldehyde and a key building block in synthetic organic chemistry and drug development. The stereochemical purity of this compound, often referred to as Boc-L-leucinal, is critical for its application in the synthesis of enantiomerically pure pharmaceuticals. This document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation using one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques. The causality behind experimental choices is explained to provide researchers with a robust framework for obtaining high-quality, reproducible results.

Introduction: The Significance of Stereochemical Integrity

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a valuable chiral intermediate due to the presence of a stereocenter at the α-carbon to the aldehyde. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed, making it a versatile tool in multi-step syntheses.[1] The aldehyde functionality provides a reactive handle for a wide range of chemical transformations.

In the pharmaceutical industry, the enantiomeric purity of chiral building blocks is of paramount importance. Often, only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even exhibit toxic side effects. Therefore, the precise structural characterization and confirmation of the stereochemical integrity of intermediates like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate are non-negotiable aspects of quality control and drug development. NMR spectroscopy is an unparalleled, non-destructive technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.[2]

Foundational Principles of NMR Analysis for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

A thorough understanding of the NMR spectrum of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate requires consideration of its key structural features: the chiral center, the carbamate group, the isobutyl side chain, and the aldehyde proton.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). The aldehyde proton is particularly diagnostic, typically appearing in a distinct downfield region of the spectrum.[3]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shift of each carbon provides insight into its hybridization and bonding environment. The carbonyl carbons of the carbamate and aldehyde groups are expected to have characteristic downfield shifts.

  • 2D NMR Spectroscopy (COSY & HSQC): Two-dimensional NMR techniques are indispensable for unambiguous assignment of complex spectra.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, revealing the spin systems within the molecule.[4]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly attached to carbon atoms, providing a powerful tool for assigning both proton and carbon signals.[2]

A notable feature of carbamates is the potential for restricted rotation around the N-C(O) bond, which can lead to the presence of conformational isomers (rotamers) on the NMR timescale.[1][5] This can manifest as peak broadening or even the appearance of two distinct sets of signals for the atoms near the carbamate linkage. The choice of solvent and temperature can influence the rate of this rotation and, consequently, the appearance of the NMR spectrum.

Predicted NMR Spectral Data

In the absence of a publicly available, experimentally verified spectrum for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and data from structurally related compounds. This data serves as a reliable guide for spectral interpretation.

Table 1: Predicted ¹H NMR Data for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.6d1HH-1 (Aldehyde)
~4.9br d1HN-H
~4.2m1HH-2 (α-CH)
~1.8m1HH-4 (γ-CH)
~1.6m2HH-3 (β-CH₂)
1.45s9HBoc (3 x CH₃)
~0.95d6HH-5, H-6 (δ-CH₃)

Table 2: Predicted ¹³C NMR Data for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~202C-1 (Aldehyde C=O)
~156Carbamate C=O
~80Boc (Quaternary C)
~58C-2 (α-CH)
~41C-3 (β-CH₂)
~25C-4 (γ-CH)
~28Boc (3 x CH₃)
~22, ~23C-5, C-6 (δ-CH₃)

Experimental Protocols

Sample Preparation: Ensuring High-Quality Data

The quality of the NMR data is directly dependent on the meticulous preparation of the sample.

Protocol 1: Standard Sample Preparation

  • Glassware: Use a clean, dry, high-quality 5 mm NMR tube. Any residual contaminants can introduce spurious signals in the spectrum.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate directly into a clean, dry vial.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic molecules and its relatively simple residual solvent signal.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm). Often, the residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C) is used as a secondary internal reference.

Expertise & Experience Note: The choice of solvent can influence the chemical shifts of protons involved in hydrogen bonding, such as the N-H proton of the carbamate. Using aprotic solvents like CDCl₃ minimizes these interactions, leading to more consistent and predictable spectra. For studies focusing on conformational dynamics, aprotic solvents are also preferred as they are less likely to interfere with the intrinsic rotational barriers of the molecule.

NMR Data Acquisition: A Step-by-Step Workflow

The following workflow is designed for a standard 400 MHz NMR spectrometer.

Workflow for NMR Data Acquisition

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Prepare Sample in CDCl3 lock_shim Lock and Shim prep->lock_shim Insert Sample H1 Acquire ¹H Spectrum lock_shim->H1 C13 Acquire ¹³C Spectrum H1->C13 COSY Acquire COSY Spectrum C13->COSY HSQC Acquire HSQC Spectrum COSY->HSQC process Process and Analyze Spectra HSQC->process

Figure 1: A streamlined workflow for the acquisition of comprehensive NMR data for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Protocol 2: ¹H NMR Acquisition

  • Lock and Shim: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Program: Use a standard single-pulse experiment.

  • Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.

  • Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

Protocol 3: ¹³C NMR Acquisition

  • Pulse Program: Use a proton-decoupled pulse sequence.

  • Spectral Width: Set a spectral width of approximately 220 ppm.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

Protocol 4: 2D COSY Acquisition

  • Pulse Program: Use a standard COSY pulse sequence.

  • Spectral Width: Set the same spectral width in both dimensions as used for the ¹H spectrum.

  • Data Points: Acquire a sufficient number of data points in both dimensions to ensure good resolution.

Protocol 5: 2D HSQC Acquisition

  • Pulse Program: Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

  • Spectral Widths: Set the ¹H spectral width as in the ¹H experiment and the ¹³C spectral width as in the ¹³C experiment.

Spectral Interpretation: A Self-Validating System

The combination of 1D and 2D NMR data provides a self-validating system for the structural elucidation of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Logical Flow for Spectral Assignment

G H1_Spec ¹H Spectrum (Initial Assignments) HSQC_Spec HSQC Spectrum (C-H Correlations) H1_Spec->HSQC_Spec Proton Shifts C13_Spec ¹³C Spectrum (Identify Carbon Types) C13_Spec->HSQC_Spec Carbon Shifts COSY_Spec COSY Spectrum (H-H Correlations) HSQC_Spec->COSY_Spec Confirmed H-C Pairs Final_Assignment Final Unambiguous Assignment HSQC_Spec->Final_Assignment COSY_Spec->Final_Assignment Connectivity Information

Figure 2: The logical progression of spectral analysis, where each experiment validates and refines the assignments from the others.

  • ¹H Spectrum Analysis:

    • The singlet at ~1.45 ppm integrating to 9 protons is characteristic of the magnetically equivalent methyl protons of the Boc group.

    • The downfield doublet at ~9.6 ppm is indicative of the aldehyde proton (H-1), coupled to the α-proton (H-2).

    • The broad doublet at ~4.9 ppm is assigned to the N-H proton, coupled to the α-proton. Its broadness is due to quadrupolar relaxation of the nitrogen nucleus and potential chemical exchange.

    • The multiplet at ~4.2 ppm is the α-proton (H-2), coupled to the aldehyde proton, the N-H proton, and the β-protons.

    • The remaining upfield signals correspond to the isobutyl side chain protons.

  • ¹³C Spectrum Analysis:

    • The most downfield signal at ~202 ppm is characteristic of an aldehyde carbonyl carbon.

    • The signal at ~156 ppm is assigned to the carbamate carbonyl carbon.

    • The signal at ~80 ppm is the quaternary carbon of the Boc group.

    • The remaining signals correspond to the carbons of the isobutyl side chain and the Boc methyl groups.

  • HSQC Spectrum Analysis:

    • Each cross-peak in the HSQC spectrum directly links a proton signal to the carbon signal it is attached to. This allows for the unambiguous assignment of the protonated carbons and their corresponding protons. For example, the proton at ~4.2 ppm will show a correlation to the carbon at ~58 ppm, confirming their assignment as H-2 and C-2, respectively.

  • COSY Spectrum Analysis:

    • The COSY spectrum reveals the connectivity between coupled protons. A cross-peak will be observed between the aldehyde proton (~9.6 ppm) and the α-proton (~4.2 ppm). Similarly, correlations will be seen between the α-proton and the β-protons, and between the β-protons and the γ-proton, and finally between the γ-proton and the δ-methyl protons, confirming the structure of the isobutyl side chain.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and stereochemical confirmation of chiral building blocks like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate. By employing a systematic approach involving 1D and 2D NMR techniques, researchers can obtain a comprehensive and unambiguous characterization of the molecule. The protocols and interpretation strategies outlined in this guide provide a robust framework for achieving high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Stewart, T. A., & Smith, B. D. (2004). Conformational Switches: Controlling the Carbamate C–N Rotamer Equilibrium. Supramolecular Chemistry, 16(4), 293-296. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • South Dakota State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

Sources

Unambiguous Stereochemical Assignment of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of a molecule's three-dimensional atomic arrangement is not merely an academic exercise but a critical determinant of its biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereochemical characterization of chiral drug candidates. While various analytical techniques, such as NMR spectroscopy with chiral auxiliaries and circular dichroism, can provide valuable insights into stereochemistry, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of absolute configuration.[1][2] This non-destructive technique provides a detailed three-dimensional electron density map of a molecule within a crystal lattice, revealing precise bond lengths, angles, and, crucially, the absolute spatial arrangement of its constituent atoms.[3]

This application note provides a comprehensive guide to the use of single-crystal X-ray crystallography for the definitive stereochemical confirmation of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a chiral intermediate of interest in organic synthesis and drug discovery. We will delve into the causality behind experimental choices, from crystallization strategies to data analysis, offering a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Experimental Design and Strategy: A Rationale-Driven Approach

The successful determination of a crystal structure is contingent upon a meticulously planned experimental strategy. The workflow, from obtaining suitable crystals to final structure validation, is a multi-step process where each stage is critical for the final outcome.

The Cornerstone: Crystal Growth

The primary bottleneck in any crystallographic study is the growth of high-quality single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).[4] For small organic molecules like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, which may be prone to oiling out, a systematic screening of crystallization conditions is paramount. The choice of solvent is crucial; it influences not only solubility but also the kinetics of crystal nucleation and growth.[5]

Our strategy involves:

  • Solvent Screening: A matrix of solvents with varying polarities and volatilities will be employed. Initial trials will utilize slow evaporation, a straightforward and often effective technique.[5] Solvents such as hexane, ethyl acetate, dichloromethane, and methanol, as well as binary mixtures, will be explored.

  • Vapor Diffusion: For challenging cases, vapor diffusion (hanging or sitting drop) will be implemented. This technique allows for a more gradual increase in solute concentration, often yielding higher quality crystals. A precipitant (a solvent in which the compound is poorly soluble) is allowed to slowly diffuse into a solution of the compound, inducing crystallization.

  • Temperature Control: Crystallization will be attempted at both room temperature and reduced temperatures (e.g., 4°C). Lower temperatures can decrease the solubility of the compound and slow down crystal growth, which can lead to larger, more well-ordered crystals.

The entire experimental workflow is depicted in the following diagram:

experimental_workflow Experimental Workflow for Stereochemistry Confirmation cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_validation Validation & Analysis synthesis Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening (Slow Evaporation) purification->solvent_screening vapor_diffusion Vapor Diffusion (Hanging/Sitting Drop) purification->vapor_diffusion crystal_mounting Crystal Mounting solvent_screening->crystal_mounting vapor_diffusion->crystal_mounting xray_diffraction Single-Crystal X-ray Diffraction crystal_mounting->xray_diffraction integration Integration & Scaling xray_diffraction->integration structure_solution Structure Solution (e.g., Direct Methods) integration->structure_solution refinement Structure Refinement structure_solution->refinement stereochemistry Absolute Stereochemistry Determination (Flack Parameter) refinement->stereochemistry cif_generation CIF File Generation stereochemistry->cif_generation

Caption: A flowchart illustrating the key stages in the X-ray crystallographic determination of the absolute stereochemistry of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Materials and Protocols

Materials
  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (>98% purity)

  • Crystallization-grade solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone)

  • Crystallization plates (24- or 96-well) or small glass vials (e.g., 0.5-2 mL)

  • Microscope with polarizing filters

  • Cryo-loops

  • Liquid nitrogen

Protocol 1: Crystallization by Slow Evaporation
  • Preparation of a Saturated Solution: In a small, clean glass vial, dissolve a small amount (2-5 mg) of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in a minimal amount of a chosen solvent or solvent mixture. Gently warm the solution if necessary to aid dissolution, then allow it to cool to room temperature.

  • Inducing Supersaturation: Cover the vial with a cap that has a small hole, or with parafilm punctured with a needle. This will allow the solvent to evaporate slowly over a period of hours to days.

  • Monitoring Crystal Growth: Periodically inspect the vial under a microscope for the formation of single crystals. High-quality crystals should be clear, have well-defined faces, and extinguish light when viewed under cross-polarized light.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryo-loop.

Protocol 2: X-ray Data Collection and Processing
  • Crystal Mounting: A selected single crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes radiation damage during data collection.

  • Data Collection: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[3] A complete dataset is obtained by rotating the crystal and collecting diffraction images at different orientations.[6] The data collection strategy aims for high completeness and redundancy.

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption).[7]

Protocol 3: Structure Solution, Refinement, and Validation
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Absolute Stereochemistry Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute stereochemistry can be determined from the anomalous scattering of the X-rays.[4] The Flack parameter is a critical value calculated during refinement that indicates the correctness of the assigned enantiomer.[8][9] A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the correct absolute configuration has been determined. A value close to 1 suggests that the inverted structure is correct.[9][10]

  • Crystallographic Information File (CIF) Generation: The final structural information, including atomic coordinates, bond lengths, angles, and experimental details, is compiled into a standard Crystallographic Information File (CIF).[11][12]

Data Presentation and Interpretation

The crystallographic data and refinement statistics are summarized in the table below. These parameters provide a comprehensive overview of the quality of the crystal and the diffraction experiment.

Parameter Value Significance
Empirical Formula C10H19NO3The chemical formula of the molecule.
Formula Weight 201.26 g/mol The molecular weight of the compound.
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ ÅThe lengths of the edges of the unit cell.
α = 90°, β = 90°, γ = 90°The angles between the unit cell axes.
Volume VVVV.V ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Calculated Density D.DDD g/cm³The theoretical density of the crystal.
Radiation Mo-Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the diffraction experiment.
Temperature 100(2) KThe temperature at which the data was collected.
Reflections Collected NNNNNThe total number of diffraction spots measured.
Independent Reflections nnnnn [R(int) = 0.xxxx]The number of unique reflections after accounting for symmetry. R(int) is a measure of data quality.
Final R indices [I>2σ(I)] R₁ = 0.xxxx, wR₂ = 0.yyyyR-factors are a measure of the agreement between the calculated and observed diffraction data. Lower values are better.
Goodness-of-Fit on F² S = 1.xxxA value close to 1 indicates a good refinement.
Absolute Structure Parameter (Flack x) 0.0X(Y)A value close to 0 with a small s.u. confirms the assigned absolute stereochemistry.[9][10]

Note: X.XXX, Y.YYY, Z.ZZZ, VVVV.V, NNNNN, nnnnn, 0.xxxx, 0.yyyy, 1.xxx, 0.0X(Y) are placeholders for the actual experimental data.

Interpretation of the Flack Parameter:

The Flack parameter is a crucial output of the crystallographic refinement for chiral molecules.[8] In the case of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a Flack parameter refining to a value near zero (e.g., 0.02 with a standard uncertainty of 0.05) provides unambiguous confirmation of the (S)-stereochemistry at the chiral center. This result definitively establishes the absolute configuration of the molecule in the solid state.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, making it an indispensable tool for the definitive assignment of absolute stereochemistry in chiral molecules. The protocols and strategies outlined in this application note offer a robust framework for the successful crystallographic analysis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate. By carefully controlling the crystallization process and meticulously analyzing the diffraction data, researchers can obtain unambiguous proof of stereochemistry, a critical step in the development of new chemical entities and pharmaceutical agents.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]

  • Determination of absolute configuration - Purechemistry. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • Collection of X-ray diffraction data from macromolecular crystals - PMC - PubMed Central. Available at: [Link]

  • X-ray crystallography - Wikipedia. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors | ACS Omega. Available at: [Link]

  • Flack parameter – Chemical Crystallography. Available at: [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. Available at: [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available at: [Link]

  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton - University of Southampton. Available at: [Link]

  • Flack parameter - Wikipedia. Available at: [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Short Guide to CIFs - CCDC. Available at: [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • A Guide to CIF for Authors - International Union of Crystallography. Available at: [Link]

  • X-ray crystallography and chirality: understanding the limitations - ResearchGate. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Absolute Configuration - CCDC. Available at: [Link]

  • rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate - PubChem. Available at: [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC - PubMed Central. Available at: [Link]

  • crystallization of small molecules. Available at: [Link]

  • The Crystallographic Information File (CIF) - ResearchGate. Available at: [Link]

  • Howard Flack and the Flack Parameter - ResearchGate. Available at: [Link]

  • tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • (IUCr) IUCr checkCIF procedure - IUCr Journals - International Union of Crystallography. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available at: [Link]

  • Crystal Structures Submitted to the CSD - Anstey Research Group.
  • The Cambridge Structural Database - PubMed. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Assay of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Potent Protease Inhibitor

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, more commonly known as Boc-L-Leucinal, is a synthetic peptide aldehyde derivative. The presence of a terminal aldehyde group, combined with the structural mimicry of the amino acid leucine, positions this molecule as a potent inhibitor of various proteases, particularly those within the cysteine protease family. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and lipophilicity, making it a valuable tool for in vitro investigations into cellular processes regulated by proteolysis.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Boc-L-Leucinal in in vitro assays. We will delve into its mechanism of action and provide detailed, validated protocols for assessing its inhibitory effects on key protease targets, including calpains, cathepsins, and the 20S proteasome.

Scientific Foundation: Mechanism of Action

The inhibitory activity of Boc-L-Leucinal is primarily attributed to its electrophilic aldehyde functional group. Cysteine proteases, such as calpains and cathepsins, possess a catalytic cysteine residue in their active site. The aldehyde carbon of Boc-L-Leucinal is susceptible to nucleophilic attack by the thiol group of this catalytic cysteine. This interaction results in the formation of a reversible, covalent hemithioacetal adduct.[1][2] This adduct effectively blocks the active site, preventing the binding and cleavage of the enzyme's natural substrates.[3] The reversibility of this interaction is a key feature, allowing for the study of enzyme kinetics and inhibitor dynamics.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Inhibition Enzyme_Cys_SH Cysteine Thiol (Enzyme-SH) Hemithioacetal Reversible Covalent Hemithioacetal Adduct Enzyme_Cys_SH->Hemithioacetal His_Asn Histidine/Asparagine Residues Boc_Leucinal Boc-L-Leucinal (Aldehyde) Boc_Leucinal->Hemithioacetal Nucleophilic Attack Hemithioacetal->Boc_Leucinal Dissociation

Caption: Mechanism of Cysteine Protease Inhibition.

Handling and Preparation of Boc-L-Leucinal

Proper handling and storage are paramount to maintaining the integrity and activity of peptide aldehydes.

  • Storage: Lyophilized Boc-L-Leucinal should be stored at -20°C or colder, protected from light and moisture. For long-term storage, -80°C is recommended.

  • Reconstitution: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[4] Reconstitute the lyophilized powder in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Solution Storage: Peptide solutions are less stable than their lyophilized form.[5] It is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

Experimental Workflow: A General Overview

The following diagram outlines the typical workflow for assessing the inhibitory potential of Boc-L-Leucinal against a target protease using a fluorometric assay.

G prep Prepare Reagents: - Assay Buffer - Target Protease - Fluorogenic Substrate - Boc-L-Leucinal Dilutions plate Plate Setup: - Add Assay Buffer - Add Target Protease - Add Boc-L-Leucinal or Vehicle prep->plate preincubate Pre-incubation: Allow inhibitor to bind to the enzyme (e.g., 10-15 min at RT) plate->preincubate initiate Initiate Reaction: Add Fluorogenic Substrate preincubate->initiate measure Kinetic Measurement: Read fluorescence at specified intervals (Ex/Em wavelengths) initiate->measure analyze Data Analysis: - Calculate reaction rates - Determine % Inhibition - Plot IC50 curve measure->analyze

Sources

Application Notes & Protocols: A Methodological Guide for the Evaluation of Novel Peptidyl Aldehydes, such as Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, as Potential Therapeutic Agents for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating Peptidyl Aldehydes in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] The enzymatic pathways that produce these pathological hallmarks are central to many therapeutic strategies. Proteases, such as β-secretase (BACE1) and γ-secretase, are responsible for the amyloidogenic processing of the amyloid precursor protein (APP) to generate Aβ peptides.[2] Consequently, the inhibition of these proteases is a key area of research for developing disease-modifying therapies.[3]

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, also known as N-Boc-L-valinal, is a synthetic compound that belongs to the class of N-protected amino aldehydes. Its chemical structure, featuring a reactive aldehyde group and a peptide-like backbone, makes it a plausible candidate for a protease inhibitor. The aldehyde moiety can act as a transition-state analog inhibitor, forming a reversible covalent bond with nucleophilic residues (e.g., serine, cysteine) in the active site of a protease.[4] The Boc (tert-butoxycarbonyl) protecting group enhances its lipophilicity, potentially aiding in its ability to cross cellular membranes.[5][6]

While direct evidence for the efficacy of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in Alzheimer's models is not established in peer-reviewed literature, its structural characteristics warrant investigation. A commercial supplier has suggested its potential as an inhibitor of both acetylcholinesterase (AChE) and β-secretase.[6] This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate this compound, or other novel peptidyl aldehydes, for their potential therapeutic relevance to Alzheimer's disease.

Compound Profile: Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

A thorough understanding of the test compound's properties is critical for designing and interpreting experiments.

PropertyValueSource
IUPAC Name tert-butyl N-[(2S)-3-methyl-1-oxobutan-2-yl]carbamatePubChem
Synonyms Boc-L-Valinal, (S)-2-(Boc-amino)-3-methylbutanalPubChem
CAS Number 58521-45-2 (This CAS may be for a related compound)Benchchem[6]
Molecular Formula C₁₀H₁₉NO₃PubChem
Molecular Weight 201.26 g/mol PubChem
Appearance White to off-white crystalline solidCymitQuimica[7]
Solubility Soluble in organic solvents (e.g., DMSO, ethanol, methanol)CD Formulation[6]
Storage Store at 2-8°C in a dry, inert atmosphere.BLD Pharm[8]

Note on Stability: The Boc protecting group is stable under neutral and basic conditions but is labile to strong acids.[5] The aldehyde functional group is reactive and can be susceptible to oxidation. Proper storage and handling are essential to ensure the compound's integrity.

Proposed Mechanisms of Action and Investigational Workflow

Based on the pathophysiology of Alzheimer's disease and the structure of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, we propose a tiered investigational workflow. This workflow begins with in vitro enzymatic assays to validate its primary mechanism of action, followed by cell-based models to assess its effects in a more complex biological environment, and finally, suggestions for in vivo studies.

investigational_workflow cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Models cluster_2 Tier 3: In Vivo Models enzymatic_assays Primary Screening: Enzymatic Inhibition Assays bace1_assay BACE1 (β-secretase) Inhibition Assay enzymatic_assays->bace1_assay ache_assay AChE Inhibition Assay enzymatic_assays->ache_assay cell_based_models Secondary Screening: Cellular Activity enzymatic_assays->cell_based_models app_processing APP Processing & Aβ Production Assay (e.g., SH-SY5Y-APP695 cells) cell_based_models->app_processing neuroinflammation_assay Neuroinflammation Assay (e.g., LPS-stimulated BV-2 microglia) cell_based_models->neuroinflammation_assay in_vivo_models Tertiary Screening: Preclinical Efficacy cell_based_models->in_vivo_models transgenic_mice Transgenic AD Mouse Models (e.g., 3xTg-AD, APP/PS1) in_vivo_models->transgenic_mice behavioral_tests Cognitive & Behavioral Assessments transgenic_mice->behavioral_tests

Caption: Investigational workflow for evaluating peptidyl aldehydes in AD research.

Tier 1 Protocols: In Vitro Enzymatic Assays

These initial assays are crucial for determining if the compound directly interacts with and inhibits key enzymes implicated in Alzheimer's disease.

Protocol: β-Secretase (BACE1) Inhibition Assay (Fluorescent)

This protocol is adapted from commercially available kits and is based on Fluorescence Resonance Energy Transfer (FRET).[9][10]

Principle: A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (stock solution in DMSO)

  • Known BACE1 inhibitor (positive control)

  • DMSO (vehicle control)

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: 320-345 nm, Emission: 485-510 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).

    • Dilute the BACE1 enzyme in cold assay buffer to the desired concentration (e.g., 7.5-10 ng/µL).[10]

  • Assay Setup (per well):

    • Blank (No Enzyme): 90 µL Assay Buffer.

    • Vehicle Control (100% Activity): 70 µL Assay Buffer + 10 µL DMSO + 10 µL BACE1 enzyme.

    • Positive Inhibitor Control: 70 µL Assay Buffer + 10 µL known BACE1 inhibitor + 10 µL BACE1 enzyme.

    • Test Compound: 70 µL Assay Buffer + 10 µL of each dilution of the test compound + 10 µL BACE1 enzyme.

  • Reaction Initiation and Measurement:

    • To all wells except the blank, add 10 µL of the BACE1 substrate solution.

    • Mix gently by shaking the plate for 10-15 seconds.

    • Incubate the plate at 37°C for 60-120 minutes, protected from light.

    • Measure the fluorescence intensity at the appropriate wavelengths.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other readings.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound / Fluorescence_Vehicle_Control))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This protocol is based on the Ellman's method, a widely used and robust colorimetric assay.[3][11]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (stock solution in DMSO)

  • Known AChE inhibitor (e.g., Donepezil) (positive control)

  • DMSO (vehicle control)

  • Clear 96-well microplate

  • Absorbance plate reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DTNB and ATCh in the assay buffer.

    • Prepare serial dilutions of the test compound and controls in the assay buffer. Maintain a constant, low percentage of DMSO.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound, positive control, or vehicle control to the appropriate wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 50 µL of the DTNB solution and 50 µL of the ATCh solution to all wells.

    • Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.

Data Analysis:

  • Determine the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_Test_Compound / V_Vehicle_Control))

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Tier 2 Protocols: Cell-Based Models

If the compound shows promising activity in enzymatic assays, the next step is to evaluate its efficacy and potential toxicity in a cellular context.

Protocol: Cellular Aβ Production Assay

This assay measures the ability of the test compound to inhibit the production of Aβ in a cell line that overexpresses the amyloid precursor protein (APP).

Principle: A human neuroblastoma cell line (e.g., SH-SY5Y) stably transfected with human APP is treated with the test compound. The amount of Aβ₄₀ and Aβ₄₂ secreted into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ levels indicates inhibition of BACE1 or γ-secretase activity.

Materials:

  • SH-SY5Y cells stably expressing human APP695 (or similar cell line)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

  • Known BACE1 or γ-secretase inhibitor (positive control)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Human Aβ₄₀ and Aβ₄₂ ELISA kits

Procedure:

  • Cell Culture and Treatment:

    • Plate the SH-SY5Y-APP695 cells in a 24- or 48-well plate and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of the test compound, positive control, or vehicle control.

    • Incubate the cells for 24-48 hours.

  • Sample Collection and Analysis:

    • After the incubation period, collect the conditioned medium from each well.

    • Centrifuge the medium to remove any cellular debris.

    • Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compound.

    • Quantify the levels of Aβ₄₀ and Aβ₄₂ in the conditioned medium using the respective ELISA kits, following the manufacturer's instructions.

Data Analysis:

  • Normalize the Aβ concentrations to the cell viability data to account for any cytotoxic effects.

  • Calculate the percent reduction in Aβ production for each treatment condition compared to the vehicle control.

  • Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in Aβ production).

app_processing_pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 Ab Aβ (Plaques) APP->Ab Sequential Cleavage by BACE1 and γ-secretase BACE1 β-secretase (BACE1) gamma_secretase γ-secretase APP2 APP sAPPa sAPPα (Neuroprotective) APP2->sAPPa Cleavage by α-secretase alpha_secretase α-secretase BACE1_inhibitor Tert-butyl (S)1-formyl-3-methylbutylcarbamate (Hypothesized Target) BACE1_inhibitor->BACE1 Inhibits

Caption: Amyloid Precursor Protein (APP) processing pathways.

Protocol: Anti-Neuroinflammatory Activity in Microglia

This assay assesses the compound's ability to suppress the inflammatory response in microglia, which is a key component of Alzheimer's pathology.

Principle: The murine microglial cell line BV-2 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The ability of the test compound to reduce the production of these mediators is measured.[12]

Materials:

  • BV-2 microglial cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

  • Known anti-inflammatory agent (e.g., Dexamethasone) (positive control)

  • Griess Reagent (for NO measurement)

  • TNF-α and IL-6 ELISA kits

  • Cell viability assay kit

Procedure:

  • Cell Culture and Treatment:

    • Plate BV-2 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound or controls for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • Measurement of Inflammatory Mediators:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Perform a cell viability assay on the remaining cells.

Data Analysis:

  • Normalize the levels of inflammatory mediators to the cell viability data.

  • Calculate the percent inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ values for the inhibition of each inflammatory marker.

Tier 3 and Beyond: In Vivo Alzheimer's Disease Models

Should the compound demonstrate potent activity and low cytotoxicity in cell-based assays, evaluation in animal models of Alzheimer's disease would be the next logical step.

Commonly Used Models:

  • 3xTg-AD Mice: These mice develop both Aβ plaques and tau pathology, mimicking key aspects of human AD.[2]

  • APP/PS1 Mice: These mice express mutant forms of human APP and presenilin-1, leading to significant Aβ plaque deposition.

Key Outcome Measures:

  • Pharmacokinetics: Determine the compound's ability to cross the blood-brain barrier and its half-life in the brain.

  • Histopathology: Assess the impact on Aβ plaque load and neuroinflammation (microgliosis and astrocytosis) in the brain.

  • Biochemical Analysis: Measure levels of soluble and insoluble Aβ in brain homogenates.

  • Behavioral Testing: Evaluate the effect on cognitive deficits using tests such as the Morris water maze or Y-maze.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial evaluation of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate and other novel peptidyl aldehydes as potential therapeutic agents for Alzheimer's disease. By systematically progressing from in vitro enzymatic assays to cell-based models, researchers can efficiently determine a compound's mechanism of action, cellular efficacy, and potential for further development. Positive results from this workflow would provide the necessary foundation for advancing a candidate compound into more complex and resource-intensive preclinical in vivo studies. The search for effective Alzheimer's treatments requires the thorough investigation of novel chemical entities, and the methodologies outlined herein provide a clear path for such explorations.

References

  • Peng, Y., Sun, J., Hon, S., Nylander, A. N., Xia, W., Feng, Y., Wang, X., & Lemere, C. A. (2010). l-3-n-butylphthalide improves cognitive impairment and reduces amyloid-beta in a transgenic model of Alzheimer's disease. The Journal of Neuroscience, 30(24), 8180–8189. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Frontiers in Aging Neuroscience. (2022). Small-molecule drugs development for Alzheimer's disease. Frontiers in Aging Neuroscience, 14, 1019412. Available at: [Link]

  • Reichert, C., et al. (2024). Therapeutic agents for Alzheimer's disease: a critical appraisal. PMC. Available at: [Link]

  • BPS Bioscience. BACE1 Assay Kit. Available at: [Link]

  • MDPI. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules, 27(23), 8282. Available at: [Link]

  • CD Formulation. BOC-L-Valine. Available at: [Link]

  • Beilstein Journals. A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 20, 753–766. Available at: [Link]

  • MDPI. (2022). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 23(23), 15197. Available at: [Link]

  • MDPI. (2023). The Ketogenic Diet and Neuroinflammation: The Action of Beta-Hydroxybutyrate in a Microglial Cell Line. International Journal of Molecular Sciences, 24(3), 2947. Available at: [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]

  • ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]

  • NIH. (2014). Bcl-xL in neuroprotection and plasticity. Frontiers in Physiology, 5, 339. Available at: [Link]

  • MDPI. (2025). Protective Effects of Arecoline on LPS-Induced Neuroinflammation in BV2 Microglial Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Creative Biolabs-Neuros. Alzheimer's Disease In Vitro Modeling Service. Available at: [Link]

  • MDPI. (2022). Viniferin-Rich Phytocomplex from Vitis vinifera L. Plant Cell Culture Mitigates Neuroinflammation in BV2 Microglia Cells. International Journal of Molecular Sciences, 23(23), 14949. Available at: [Link]

  • ResearchGate. (2025). Can anyone suggest me some Pan-protease inhibitors to prevent protein cleavage?. Available at: [Link]

  • MDPI. (2017). The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke. Brain Sciences, 7(12), 147. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, also known as N-Boc-L-leucinal. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral aldehyde, a key intermediate in the synthesis of protease inhibitors and other pharmaceuticals. Here, we address common challenges and provide field-tested solutions to help you improve your yield, purity, and overall success.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge and common inquiries regarding the synthesis.

Q1: What is the primary synthetic route for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate?

The most direct and widely used method is the selective oxidation of the corresponding N-protected amino alcohol, Tert-butyl (S)-1-(hydroxymethyl)-3-methylbutylcarbamate (Boc-L-leucinol) . This precursor is commercially available or can be readily prepared by reducing the carboxylic acid of Boc-L-leucine. The core challenge lies in performing the oxidation gently enough to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive α-chiral center.

Synthesis_Pathway BocLeuOH Boc-L-Leucine BocLeucinol Boc-L-Leucinol BocLeuOH->BocLeucinol Reduction (e.g., BH₃·THF) BocLeucinal Target Aldehyde Tert-butyl (S)-1-formyl-3-methylbutylcarbamate BocLeucinol->BocLeucinal Mild Oxidation

Caption: General synthetic pathway to N-Boc-L-leucinal.

Q2: Which oxidation methods are most effective for this transformation?

The key is to use a mild oxidation protocol that is selective for primary alcohols and operates at low or ambient temperatures. Stronger oxidants like potassium permanganate or chromic acid will lead to the formation of the corresponding carboxylic acid (Boc-L-leucine). Three methods are industry standards for this type of sensitive transformation.[1][2][3]

Oxidation MethodCore ReagentsTypical Temp.AdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)0 °C to RTExperimentally simple, neutral pH, high yield, fast reaction times.[1][4]DMP is shock-sensitive and must be handled with care; stoichiometric iodine waste.
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (Et₃N)-78 °CHigh yields, wide functional group tolerance, avoids heavy metals.[2][5][6]Requires cryogenic temperatures, unpleasant odor (dimethyl sulfide byproduct), risk of MTM-ether byproduct if protocol is not followed strictly.[3]
Parikh-Doering Oxidation DMSO, SO₃·Pyridine complex, Et₃N or DIPEA0 °C to RTMilder than Swern (no cryogenic setup), SO₃·Py is a stable solid, less odor.[3][7][8]Can be slower than Swern; SO₃·Py complex is hygroscopic.
Q3: What are the critical parameters to control during the oxidation?

Regardless of the method chosen, success hinges on meticulous control of three parameters:

  • Temperature: For Swern oxidation, maintaining the temperature at -78 °C during the activation and alcohol addition steps is critical to prevent side reactions.[6] For Parikh-Doering and DMP oxidations, reactions should be started at 0 °C to manage any initial exotherm.

  • Stoichiometry: A slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) is recommended to drive the reaction to completion. However, a large excess can complicate purification.

  • Moisture: All reagents and solvents must be anhydrous. Water can consume the oxidant and lead to lower yields.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of Hexanes/Ethyl Acetate (e.g., 7:3 or 8:2 v/v) typically provides good separation.

  • Visualization: The starting alcohol and product aldehyde can be visualized using a potassium permanganate (KMnO₄) stain. The alcohol will appear as a bright yellow spot immediately, while the aldehyde spot will appear more slowly. The product aldehyde is also UV active if a fluorescent indicator plate is used.

  • Analysis: A completed reaction will show the full consumption of the starting material spot (Boc-L-leucinol).

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often stemming from incomplete reaction or product degradation.

Troubleshooting_Low_Yield Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC SM_Present Significant Starting Material (SM) Remains CheckTLC->SM_Present Yes No_SM No SM, Streaking or Baseline Material on TLC CheckTLC->No_SM No Cause_Incomplete Cause: Incomplete Reaction SM_Present->Cause_Incomplete Cause_Degradation Cause: Product Degradation No_SM->Cause_Degradation Solution_Incomplete Solution: 1. Verify oxidant activity/quality. 2. Use fresh, anhydrous solvents. 3. Increase oxidant equivalents (1.3-1.5x). 4. Extend reaction time at optimal temp. Cause_Incomplete->Solution_Incomplete Solution_Degradation Solution: 1. Ensure workup is performed at low temp. 2. Use mild quenchers (e.g., Na₂S₂O₃ for DMP). 3. Avoid acidic/basic extremes. 4. Purify immediately after workup. Cause_Degradation->Solution_Degradation

Caption: Workflow for diagnosing the cause of low product yield.

  • Potential Cause A: Inactive Oxidizing Reagent.

    • Explanation: Dess-Martin Periodinane can slowly decompose upon exposure to moisture. The SO₃·Pyridine complex is highly hygroscopic.

    • Solution: Always use freshly opened or properly stored reagents. If in doubt, purchase a new batch. Store DMP under an inert atmosphere in a freezer and SO₃·Pyridine in a desiccator.

  • Potential Cause B: Product Degradation During Workup.

    • Explanation: N-Boc-L-leucinal is sensitive to both acidic and basic conditions, which can catalyze epimerization or oligomerization. The Boc protecting group itself is acid-labile.[9]

    • Solution: Perform the aqueous workup using neutral or near-neutral washes (e.g., saturated sodium bicarbonate followed by brine). Keep the mixture cold (0-5 °C) throughout the extraction process. Do not let the crude product sit for extended periods before purification.

Problem 2: Product is Contaminated with Boc-L-leucine (Carboxylic Acid)
  • Potential Cause: Over-oxidation.

    • Explanation: While the recommended oxidants are mild, over-oxidation can still occur, especially if the reaction is left for too long or at elevated temperatures. Some batches of DMP may contain impurities that are stronger oxidants.[10]

    • Solution: Adhere strictly to the recommended reaction times and temperatures. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. If the problem persists, consider switching to an alternative mild oxidant (e.g., from DMP to Swern).

Problem 3: Product Instability During Chromatographic Purification
  • Potential Cause A: Decomposition on Silica Gel.

    • Explanation: Standard silica gel is slightly acidic, which can cause the degradation of sensitive aldehydes and cleavage of the Boc group over time.

    • Solution:

      • Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, then pack the column. This neutralizes the acidic sites.

      • Work Quickly: Do not leave the compound on the column for longer than necessary. Use flash chromatography with positive pressure to speed up the elution.

      • Alternative Purification: Forgo chromatography entirely and use the bisulfite adduct purification method, which is superior for aldehydes.[11][12][13][14]

  • Potential Cause B: Racemization.

    • Explanation: The α-proton of the aldehyde is acidic and can be removed by base, leading to a loss of stereochemical integrity (epimerization). This can be catalyzed by basic impurities or reagents.

    • Solution: Ensure all workup and purification steps are performed under neutral conditions. If using a base like triethylamine to neutralize silica, use the minimum amount necessary. The bisulfite adduct purification method is performed in an aqueous environment and is less likely to cause racemization.

Recommended Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of Boc-L-leucinol

This protocol is recommended for its operational simplicity and generally high yields.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add Boc-L-leucinol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) to the stirred solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction to completion by TLC.

  • Quenching: Once complete, cool the mixture back to 0 °C. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification: The crude aldehyde should be used immediately or purified via the bisulfite adduct protocol below.

Protocol 2: Purification of Aldehyde via Sodium Bisulfite Adduct

This method isolates the aldehyde from non-carbonyl impurities and unreacted alcohol, providing a much cleaner product than direct chromatography.[13][14]

  • Adduct Formation: Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether or methyl t-butyl ether). Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution. Stir the biphasic mixture vigorously for 1-2 hours at room temperature. The white, crystalline bisulfite adduct should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove any trapped organic impurities.

  • Regeneration of Aldehyde: Transfer the solid adduct to a separatory funnel. Add DCM or diethyl ether. Add saturated aqueous sodium bicarbonate or a dilute (~1 M) sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 8) and all the solid has dissolved.

  • Extraction: Shake the separatory funnel to extract the pure aldehyde into the organic layer. Separate the layers and extract the aqueous phase two more times with the organic solvent.

  • Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. The result is a highly pure sample of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate. Store immediately at low temperature under an inert atmosphere.

References
  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.[Link]

  • Google Patents.
  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.[Link]

  • YouTube. Dess-Martin-Periodinane oxidation.[Link]

  • Royal Society Publishing. initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions.[Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.[Link]

  • ResearchGate. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF.[Link]

  • SciSpace. Amino Acid-Protecting Groups.[Link]

  • Sci-Hub. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[Link]

  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.[Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation.[Link]

  • MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.[Link]

  • Synpeptide. How to Optimize Peptide Synthesis?[Link]

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[Link]

  • Wikipedia. Dess–Martin oxidation.[Link]

  • YouTube. Parikh-Doering Oxidation.[Link]

  • PubMed. Oxidation of l-leucine amino acid initiated by hydroxyl radical: are transition metal ions an enhancement factor?[Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.[Link]

  • ARC Journals. Kinetics and Mechanistic Oxidation of ℓ-Leucine and ℓ-Valine by 1,3-Dichloro-5,5-dimethylhydantoin in Aqueous Acetic Acid Medium.[Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.[Link]

  • ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF.[Link]

  • Fengchen Group. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers.[Link]

  • Biotage. What do you do when your peptide synthesis fails?[Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester.[Link]

  • Chem-Station Int. Ed. Parikh-Doering Oxidation.[Link]

  • University of Rochester. Workup: Aldehydes.[Link]

  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid.[Link]

  • PubMed. Protecting Groups in Peptide Synthesis.[Link]

  • Chemistry Steps. Swern Oxidation Mechanism.[Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.[Link]

  • YouTube. Parikh-Doering oxidation.[Link]

Sources

Technical Support Center: Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a critical chiral building block commonly known as Boc-L-leucinal. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with the oxidation of Boc-L-leucinol. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common side reactions, optimize your yield, and preserve the critical stereochemical integrity of your product.

The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis, yet it is fraught with potential pitfalls. For a sensitive substrate like Boc-L-leucinol, where an acid-labile protecting group sits adjacent to a newly formed, readily enolizable aldehyde, precise control is paramount. This guide addresses the most frequent issues encountered during this transformation in a direct question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions

Question 1: My reaction yield is significantly lower than expected. Analysis of the crude product shows a mixture of starting material, desired aldehyde, and a new, more polar compound. What is the likely cause?

Answer: This is a classic case of over-oxidation . The desired product, Boc-L-leucinal, is susceptible to further oxidation to the corresponding carboxylic acid, Boc-L-leucine.[1][2] Aldehydes are generally more easily oxidized than alcohols, and this side reaction can be prominent if the reaction conditions are not carefully controlled.

Causality and Mechanism: The oxidation of an aldehyde to a carboxylic acid typically proceeds through a hydrate intermediate, which is formed by the addition of water to the aldehyde carbonyl.[1] This gem-diol is structurally similar to an alcohol and can be readily oxidized by the same reagent intended for the starting material. The presence of even trace amounts of water can facilitate this pathway.

Troubleshooting and Mitigation Strategies:

  • Choice of Oxidant: Employ mild and selective oxidizing agents specifically designed to stop at the aldehyde stage. Stronger oxidants like chromic acid will invariably lead to the carboxylic acid. Recommended systems include:

    • Dess-Martin Periodinane (DMP)[3][4]

    • Swern Oxidation and its variants (e.g., Parikh-Doering)[5][6]

  • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents to minimize the formation of the gem-diol intermediate.

  • Stoichiometry and Reverse Addition: Use a precise stoichiometry of the oxidizing agent (typically 1.1 to 1.5 equivalents). In some protocols, a "reverse addition" approach, where the alcohol solution is slowly added to the oxidant solution, can maintain a low concentration of the alcohol and minimize over-oxidation of the newly formed aldehyde.

  • Temperature Control: Perform the reaction at the recommended low temperatures (e.g., -78 °C for Swern oxidation) to reduce the rate of all reactions, including the undesirable over-oxidation.

Question 2: My final product shows a significant loss of optical purity. What causes this racemization, and how can it be prevented?

Answer: The loss of stereochemical integrity at the α-carbon is one of the most critical challenges in this synthesis. The cause is racemization via enolization , a process catalyzed by both acid and, more commonly in this context, base.[7][8]

Causality and Mechanism: The α-proton (the hydrogen on the same carbon as the formyl group) of the newly formed aldehyde is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of (S) and (R) enantiomers—a racemic mixture.[8][9] The triethylamine (Et₃N) or diisopropylethylamine (DIPEA) used in Swern and Parikh-Doering oxidations is a common culprit.

Caption: Base-catalyzed racemization of Boc-L-leucinal via a planar enolate.

Troubleshooting and Mitigation Strategies:

  • Minimize Base Exposure Time: In Swern-type oxidations, add the tertiary amine base last, only after the alcohol has fully reacted with the activated DMSO species to form the alkoxysulfonium salt. Quench the reaction promptly once the starting material is consumed (as monitored by TLC).

  • Strict Temperature Control: Keep the temperature low (≤ -60 °C) during the base addition and throughout the reaction.[10] Lower temperatures decrease the rate of proton abstraction.

  • Choice of Base: While triethylamine is common, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes reduce the rate of enolization.

  • Alternative Oxidation Method: Consider using Dess-Martin Periodinane (DMP). This method operates under neutral or slightly acidic conditions, avoiding the use of a strong amine base and thus significantly reducing the risk of racemization.[4] If the substrate is acid-sensitive, the reaction can be buffered with pyridine or sodium bicarbonate.[4]

Question 3: My NMR analysis indicates the presence of a methylthiomethyl (MTM) ether byproduct. What is this impurity and why did it form?

Answer: The formation of a methylthiomethyl (MTM) ether is a well-known side reaction in DMSO-based oxidations like the Swern and Parikh-Doering methods.[10] This byproduct arises from a Pummerer rearrangement of the activated DMSO species, especially if the reaction temperature is not rigorously controlled.[10][11]

Causality and Mechanism: The active oxidant in a Swern reaction is an electrophilic sulfur species. If the reaction temperature rises above the recommended -60 °C, this intermediate can rearrange to form a highly reactive electrophilic thionium ion.[10] This ion is then trapped by the alcohol starting material (Boc-L-leucinol), resulting in the formation of a stable MTM-protected ether instead of the desired aldehyde.

PummererMechanism ActivatedDMSO Activated DMSO (Chlorosulfonium Salt) ThioniumIon Thionium Ion [CH₂=S⁺-CH₃] (via Pummerer Rearrangement) ActivatedDMSO->ThioniumIon Temp > -60°C Aldehyde Desired Aldehyde (Boc-L-Leucinal) ActivatedDMSO->Aldehyde Correct Pathway Temp < -78°C MTMEther MTM Ether Byproduct (R-O-CH₂-S-CH₃) ThioniumIon->MTMEther Alcohol Boc-L-Leucinol (R-OH) Alcohol->MTMEther Nucleophilic Attack Alcohol->Aldehyde

Caption: Pummerer rearrangement leading to MTM ether byproduct formation.

Troubleshooting and Mitigation Strategies:

  • Rigorous Temperature Control: This is the most critical factor. Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath) during the formation of the active oxidant and its reaction with the alcohol. Use a calibrated low-temperature thermometer.

  • Order of Addition: Add the alcohol solution to the pre-formed activated DMSO at -78 °C. Do not let the activation step (e.g., DMSO + oxalyl chloride) warm up before the alcohol is introduced.

  • Consider Parikh-Doering Oxidation: The Parikh-Doering oxidation, which uses the more stable SO₃•pyridine complex to activate DMSO, can often be run at higher temperatures (0 °C to room temperature) with a reduced risk of Pummerer rearrangement compared to the Swern oxidation.[6]

Question 4: I am detecting Leucinol or other amine-containing impurities. Is the Boc protecting group unstable under the reaction conditions?

Answer: While the tert-butyloxycarbonyl (Boc) group is generally stable to most basic and mild oxidative conditions, it is highly susceptible to cleavage under acidic conditions.[12][13] Certain oxidation protocols can generate acidic byproducts, leading to partial deprotection.

Causality and Mitigation:

  • Dess-Martin Periodinane (DMP) Oxidation: The DMP reaction produces two equivalents of acetic acid as a byproduct.[4] For substrates with highly acid-labile groups like Boc, this can be sufficient to cause cleavage.

    • Solution: Buffer the reaction mixture by adding a mild base like pyridine (2-4 equivalents) or solid sodium bicarbonate. This will neutralize the acetic acid as it is formed, protecting the Boc group.[4]

  • Swern Oxidation: While the overall reaction is basic, improper quenching can lead to acidic conditions during workup.

    • Solution: Ensure the workup procedure involves a wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any residual acids before solvent extraction and concentration.

Comparative Overview of Recommended Oxidation Methods

To assist in selecting the optimal method for your specific laboratory setup and substrate sensitivities, the following table summarizes the key characteristics of the three most suitable oxidation reactions.

FeatureSwern OxidationDess-Martin Periodinane (DMP)Parikh-Doering Oxidation
Primary Reagents DMSO, Oxalyl Chloride, Et₃NDess-Martin PeriodinaneDMSO, SO₃•Pyridine, Et₃N
Typical Temp. -78 °CRoom Temperature0 °C to Room Temperature
Key Advantage High yields, byproducts are volatile and easily removed.[10]Operationally simple, avoids cryogenic temperatures and foul odors.[4]Milder than Swern, less risk of Pummerer rearrangement at higher temps.[6]
Primary Side Reaction Pummerer rearrangement (MTM ethers), Racemization.[9][10]Boc deprotection due to acetic acid byproduct.Can require large excess of reagents for full conversion.[6]
Safety/Handling Generates toxic CO gas and foul-smelling dimethyl sulfide.[5][10]DMP can be explosive under shock or heat; handle with care.SO₃•Pyridine complex is hygroscopic.
Best For... Large-scale synthesis where cost and byproduct removal are key.Rapid, small-to-medium scale synthesis; preventing racemization.Acid-sensitive substrates where Swern conditions are too harsh.

Recommended Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation (Buffered)

This protocol is recommended for maximizing stereochemical retention.

  • Setup: To a flame-dried, round-bottom flask under an Argon atmosphere, add Boc-L-leucinol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Buffering: Add solid sodium bicarbonate (4.0 eq).

  • DMP Addition: Cool the stirred suspension to 0 °C (ice-water bath). Add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC (staining with potassium permanganate).

  • Quench: Upon completion, dilute the reaction with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir until the organic layer is colorless (approx. 15-20 min).

  • Workup: Separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude Boc-L-leucinal.

Protocol 2: Swern Oxidation

This protocol is a high-yield classic but requires strict temperature control.

  • Activator Prep: In a flame-dried, three-neck flask under Argon, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Slowly add oxalyl chloride (1.2 eq) followed by anhydrous DMSO (2.5 eq). Stir for 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of Boc-L-leucinol (1.0 eq) in a small volume of anhydrous DCM dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-45 minutes.

  • Base Addition: Add triethylamine (5.0 eq) dropwise, again ensuring the temperature remains below -65 °C. A white precipitate will form. Stir for an additional 30 minutes at -78 °C.

  • Quench: Remove the cold bath and allow the reaction to warm to 0 °C. Quench by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure at low temperature (<30 °C).

References

  • Organic Syntheses Procedure, Carbazic acid, tert-butyl ester. Available at: [Link]

  • Organic Syntheses Procedure, SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • YouTube, Swern oxidation mechanism || explained with examples. Available at: [Link]

  • Master Organic Chemistry, Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Wikipedia, Parikh–Doering oxidation. Available at: [Link]

  • YouTube, Racemization of Aldehydes and Ketones. Available at: [Link]

  • Chem-Station, Swern Oxidation. Available at: [Link]

  • Organic Chemistry Portal, Boc-Protected Amino Groups. Available at: [Link]

  • Chemistry Steps, Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

  • Chemistry LibreTexts, 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Google Patents, CN103787971A - Preparation method of tert-butyl ester.
  • Organic Syntheses Procedure, Carbamic acid, tert-butyl ester. Available at: [Link]

  • Master Organic Chemistry, Oxidation of aldehydes to carboxylic acids with Ag2O. Available at: [Link]

  • Wikipedia, Dess–Martin oxidation. Available at: [Link]

  • National Institutes of Health, Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Available at: [Link]

  • ResearchGate, The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Wikipedia, Chiral auxiliary. Available at: [Link]

  • Google Patents, CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Chemistry Portal, Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • YouTube, Dess-Martin-Periodinane oxidation. Available at: [Link]

  • Chemistry LibreTexts, 4.3: Chirality and stereoisomers. Available at: [Link]

  • Wikipedia, Pummerer rearrangement. Available at: [Link]

  • Wikipedia, tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • ACS Publications, Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. Available at: [Link]

  • Journal of the American Chemical Society, Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. Available at: [Link]

  • National Institutes of Health, Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering, Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. Available at: [Link]

  • YouTube, Parikh-Doering Oxidation. Available at: [Link]

  • University of Calgary, Ch17: Oxidation of CHO to COOH. Available at: [Link]

  • ResearchGate, (PDF) Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Available at: [Link]

  • YouTube, Racemization of Chiral Carbonyl Compounds. Available at: [Link]

  • ResearchGate, Dess−Martin Periodinane Oxidation. Available at: [Link]

  • Total Synthesis, Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • YouTube, Parikh-Doering oxidation. Available at: [Link]

  • YouTube, DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols. Available at: [Link]

  • Pure, A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. Available at: [Link]

  • Chemistry Steps, Swern Oxidation Mechanism. Available at: [Link]

  • Wordpress, DMSO – Pyridine-SO3 (Parikh-Doering). Available at: [Link]

  • Z. Kristallogr. NCS, Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Available at: [Link]

Sources

Navigating the Nuances of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl (S)-1-formyl-3-methylbutylcarbamate, also known as Boc-L-Leucinal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of this critical reagent. As a Senior Application Scientist, my goal is to equip you with the causal understanding behind experimental choices, ensuring the integrity and success of your work.

I. Core Concepts: Understanding the Inherent Instability

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a chiral amino aldehyde that is a valuable building block in organic synthesis, particularly for the preparation of peptide and protease inhibitors. However, its utility is intrinsically linked to its stability, which is governed by two key functional groups: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive aldehyde moiety.

The Boc group is notoriously sensitive to acidic conditions, readily cleaving to release the free amine.[1][][] This is a primary and often intended degradation pathway in synthetic workflows. Conversely, the aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (Boc-L-leucine) and racemization at the α-carbon, both of which can occur under relatively mild conditions.

This guide will dissect these degradation pathways, provide robust protocols for handling and analysis, and offer troubleshooting solutions to common experimental challenges.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of tert-butyl (S)-1-formyl-3-methylbutylcarbamate in a question-and-answer format.

Q1: I observe a gradual loss of purity of my solid Boc-L-Leucinal sample over time, even when stored in the freezer. What is happening?

A1: This is a common observation and is likely due to a combination of factors:

  • Trace Moisture: The aldehyde functional group is hygroscopic and can absorb atmospheric moisture, which can facilitate slow degradation.

  • Air Oxidation: Aldehydes are susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding carboxylic acid, tert-butyl (S)-1-carboxy-3-methylbutylcarbamate (Boc-L-leucine).[4] This process can be accelerated by light and temperature fluctuations.[4]

  • Improper Sealing: Even in a freezer, improper sealing of the container can allow for the ingress of air and moisture.

Troubleshooting Steps:

  • Storage: For long-term storage, it is imperative to store the compound at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[4] The use of amber vials is also recommended to protect against light exposure.[4]

  • Handling: When weighing and dispensing the compound, minimize its exposure to the atmosphere. If possible, perform these operations in a glove box or under a stream of inert gas.[5][6]

Q2: My reaction requires a protic solvent, and I am seeing significant degradation of my Boc-L-Leucinal. What is the likely cause?

A2: The use of protic solvents, especially in the presence of even trace amounts of acid or base, can accelerate degradation.

  • Acid-Catalyzed Deprotection: Protic solvents can facilitate the acid-catalyzed cleavage of the Boc group, leading to the formation of the unprotected leucinal.

  • Racemization: The α-proton of the aldehyde is acidic and can be abstracted by base, leading to the formation of an enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. This process can be catalyzed by both acid and base.

Troubleshooting Steps:

  • Solvent Choice: If possible, switch to an aprotic solvent. If a protic solvent is necessary, ensure it is rigorously dried and de-gassed.

  • pH Control: Buffer the reaction mixture to maintain a neutral pH.

  • Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of degradation.

Q3: I have identified the corresponding carboxylic acid (Boc-L-leucine) as a major impurity in my reaction mixture. How can I prevent its formation?

A3: The formation of Boc-L-leucine is due to the oxidation of the aldehyde.

Prevention Strategies:

  • Inert Atmosphere: As mentioned, always handle the compound under an inert atmosphere to exclude oxygen.[5][6]

  • Degassed Solvents: Use solvents that have been thoroughly de-gassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidation. However, ensure this is compatible with your reaction conditions.

Q4: My product's enantiomeric excess (e.e.) is lower than expected. What could be causing the racemization of my Boc-L-Leucinal?

A4: Racemization is a significant challenge with α-chiral aldehydes.

Causes and Solutions:

  • Basic Conditions: Exposure to even weak bases can cause racemization via enolate formation. Avoid basic conditions where possible. If a base is required, use a non-nucleophilic, sterically hindered base and add it at low temperatures.

  • Elevated Temperatures: Racemization rates increase with temperature. Maintain low reaction and purification temperatures.

  • Chromatography: Prolonged exposure to silica gel during column chromatography can sometimes lead to racemization. Minimize the time the compound spends on the column and consider using a less acidic stationary phase if necessary.

III. Degradation Pathways: A Mechanistic Overview

A clear understanding of the degradation mechanisms is fundamental to preventing unwanted side reactions.

A. Acid-Catalyzed Boc Deprotection

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, initiating a cascade that results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine of leucinal.

Boc_Leucinal Boc-L-Leucinal Protonated_Boc Protonated Boc Group Boc_Leucinal->Protonated_Boc H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid -tBu⁺ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Leucinal L-Leucinal (amine) Carbamic_Acid->Leucinal -CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene -H⁺

Caption: Acid-catalyzed degradation of Boc-L-Leucinal.

B. Oxidation to Carboxylic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid in the presence of an oxidizing agent, most commonly atmospheric oxygen. This is a radical-mediated process that can be initiated by light, heat, or trace metal impurities.

Boc_Leucinal Boc-L-Leucinal (Aldehyde) Acyl_Radical Acyl Radical Boc_Leucinal->Acyl_Radical Initiator (R•) Peroxy_Radical Peroxy Radical Acyl_Radical->Peroxy_Radical O₂ Peroxy_Acid Peroxy Acid Peroxy_Radical->Peroxy_Acid R'-H Boc_Leucine Boc-L-Leucine (Carboxylic Acid) Peroxy_Acid->Boc_Leucine + Boc-L-Leucinal

Caption: Oxidation pathway of Boc-L-Leucinal.

C. Base-Catalyzed Racemization

In the presence of a base, the acidic α-proton of the aldehyde can be removed to form a planar enolate intermediate. Subsequent protonation can occur from either face, leading to a loss of stereochemical integrity.

S_Enantiomer (S)-Boc-L-Leucinal Enolate Planar Enolate Intermediate S_Enantiomer->Enolate Base (-H⁺) Enolate->S_Enantiomer H⁺ R_Enantiomer (R)-Boc-D-Leucinal Enolate->R_Enantiomer H⁺

Caption: Base-catalyzed racemization of Boc-L-Leucinal.

IV. Experimental Protocols: Stability and Purity Assessment

To ensure the quality of your tert-butyl (S)-1-formyl-3-methylbutylcarbamate, it is crucial to have robust analytical methods in place.

A. Stability Study Protocol

This protocol outlines a general procedure for assessing the stability of Boc-L-Leucinal under various conditions.

  • Sample Preparation: Prepare stock solutions of Boc-L-Leucinal in the desired solvents (e.g., acetonitrile, methanol, buffered aqueous solutions at different pH values).

  • Stress Conditions: Aliquot the solutions into sealed vials and expose them to a range of conditions:

    • Temperature: -20°C (control), 4°C, ambient temperature, 40°C.

    • Light: Protect one set of samples from light while exposing another to a controlled light source.

    • pH: For aqueous solutions, use buffers at pH 3, 7, and 9.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Analysis: Analyze the samples immediately by HPLC to quantify the remaining Boc-L-Leucinal and identify any degradation products.

B. Analytical Methods for Purity and Degradation Monitoring

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Oxidation Monitoring

This method is suitable for separating Boc-L-Leucinal from its primary oxidation product, Boc-L-leucine.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Elution Order: Boc-L-leucine will elute earlier than the more nonpolar Boc-L-Leucinal.

2. Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Determining the enantiomeric purity requires a chiral stationary phase.

  • Column: A chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA, IC).[7]

  • Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized for the specific column used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Degradation Monitoring

¹H NMR is a powerful tool for confirming the structure of Boc-L-Leucinal and identifying degradation products.[8][9][10]

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals for Boc-L-Leucinal:

    • ~9.5 ppm (singlet, 1H, aldehyde proton)

    • ~5.0 ppm (doublet, 1H, NH proton)

    • ~4.0 ppm (multiplet, 1H, α-proton)

    • ~1.4 ppm (singlet, 9H, Boc protons)

    • ~0.9 ppm (doublets, 6H, isopropyl methyl protons)

  • Monitoring Degradation:

    • Oxidation: The appearance of a broad singlet around 10-12 ppm corresponding to the carboxylic acid proton of Boc-L-leucine.

    • Boc Deprotection: The disappearance of the singlet at ~1.4 ppm.

    • Racemization: Chiral NMR using a chiral solvating agent may be necessary to resolve the enantiomers, though this is a more advanced technique.

Analytical Technique Information Provided Key Considerations
RP-HPLC Chemical purity, detection of oxidation product (Boc-L-leucine).Optimize gradient for good separation.
Chiral HPLC Enantiomeric purity (quantification of the (R)-enantiomer).Requires a specialized chiral column and method development.[][12]
¹H NMR Structural confirmation, detection of oxidation and Boc-deprotection.Provides qualitative and semi-quantitative information on degradation.[8][9][10]
Mass Spectrometry (MS) Molecular weight confirmation of the parent compound and degradation products.Can be coupled with HPLC (LC-MS) for powerful analysis.

V. Concluding Remarks

The successful application of tert-butyl (S)-1-formyl-3-methylbutylcarbamate in synthesis is contingent upon a thorough understanding of its inherent stability limitations. By implementing the proper storage and handling procedures, selecting appropriate reaction conditions, and utilizing robust analytical methods for purity assessment, researchers can mitigate the risks of degradation and ensure the integrity of their experimental outcomes. This guide provides a foundational framework for navigating these challenges, empowering you to proceed with confidence in your research and development endeavors.

VI. References

  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester. BenchChem.

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Jaji, I., Krstovi, S., Glamo, D., Jakši, S. M., & Abramovi, B. (n.d.). Validation of an HPLC method for the determination of amino acids in feed.

  • Kaneda, N., Sato, M., & Yagi, K. (1982). Analysis of dansyl amino acids by reverse-phase high-performance liquid chromatography. Analytical biochemistry.

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. (n.d.). Advances in amino acid analysis. Analytical and bioanalytical chemistry.

  • Mengerink, Y., Kutlán, D., Tóth, F., Csámpai, A., & Molnár-Perl, I. (n.d.). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. Journal of chromatography. A.

  • Reason, A. (2003). Validation of amino acid analysis methods. Methods in molecular biology.

  • Yegorova, A. V., Fedosenko, G., Maltsev, G. V., & Antonovich, V. P. (n.d.). VALIDATION OF QUALITY CONTROL METHODS FOR CLEANING PHARMACEUTICAL EQUIPMENT.

  • Bartolomeo, M. P., & Maisano, F. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT.

  • BhAre, P., Madhavan, P., Rao, B., & Rao, N. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.

  • Belliveau, K. A., & Romero-Zerón, L. B. (2009). Monitoring the enzymatic degradation of sinigrin from B. juncea meal using (1)H NMR spectroscopy. Natural product research.

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

  • National Institute of Standards and Technology. (n.d.). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90.

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.

  • Sigma-Aldrich. (n.d.). Boc-Leu-OH = 99.0 HPLC 13139-15-6.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros.

  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.

  • MDPI. (2022). Development, Validation, and Use of 1 H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid.

  • NIH. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements.

  • ResearchGate. (n.d.). HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate | Request PDF.

  • NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.

  • Scribd. (n.d.). Air-Sensitive Compounds Handling Techniques.

  • BOC Sciences. (n.d.). BOC-Amino Acids.

  • Ossila. (n.d.). Air Sensitive Compounds.

  • SIELC Technologies. (n.d.). HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column.

  • NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

Sources

Technical Support Center: Metabolic Instability of the tert-Butyl Group in Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the often-unexpected metabolic instability of the tert-butyl group, particularly within carbamate (Boc) moieties. The tert-butyl group is frequently incorporated into drug candidates to enhance potency or selectivity, yet its presumed metabolic stability can be misleading, leading to high clearance and unforeseen development challenges[1][2][3]. This resource is designed to help you diagnose, understand, and mitigate these issues effectively.

Part 1: Core Mechanisms & Frequently Asked Questions (FAQs)

This section addresses the fundamental scientific questions surrounding the metabolic breakdown of tert-butyl carbamates.

Q1: I thought the tert-butyl (Boc) group was metabolically stable. Why is my compound showing high clearance in liver microsome assays?

A: This is a common and critical observation. While sterically hindered, the tert-butyl group is not inert. Its nine equivalent C-H bonds are susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2] The traditional view of the Boc group as a robust chemical protecting group does not always translate to metabolic stability in vivo or in complex biological matrices. The enzymatic machinery of CYPs, particularly isoforms like CYP3A4, CYP2C8, CYP2C9, and CYP2C19, can readily hydroxylate one of the methyl groups of the tert-butyl moiety.[2] This initial oxidation is often the rate-limiting step that triggers a cascade leading to the cleavage of the carbamate and the release of the free amine.

Q2: What is the primary metabolic pathway leading to the cleavage of a tert-butyl carbamate?

A: The metabolic cleavage is typically a multi-step enzymatic process.[2][4]

  • Initial Hydroxylation: A CYP enzyme abstracts a hydrogen atom from one of the methyl groups of the tert-butyl group, followed by oxygen rebound to form a hydroxymethyl intermediate (tert-butanol derivative).[2][5][6]

  • Further Oxidation: This primary alcohol is a substrate for further oxidation, often by alcohol and aldehyde dehydrogenases present in the liver S9 fraction or hepatocytes, to form a carboxylic acid metabolite.[2]

  • Carbamate Cleavage: The formation of these oxidized metabolites can destabilize the carbamate linkage, leading to its cleavage. This can occur through several proposed mechanisms, including the formation of an unstable hemiaminal-like intermediate, ultimately resulting in the release of the free amine, carbon dioxide, and metabolic byproducts derived from the fragmented tert-butyl group.

The diagram below illustrates this predominant metabolic cascade.

Metabolic_Pathway Parent Parent Compound (R-NH-Boc) M1 M1: Hydroxylated Metabolite (R-NH-Boc-CH2OH) Parent->M1 CYP450 (+O) M2 M2: Carboxylic Acid Metabolite (R-NH-Boc-COOH) M1->M2 ADH/ALDH (+O) Free_Amine Free Amine (R-NH2) M2->Free_Amine Spontaneous or Enzymatic Cleavage Byproducts CO2 + Byproducts M2->Byproducts caption Fig 1. Primary metabolic pathway of tert-butyl carbamate.

Caption: Fig 1. Primary metabolic pathway of tert-butyl carbamate.

Part 2: Experimental Troubleshooting Guide

This section provides actionable solutions to common problems encountered during experimental workflows.

Q3: My compound disappears rapidly in a Human Liver Microsome (HLM) assay. How can I confirm the tert-butyl group is the metabolic soft spot?

A: A systematic approach is required to pinpoint the site of metabolism. This involves a combination of enzyme inhibition and structural modification.

Causality-Driven Troubleshooting Steps:

  • Confirm CYP Involvement: The primary hypothesis is CYP-mediated oxidation. To test this, run the HLM assay in the presence and absence of a broad-spectrum CYP inhibitor.

    • Protocol: Pre-incubate the microsomes with 1-aminobenzotriazole (1-ABT), a mechanism-based pan-CYP inhibitor, before adding your compound.

    • Expected Outcome: If the tert-butyl group is the primary site of CYP-mediated metabolism, you will observe a significant decrease in the clearance of your parent compound in the presence of 1-ABT.

  • Identify Specific CYP Isoforms: If CYP involvement is confirmed, the next step is to identify the specific isoforms responsible. This is crucial for predicting potential drug-drug interactions.

    • Protocol: Use a panel of selective chemical inhibitors for major CYP enzymes.

    • Data Interpretation: A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. (See Table 1).

  • Synthesize a Structural Analog: The most definitive evidence comes from synthesizing a close analog where the tert-butyl group is replaced with a more metabolically stable group (e.g., an isopropyl or cyclopropyl group) and comparing its metabolic stability.[1]

    • Expected Outcome: If the analog shows significantly improved stability, it strongly implicates the tert-butyl group as the primary site of metabolism.

The following workflow diagram outlines this diagnostic process.

Troubleshooting_Workflow decision decision Start Start: High clearance observed in HLM assay Step1 Run HLM assay with and without 1-ABT (pan-CYP inhibitor) Start->Step1 Check1 Is clearance significantly reduced? Step1->Check1 Step2 Run HLM assay with a panel of selective CYP inhibitors Check1->Step2 Yes Conclusion2 Conclusion: Metabolism is likely not CYP-mediated or occurs elsewhere. Check1->Conclusion2 No Step3 Synthesize and test a non-tert-butyl analog Step2->Step3 Conclusion1 Conclusion: Metabolism is CYP-mediated at the tert-butyl group. Step3->Conclusion1 caption Fig 2. Workflow to diagnose tert-butyl group metabolism.

Caption: Fig 2. Workflow to diagnose tert-butyl group metabolism.

Table 1: Common CYP Enzymes and Recommended Selective Inhibitors

CYP Isoform Selective Inhibitor Typical Conc. (µM)
CYP3A4/5 Ketoconazole 1
CYP2C9 Sulfaphenazole 10
CYP2C19 Ticlopidine 1
CYP2D6 Quinidine 1
CYP1A2 Furafylline 10

| CYP2C8 | Montelukast | 5 |

Q4: I am struggling to detect the hydroxylated or carboxylic acid metabolites of my compound by LC-MS/MS. What are the common analytical pitfalls?

A: Detecting these specific metabolites can be challenging due to issues with stability, ionization, and fragmentation.

Troubleshooting Analytical Methods:

  • Check for Expected Mass Shifts: First, ensure you are looking for the correct mass-to-charge ratios (m/z). The initial metabolites are predictable. (See Table 2).

  • Optimize Ionization Source Conditions: The polarity and stability of the metabolites differ from the parent compound.

    • Action: Analyze samples in both positive and negative electrospray ionization (ESI) modes. The carboxylic acid metabolite (M2) will often ionize more efficiently in negative mode.

    • Causality: The acidic proton on the carboxyl group is readily lost, forming a [M-H]⁻ ion.

  • Investigate In-Source Fragmentation: The hydroxylated metabolite (M1) can be unstable. It may lose water (-18 Da) or even undergo partial cleavage within the MS source before it is detected.

    • Action: Lower the source temperature and fragmentor/cone voltage to minimize in-source decay. Look for the dehydrated metabolite ion as potential evidence of M1 formation.

  • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS (e.g., Q-TOF, Orbitrap) is invaluable. It provides exact mass measurements, allowing you to generate molecular formulas for potential metabolite peaks and distinguish them from background ions with much higher confidence than a standard triple quadrupole instrument.[7]

Table 2: Expected Mass Shifts for Key Metabolites in LC-MS Analysis

Metabolite Transformation Mass Shift (Da) Common ESI Mode
M1 Hydroxylation +15.99 Positive
M2 Carboxylation +29.99 Negative
- Dehydration of M1 -2.02 Positive

| - | N-dealkylation (loss of Boc) | -100.05 | Positive |

Part 3: Advanced Strategies & Mitigation

For drug development professionals, identifying a metabolic liability is only the first step. The next is to design it out.

Q5: How can I proactively mitigate tert-butyl carbamate metabolic instability in future compound designs?

A: Mitigating this liability requires a medicinal chemistry strategy focused on blocking or slowing the initial CYP-mediated oxidation.

  • Bioisosteric Replacement: The most common and effective strategy is to replace the entire tert-butyl group with a bioisostere that is sterically similar but electronically different and more resistant to metabolism.

    • Examples: A promising replacement is the trifluoromethylcyclopropyl group, which lacks the susceptible sp³ C-H bonds that are easily oxidized.[1][3] Other options include larger cycloalkyl groups or strategically placed polar substitutions if the receptor pocket tolerates them.[2]

  • Deuteration (Kinetic Isotope Effect): Replacing the hydrogen atoms on the tert-butyl group with deuterium (²H) can slow the rate of metabolism.

    • Causality: The C-D bond is stronger than the C-H bond, and its cleavage by a CYP enzyme has a higher activation energy. This "kinetic isotope effect" can reduce the rate of the initial hydroxylation step, thereby improving the compound's half-life.

  • Metabolism-Guided SAR: If you have identified the primary metabolizing CYP isoform (e.g., CYP3A4), you can make modifications elsewhere in the molecule to change its orientation in the enzyme's active site. This can sometimes shift the metabolic soft spot away from the tert-butyl group to a more acceptable position.

Part 4: Key Experimental Protocols

A self-validating protocol is essential for trustworthy data. The following protocol for an in vitro metabolic stability assay includes critical controls.

Protocol: Human Liver Microsome (HLM) Stability Assay

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

2. Materials:

  • Test Compound (10 mM stock in DMSO)

  • Positive Control (e.g., Verapamil, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., NADPH-A/B solutions)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with Internal Standard (IS) for quenching

  • 96-well incubation plates and collection plates

3. Experimental Procedure:

  • Prepare Master Mix: In a conical tube on ice, prepare a master mix of HLM and buffer. For a final HLM concentration of 0.5 mg/mL, dilute the 20 mg/mL stock 1:40 in cold phosphate buffer. Vortex gently.

  • Prepare Compound Plate: Serially dilute the 10 mM test compound stock to create a 100 µM working stock in a 50:50 ACN:Water mixture. In the 96-well incubation plate, add 1 µL of the 100 µM working stock to the appropriate wells. This will yield a final assay concentration of 1 µM. Do the same for the positive control.

  • Pre-incubation: Add 79 µL of the HLM/buffer master mix to each well containing the compound. Mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Metabolic Reaction: Add 20 µL of pre-warmed NADPH solution to each well to start the reaction. For the negative control wells ("T=0" and "No NADPH"), add 20 µL of phosphate buffer instead.

  • Time Point Sampling: At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold ACN with Internal Standard. The T=0 sample is quenched immediately after adding the NADPH.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Monitor the disappearance of the parent compound over time by measuring the peak area ratio (Compound/IS).[8][9]

4. Self-Validating Controls:

  • Positive Control (Verapamil): This compound is known to be rapidly metabolized by CYPs. It should show a short half-life, validating that the HLM and cofactor system are active.

  • Negative Control (No NADPH): In the absence of the essential cofactor NADPH, no significant metabolism should occur. The compound concentration should remain stable over the time course, confirming that disappearance is enzyme-driven and not due to chemical instability or nonspecific binding.

  • T=0 Control: This sample, quenched immediately, represents 100% of the compound at the start of the reaction and is used for normalization.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural log (ln) of the % remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint, in vitro) = (0.693 / t½) / (mg/mL HLM protein).[10]

References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Jain, M., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed Central, 4(6), 514-516. [Link]

  • Ortiz de Montellano, P. R. (2001). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 101(10), 3095-3136. [Link]

  • Wang, Z., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies Application Note. [Link]

  • Alissandratos, A., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. Applied and Environmental Microbiology, 84(3), e02250-17. [Link]

  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1635-1644. [Link]

  • Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1783-1796. [Link]

  • Chen, Z., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2483. [Link]

  • Guengerich, F. P. (2001). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 101(10), 3095-3136. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • Guengerich, F. P., & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology, 179, 4-13. [Link]

  • Xu, X., et al. (2004). Comparison of the in vitro metabolic stability data from cassette analysis with discrete analysis. ResearchGate. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ResearchGate. [Link]

  • Psathaki, M., et al. (2002). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Critical Reviews in Analytical Chemistry, 32(4), 317-340. [Link]

  • Reddy, J. T., et al. (2003). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Patsnap. (2024). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Blobaum, A. L., & Kent, U. M. (2007). Novel Reversible Inactivation of Cytochrome P450 2E1 T303A by tert-Butyl Acetylene. ResearchGate. [Link]

  • Tratnyek, P. G., et al. (2001). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 20(8), 1658-1665. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]

  • Evans, D. C., & Baillie, T. A. (2005). Managing the challenge of chemically reactive metabolites in drug development. Current Opinion in Drug Discovery & Development, 8(1), 44-50. [Link]

  • Liu, H., et al. (2023). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 28(18), 6542. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Werner, A. F., et al. (1989). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

Sources

Technical Support Center: Enhancing In Vivo Efficacy of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a promising peptide aldehyde inhibitor. This molecule, a Boc-protected derivative of Leucinal, likely functions as a potent inhibitor of cysteine proteases such as calpains or the proteasome.[1][2][3] While demonstrating high potency in enzymatic and cell-based assays, translating this activity into in vivo models often presents significant challenges.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during in vivo studies. We will explore the causality behind experimental hurdles and provide actionable, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is highly active in vitro but shows little to no efficacy in my animal model. What are the primary reasons for this discrepancy?

This is a classic and frequent challenge in drug development. The transition from a controlled in vitro environment to a complex biological system introduces variables related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

For a peptide aldehyde like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, the key suspects are:

  • Poor Bioavailability: The compound may not be reaching its target tissue in sufficient concentrations. This is often due to low aqueous solubility, preventing effective absorption into circulation, or rapid clearance from the bloodstream.

  • Metabolic Instability: The aldehyde functional group is highly reactive and susceptible to rapid oxidation by enzymes like aldehyde dehydrogenases, converting it into an inactive carboxylic acid.[4][5] The tert-butylcarbamate (Boc) group can also be enzymatically cleaved.

  • Chemical Instability: Beyond enzymatic degradation, the aldehyde can react with biological nucleophiles or become oxidized in the formulation itself, reducing the concentration of the active compound before it even reaches its target.

Addressing these ADME properties is the first critical step in improving in vivo efficacy.

Q2: How can I improve the aqueous solubility of my compound for a more effective in vivo formulation?

Poor water solubility is a major hurdle for many small molecules. A well-designed formulation can dramatically improve a compound's solubility and, consequently, its absorption and bioavailability.[6][7][8][9] We recommend a systematic screening of several common, biocompatible formulation strategies.

StrategyMechanism of ActionCommon ExcipientsKey Considerations
Co-Solvent Systems Increases solubility by reducing the polarity of the aqueous vehicle.DMSO, PEG 400, Ethanol, Propylene GlycolPotential for precipitation upon injection (dilution in aqueous blood). Toxicity of solvents at high concentrations must be monitored.
Cyclodextrin Complexes The hydrophobic compound is encapsulated within the hydrophobic core of the cyclodextrin molecule, forming a water-soluble inclusion complex.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Stoichiometry of drug-to-cyclodextrin is critical. Can significantly increase aqueous solubility.
Surfactant Micelles Amphiphilic surfactant molecules form micelles in water, encapsulating the hydrophobic drug in their core.Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15Can improve solubility and membrane permeability. Some surfactants can cause hypersensitivity reactions (e.g., Cremophor® EL).

This protocol allows for the rapid assessment of multiple formulation vehicles.

  • Preparation of Stock Solution: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mg/mL). The similar compound MG-132 is soluble in DMSO or ethanol.[10][11]

  • Vehicle Preparation: Prepare a panel of aqueous vehicles. For example:

    • Vehicle A (Co-solvent): 10% DMSO, 40% PEG 400, 50% Saline

    • Vehicle B (Cyclodextrin): 30% w/v HP-β-CD in Sterile Water

    • Vehicle C (Surfactant): 5% Tween® 80 in Saline

  • Formulation Preparation:

    • For Vehicle A, slowly add the DMSO stock solution to the PEG 400 while vortexing, then add the saline.

    • For Vehicles B and C, add the DMSO stock directly to the aqueous vehicle. The final concentration of DMSO should ideally be below 10%.

  • Solubility Assessment:

    • Vortex each formulation vigorously for 2-5 minutes. Sonication can also be used to aid dissolution.

    • Visually inspect for any precipitation or cloudiness against a black and white background.

    • Let the solutions sit at room temperature for 1-2 hours and re-inspect to check for delayed precipitation.

    • Optional: For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC.

  • Selection: Choose the formulation that provides the desired concentration in a clear, stable solution for your in vivo study.

The following diagram illustrates the decision-making process for selecting a suitable formulation.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: In Vivo Evaluation Start Define Target Dose & Concentration PrepStock Prepare High-Conc. Stock in DMSO Start->PrepStock Screen Test Solubility in Vehicle Panel (Co-solvent, Cyclodextrin, Surfactant) PrepStock->Screen Assess Visual & HPLC Assessment of Solubility & Stability Screen->Assess Assess->Screen Insoluble or Unstable PK_Study Conduct Pilot PK Study with Lead Formulations Assess->PK_Study Soluble & Stable Select Select Optimal Formulation Based on Exposure (AUC) PK_Study->Select caption Formulation Selection Workflow

Caption: A stepwise workflow for screening and selecting a lead formulation.

Q3: I suspect my compound is being rapidly metabolized. How can I investigate this and what are my options?

Rapid metabolism is a significant barrier for peptide aldehydes.[12] The aldehyde is a prime target for oxidation, and the peptide-like structure is susceptible to proteases.

The first step is to determine if and how fast your compound is metabolized. The standard in vitro method is a liver microsomal stability assay.

  • Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

  • Mechanism: The assay measures the rate at which your compound disappears when incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH).[13]

  • Reagents: Pooled liver microsomes (from the species of your animal model, e.g., mouse, rat), NADPH regenerating system, phosphate buffer, and your test compound.

  • Incubation:

    • Pre-warm a mixture of microsomes and buffer to 37°C.

    • Add your compound (final concentration typically 1 µM) and briefly pre-incubate.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining amount of your parent compound at each time point.

  • Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance. A short half-life (<30 minutes) suggests rapid metabolism and potential problems with in vivo exposure.

If your compound is indeed unstable, consider these strategies:

  • Change the Route of Administration: If you are dosing orally, the compound is subject to first-pass metabolism in the liver. Switching to intravenous (IV) or intraperitoneal (IP) administration can bypass this and increase systemic exposure.

  • Increase the Dose or Dosing Frequency: This is a straightforward approach but may be limited by toxicity or solubility.

  • Prodrug Strategies: While this involves chemical modification, it's a powerful approach. For aldehydes, creating a reversible derivative (a "self-masked" inhibitor) can protect the aldehyde group in circulation, releasing the active form at the target site.[12]

Q4: How should I design a preliminary in vivo study to select the best formulation?

Once you have 2-3 promising formulations that achieve the desired concentration and stability, the next step is to evaluate their performance in vivo. A pilot pharmacokinetic (PK) study is the definitive way to do this.[14] The goal is to determine which formulation delivers the highest and most sustained concentration of the compound into the bloodstream.

  • Animals: Use a small number of animals per group (e.g., n=3 mice).

  • Groups:

    • Group 1: Compound in Formulation A (e.g., Co-solvent)

    • Group 2: Compound in Formulation B (e.g., Cyclodextrin)

    • Group 3: Compound in Formulation C (e.g., Surfactant)

  • Dosing: Administer a single dose of the compound via the intended route (e.g., IP or IV).

  • Blood Sampling: Collect sparse blood samples at multiple time points. For example, with 3 mice per group, you can sample each mouse at only 2-3 time points to build a composite profile (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Analysis: Process the blood to plasma and analyze the compound concentration using a validated LC-MS/MS method.

  • Key Parameters:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for comparing formulations.

The formulation that yields the highest AUC should be selected for subsequent efficacy studies.

G cluster_0 Study Setup cluster_1 Experimental Arms cluster_2 Analysis & Outcome Animals Select Animal Model (e.g., Mice, n=3/group) Dose Single Dose Administration (IP, IV, or PO) Animals->Dose GroupA Group A Formulation 1 (Co-solvent) Dose->GroupA GroupB Group B Formulation 2 (Cyclodextrin) Dose->GroupB GroupC Group C Formulation 3 (Surfactant) Dose->GroupC Sampling Sparse Blood Sampling (e.g., 5m, 30m, 1h, 2h, 4h) GroupA->Sampling GroupB->Sampling GroupC->Sampling LCMS LC-MS/MS Analysis of Plasma Samples Sampling->LCMS PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Params Decision Select Formulation with Highest AUC PK_Params->Decision caption Pilot Pharmacokinetic Study Workflow

Caption: Workflow for an in vivo pilot PK study to compare formulations.

By systematically addressing solubility, stability, and metabolism, you can build a robust data package to understand your compound's behavior in vivo and select a formulation and dosing regimen that maximizes its therapeutic potential.

References

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. (n.d.). NIH.
  • MDL-28170 (Calpain Inhibitor III). (n.d.). Cell Signaling Technology.
  • MG 132. (n.d.). Tocris Bioscience.
  • MG-132 (MG132). (n.d.). MedchemExpress.com.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • MG-132. (n.d.). Cell Signaling Technology.
  • (S)-MG132. (n.d.). STEMCELL Technologies.
  • In vivo inhibition of aldehyde dehydrogenase by disulfiram. (n.d.). PubMed.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (n.d.). MDPI.
  • Bioactive Tryptophan-Based Copper Complex with Auxiliary β-Carboline Spectacle Potential on Human Breast Cancer Cells: In Vitro and In Vivo Studies. (n.d.). MDPI.
  • Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. (2018). Journal of Medicinal Chemistry.

Sources

Resolving poor solubility of Tert-butyl (S)1-formyl-3-methylbutylcarbamate in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to the technical support guide for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, also commonly known as N-Boc-L-Leucinal. As a Senior Application Scientist, I understand that realizing the full potential of a promising research compound can be hindered by practical challenges like poor aqueous solubility. This guide is structured as a series of troubleshooting questions and in-depth answers to help you navigate these issues effectively, ensuring the integrity and success of your experiments.

Part 1: Foundational Understanding

Before troubleshooting, it's crucial to understand the molecule you're working with. The solubility challenges are rooted in its chemical structure.

Q1: Why is N-Boc-L-Leucinal so poorly soluble in aqueous solutions?

Answer: The poor water solubility of N-Boc-L-Leucinal stems from its amphipathic nature, where hydrophobic (water-repelling) characteristics dominate. Let's break down its structure:

  • Hydrophobic Regions: The molecule contains two significant nonpolar groups: the tert-butyl group of the Boc protecting group and the isobutyl side chain of the leucine residue. These large hydrocarbon regions do not readily interact with polar water molecules, causing the compound to be repelled by water.

  • Hydrophilic Regions: The polar carbamate linker (-NH-COO-) and the terminal aldehyde group (-CHO) are capable of forming hydrogen bonds with water. However, the influence of these small polar regions is outweighed by the larger hydrophobic sections.

Essentially, the molecule's structure leads it to self-associate in water to minimize the unfavorable interactions between its hydrocarbon parts and the aqueous environment, resulting in low solubility.

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃[1]
Molecular Weight 215.29 g/mol [1]
Key Functional Groups Carbamate, Aldehyde, tert-Butyl, IsobutylN/A
Predicted Nature Predominantly hydrophobic/lipophilicN/A

Part 2: Primary Solubilization Strategy & Troubleshooting

The most common starting point for solubilizing a hydrophobic compound is to use a water-miscible organic co-solvent to create a concentrated stock solution.

Q2: What is the recommended first step for dissolving N-Boc-L-Leucinal for an experiment?

Answer: The universally accepted first step is to prepare a high-concentration stock solution in an appropriate organic solvent. For most in vitro biological applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high dissolving power for a wide range of polar and nonpolar molecules and its miscibility with water.[2][3][4]

Experimental Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Preparation: Bring the vial containing the solid N-Boc-L-Leucinal powder to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of the compound and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). Use a molarity calculator for accuracy.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Ensure complete dissolution by vortexing or sonicating the solution.[5] A brief sonication in a water bath for 5-10 minutes is often very effective. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption by the DMSO.[5][6] Store at -20°C or -80°C for long-term stability.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium or buffer. What went wrong and how do I fix it?

Answer: This is the most common failure point and it occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The DMSO concentration is instantly diluted, and the water-hating compound crashes out of the solution.

The key is to control the dilution process and ensure the final co-solvent concentration is sufficient to maintain solubility without compromising the biological assay.[7]

Troubleshooting Workflow: Avoiding Precipitation

The following workflow provides a systematic approach to resolving this issue.

G cluster_0 Solubility Troubleshooting Workflow A Start: High-Conc. DMSO Stock B Perform Stepwise Serial Dilution A->B Dilute into aqueous buffer C Precipitation Observed? B->C D SUCCESS: Proceed with Experiment C->D No E TROUBLESHOOTING: Reduce Final Concentration OR Increase Final DMSO % C->E Yes E->B Re-attempt F Still Precipitates? E->F F->D No G ADVANCED METHOD: Use Cyclodextrin (See Part 3) F->G Yes

Caption: Decision workflow for troubleshooting precipitation upon dilution.

Experimental Protocol 2: Stepwise Dilution into Aqueous Media

The principle here is to avoid a sudden, drastic change in the solvent environment.

  • Intermediate Dilution: Create an intermediate dilution of your DMSO stock solution in your final aqueous buffer/medium. For example, dilute your 100 mM DMSO stock 1:10 in the buffer to create a 10 mM solution with 10% DMSO. This intermediate solution may appear cloudy but should not have heavy precipitate.

  • Final Dilution: Use this intermediate solution to make the final dilution for your experiment. For example, a further 1:100 dilution will result in a 100 µM final concentration with only 0.1% DMSO. This gradual dilution often keeps the compound in solution.

  • Critical Check: Always maintain the final DMSO concentration at a level that does not affect your experimental system. For most cell-based assays, this is below 0.5%, and ideally at or below 0.1%.[6][8] Run a vehicle control with the same final DMSO concentration to validate.

Part 3: Advanced Solubilization Strategies

If co-solvents alone are insufficient, or if your experimental system cannot tolerate the required concentration of DMSO, more advanced formulation strategies are necessary.

Q4: I cannot get my compound into solution at the desired concentration without significant precipitation, even with careful dilution. What is the next best option?

Answer: The next strategy is to use an excipient designed to encapsulate hydrophobic molecules, effectively hiding them from the aqueous environment. The most common and effective class of such molecules for research applications is cyclodextrins.[9]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. Their exterior is hydrophilic (water-loving), while the internal cavity is hydrophobic.[10][11][] N-Boc-L-Leucinal can enter this cavity, forming a "host-guest" inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound in water.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[10]

G cluster_0 Cyclodextrin Encapsulation Compound Hydrophobic Compound (N-Boc-L-Leucinal) Complex Water-Soluble Inclusion Complex Compound->Complex Enters Cavity CD Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

Experimental Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol creates an aqueous stock solution without relying on organic co-solvents.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Warm the solution slightly (to 37-40°C) and stir to ensure the cyclodextrin is fully dissolved.

  • Add Compound: Weigh the required amount of N-Boc-L-Leucinal to achieve your target stock concentration and add it directly to the HP-β-CD solution.

  • Promote Complexation: Vortex the mixture vigorously. For best results, place the sealed vial on a rotator or shaker at room temperature or 37°C for several hours (or overnight) to allow for maximal complex formation. Sonication can also be used to accelerate the process.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining, undissolved compound.

  • Use the Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution. The concentration should be confirmed analytically if precision is critical, but for most screening purposes, it can be assumed to be at or near the saturation limit in that specific vehicle.

  • Dilution: This aqueous stock can now be directly diluted into your experimental system.

Q5: Are there other options to consider, such as pH adjustment?

Answer: While pH adjustment is a powerful technique for ionizable compounds, it is less suitable for N-Boc-L-Leucinal in most biological contexts.[13][14] The proton on the carbamate nitrogen is the only readily ionizable proton, but it has a high pKa. A significant increase in solubility would likely require a pH of 10 or higher, which is incompatible with most biological assays and risks hydrolytic degradation of the carbamate or other side reactions involving the aldehyde.[15] Therefore, this method is generally not recommended for this compound.

Part 4: Summary and Best Practices

MethodPrincipleProsConsFinal Conc. Guide
Co-Solvent (DMSO) Increase solvent polarity to match solute.[16]Simple, fast, effective for high-concentration stocks.Potential for precipitation on dilution; solvent toxicity to cells/organisms.[2][13]< 0.5% DMSO for in vitro assays.[6]
Cyclodextrin (HP-β-CD) Encapsulation of the hydrophobic molecule.[9][10]Creates a true aqueous solution; low toxicity; can increase bioavailability.Requires more preparation time; may alter drug-target kinetics in some cases.Dependent on HP-β-CD concentration, typically 1-5% in final assay.
pH Adjustment Ionization of the molecule to increase water affinity.[15]Can dramatically increase solubility for suitable molecules.Not suitable for N-Boc-L-Leucinal due to high pKa and potential for compound degradation at high pH.[15][17]Not Recommended.

Final Recommendations from the Scientist:

  • Always start with DMSO. It is the most straightforward method and is often successful. Master the stepwise dilution technique to prevent precipitation.

  • Validate your vehicle. Always run a parallel experiment with the vehicle (e.g., buffer with 0.1% DMSO) to ensure it has no effect on your results.

  • Consider Cyclodextrins as your primary alternative. If you observe persistent precipitation or if your system is sensitive to organic solvents, HP-β-CD is a robust and well-validated alternative.

  • Inspect your solutions. Before every experiment, visually inspect your final working solution for any signs of precipitation (cloudiness, particulates). A clear solution is critical for obtaining reliable and reproducible data.

References

  • Benchchem. Tert-butyl (S)1-formyl-3-methylbutylcarbamate | 58521-45-2.

  • Manners, S., & Weninger, A. (2021). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. ResearchGate.

  • PubChem. (1-Formylcyclopropyl)carbamic acid tert-butyl ester. National Center for Biotechnology Information.

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Rabel, S. R., et al. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate. Pharmaceutical Development and Technology.

  • Gao, L., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.

  • PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/rac-tert-butyl-N-(1r_3r-3-formylcyclobutyl_carbamate]([Link]

  • ChemScene. (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate.

  • Rejowski, M. R., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.

  • Mäkelä, M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.

  • Papakyriakopoulou, P., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.

  • ResearchGate. The main n-alkanes degradation pathways.

  • Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules.

  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society.

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery.

  • MedChemExpress. Compound Handling Instructions.

  • ResearchGate. Formulation strategies for poorly soluble drugs.

  • ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.

  • Larsen, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments.

  • Al-Zoubi, N., et al. (2023). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics.

  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.

  • Selleck Chemicals. Inhibitor Handling Instructions.

  • Fernandes, C., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules.

  • Sigma-Aldrich. tert-Butyl 3-formylphenylcarbamate.

  • Wróbel, M., et al. (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules.

  • Simamora, P., & Yalkowsky, S. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Bindu, M.B., et al. NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository.

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

  • AKSci. (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate.

  • ResearchGate. Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.

  • ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..?.

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.

  • Wadher, K., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Asian Journal of Pharmaceutics.

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

  • Sigma-Aldrich. FAQs on Inhibitor Preparation.

Sources

Technical Support Center: Synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (N-Boc-L-leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a chiral building block commonly known as N-Boc-L-leucinal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing racemization to ensure the enantiopurity of the final product.

I. Understanding the Challenge: The Specter of Racemization

The synthesis of N-Boc-L-leucinal, a valuable intermediate in the development of various pharmaceuticals, typically involves the oxidation of the corresponding alcohol, N-Boc-L-leucinol. While seemingly straightforward, this oxidation step is fraught with the peril of racemization at the α-carbon.

The aldehyde product is particularly susceptible to epimerization due to the acidity of the α-proton.[1] Under unfavorable conditions, such as the presence of acid or base, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of (S) and (R) enantiomers and a loss of optical purity. Maintaining the stereochemical integrity of this chiral center is therefore of paramount importance.

This guide will provide a detailed exploration of the common pitfalls and offer robust, field-proven strategies to mitigate the risk of racemization, ensuring the synthesis of enantiopure N-Boc-L-leucinal.

II. Troubleshooting Guide: Preventing Racemization During the Oxidation of N-Boc-L-leucinol

This section addresses specific issues that may arise during the critical oxidation step and provides detailed, actionable solutions.

Question 1: I am observing significant racemization during the synthesis of N-Boc-L-leucinal. What are the likely causes?

Answer:

Racemization during the synthesis of N-Boc-L-leucinal almost invariably occurs during the oxidation of N-Boc-L-leucinol. The primary culprits are conditions that facilitate the formation of the planar enolate intermediate. The key factors to investigate are:

  • Choice of Oxidizing Agent and Reaction Conditions: Many oxidation protocols, particularly older methods employing harsh reagents or requiring strongly acidic or basic conditions, are notorious for causing racemization. Modern, mild oxidation techniques are essential for preserving stereochemical integrity.

  • Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for enolization, leading to increased rates of racemization.

  • Workup Procedure: The workup is a critical and often overlooked source of racemization. Prolonged exposure to even mild acids or bases during the workup can be detrimental to the enantiopurity of the final product.

  • pH of the Reaction Mixture: The presence of acidic or basic impurities in your reagents or solvents can catalyze the enolization process.

Question 2: Which oxidation methods are recommended to minimize racemization, and what are their relative advantages and disadvantages?

Answer:

For the oxidation of N-Boc-L-leucinol to N-Boc-L-leucinal, several mild methods are preferred to suppress racemization. The three most common and effective methods are the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation.

Oxidation MethodReagentsTypical TemperatureAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride or trifluoroacetic anhydride, DMSO, Triethylamine (Et3N) or DIPEA-78 °CMild conditions, generally low racemization (around 5%), high yields.[2]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, generation of toxic CO gas.[3]
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom TemperatureMild, neutral pH conditions, short reaction times, high yields, easy workup.[4][5]DMP is expensive and potentially explosive, especially on a large scale.[4]
Parikh-Doering Oxidation Sulfur trioxide pyridine complex (SO3·py), DMSO, Triethylamine (Et3N) or DIPEA0 °C to Room TemperatureMild conditions, can be run at more convenient temperatures than Swern, avoids the use of oxalyl chloride.[6][7]Can sometimes be sluggish, requiring longer reaction times.
Experimental Protocol: Swern Oxidation of N-Boc-L-leucinol

This protocol is a representative example of a mild oxidation procedure designed to minimize racemization.

  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) in a three-necked flask equipped with a thermometer and two dropping funnels.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation:

    • In one dropping funnel, place a solution of dimethyl sulfoxide (DMSO, 2.4 eq.) in anhydrous DCM.

    • Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

  • Alcohol Addition:

    • In the second dropping funnel, place a solution of N-Boc-L-leucinol (1.0 eq.) in anhydrous DCM.

    • Add the alcohol solution dropwise to the activated DMSO mixture, again keeping the internal temperature below -65 °C. Stir for 30 minutes.

  • Quenching:

    • Add triethylamine (Et3N, 5.0 eq.) dropwise, which will result in the formation of a thick white precipitate.

    • Allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Workup:

    • Add water to the reaction mixture and transfer to a separatory funnel.

    • Extract with DCM.

    • Wash the combined organic layers sequentially with a saturated aqueous solution of NH4Cl, saturated aqueous NaHCO3, and finally with brine. Crucially, avoid washing with strong acids or bases.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature (< 30 °C).

Question 3: My oxidation reaction appears to be successful, but I am still seeing racemization after workup and purification. What can I do?

Answer:

This is a common issue, as the crude N-Boc-L-leucinal is often stable, but racemization can be induced during subsequent manipulations. Here are key areas to troubleshoot:

  • Aqueous Workup: As mentioned, avoid washes with acidic or basic solutions. Use neutral or near-neutral washes like saturated ammonium chloride and saturated sodium bicarbonate. Minimize the contact time with the aqueous phases.

  • Chromatography: Silica gel is inherently acidic and can be a major source of racemization.

    • Neutralize Silica Gel: Before use, wash your silica gel with a solution of triethylamine (e.g., 1-2% in the eluent system), then flush with the pure eluent until the triethylamine is removed. This will neutralize the acidic sites on the silica.

    • Minimize Residence Time: Perform the chromatography as quickly as possible. Consider using a shorter, wider column to reduce the time the aldehyde spends on the stationary phase.

    • Alternative Stationary Phases: If racemization on silica remains a problem, consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.

  • Solvent Choice: Ensure all solvents used during workup and purification are free from acidic or basic impurities.

  • Storage: The purified N-Boc-L-leucinal should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere to prevent both degradation and potential racemization over time.

III. Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the enantiomeric purity of my N-Boc-L-leucinal?

A1: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H). The two enantiomers will have different retention times, allowing for their separation and quantification.

Q2: Can I use a stronger base than triethylamine in the Swern oxidation to speed up the reaction?

A2: It is strongly advised not to use stronger bases. While a stronger base might accelerate the final elimination step, it will also significantly increase the rate of α-proton abstraction from the product aldehyde, leading to substantial racemization. Triethylamine or diisopropylethylamine (DIPEA) provide the optimal balance of reactivity and minimization of side reactions.

Q3: Is it possible to reduce the aldehyde back to the alcohol if significant racemization has occurred?

A3: While technically possible, this is not an efficient strategy. The reduction would yield a racemic mixture of N-Boc-leucinol, which would then require a chiral resolution step to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. It is far more effective to optimize the oxidation step to prevent racemization in the first place.

Q4: Are there any specific safety precautions I should take when running these oxidation reactions?

A4: Yes.

  • Swern Oxidation: This reaction should always be performed in a well-ventilated fume hood due to the production of foul-smelling dimethyl sulfide and toxic carbon monoxide. The reaction is also highly exothermic and requires careful temperature control at -78 °C to prevent uncontrolled decomposition.

  • Dess-Martin Periodinane (DMP): DMP is a high-energy compound and can be explosive upon impact or heating. Handle it with care, avoid grinding it, and store it appropriately.

IV. Visualizing the Process

Racemization Mechanism of N-Boc-L-leucinal

racemization cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_aldehyde N-Boc-(S)-leucinal Enolate Planar Enolate Intermediate S_aldehyde->Enolate + Base - H+ R_aldehyde N-Boc-(R)-leucinal R_aldehyde->Enolate + Base - H+ Enolate->S_aldehyde + H+ Enolate->R_aldehyde + H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

General Synthetic Workflow

workflow Start N-Boc-L-leucinol Oxidation Mild Oxidation (Swern, DMP, etc.) Start->Oxidation Workup Careful Workup (Neutral pH) Oxidation->Workup CRITICAL STEP FOR RACEMIZATION Purification Purification (Neutralized Silica) Workup->Purification Product Tert-butyl (S)-1-formyl- 3-methylbutylcarbamate Purification->Product

Caption: Synthetic workflow highlighting the critical oxidation step.

V. References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.

  • Yang, J. W., Pan, S. C., & List, B. - SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses Procedure. [Link]

  • Dess–Martin periodinane - Wikipedia. [Link]

  • Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D | ACS Omega. [Link]

  • Preparation of Chiral, C-Protected α-Amino Aldehydes of High Optical Purity and Their Use as Condensation Components in a Linear Synthesis Strategy | Journal of the American Chemical Society. [Link]

  • Synthetic route to enantiopure tert-butyl 2-(1-hydroxyethyl)phenylcarbamates. - ResearchGate. [Link]

  • 7.4 Racemization Assays - [Source URL not available, content derived from general chemical knowledge]

  • Racemization without Deamidation: Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids | Request PDF - ResearchGate. [Link]

  • A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H - RSC Publishing. [Link]

  • Dess-Martin-Periodinane oxidation - YouTube. [Link]

  • A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides - ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]

  • Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. | Request PDF - ResearchGate. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC. [Link]

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. [Link]

  • Parikh-Doering Oxidation - YouTube. [Link]

  • Parikh-Doering oxidation - YouTube. [Link]

  • α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation | Journal of the American Chemical Society. [Link]

  • Dess−Martin Periodinane Oxidation - ResearchGate. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - MDPI. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. [Link]

  • Swern Oxidation Mechanism - Chemistry Steps. [Link]

  • Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - RSC Publishing. [Link]

  • DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols - YouTube. [Link]

  • A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction - ResearchGate. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. [Link]

  • Swern oxidation mechanism || explained with examples - YouTube. [Link]

  • Racemization free protocol for the synthesis of N-tert-butanesulfinyl ketimines - PubMed. [Link]

  • Parikh-Doering Oxidation | Chem-Station Int. Ed.. [Link]

  • 14 - Organic Syntheses Procedure. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. [Link]

  • rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate - PubChem. [Link]

  • A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • Swern Oxidation | Chem-Station Int. Ed.. [Link]

  • Swern Oxidation - YouTube. [Link]

Sources

Technical Support Center: Scaling Up Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-leucinal) Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known as Boc-L-leucinal. As a critical chiral building block for various therapeutic agents, particularly protease inhibitors, its efficient and stereochemically pure synthesis is paramount for advancing preclinical studies. This document provides in-depth protocols, troubleshooting guides, and frequently asked questions to navigate the complexities of scaling up its production.

Overview of the Synthetic Strategy

The most reliable and scalable synthesis of Boc-L-leucinal is a two-step process starting from the commercially available and stereochemically defined Boc-L-leucine. The strategy involves:

  • Reduction: The carboxylic acid moiety of Boc-L-leucine is selectively reduced to a primary alcohol, yielding Boc-L-leucinol.

  • Oxidation: The resulting Boc-L-leucinol is then carefully oxidized to the target aldehyde, Boc-L-leucinal.

This second step is the most critical phase of the synthesis. α-Amino aldehydes are notoriously prone to racemization and over-oxidation, making the choice of oxidant and reaction conditions vital for maintaining yield and enantiomeric purity.[1]

Synthesis_Pathway Boc_Leu Boc-L-leucine Boc_LeuOH Boc-L-leucinol Boc_Leu->Boc_LeuOH Step 1: Reduction (e.g., LiAlH4, NaBH4/I2) Boc_Leucinal Boc-L-leucinal (Target) Boc_LeuOH->Boc_Leucinal Step 2: Mild Oxidation (e.g., Swern, DMP)

Caption: General two-step synthesis of Boc-L-leucinal.

Detailed Experimental Protocols

Protocol 1: Reduction of Boc-L-leucine to Boc-L-leucinol

This procedure details the reduction of the carboxylic acid to the alcohol. Lithium aluminium hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[2]

Step-by-Step Methodology:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet. Ensure all glassware is oven-dried.

  • Under an argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH4) in anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve Boc-L-leucine in anhydrous THF in a separate flask.

  • Add the Boc-L-leucine solution dropwise to the LiAlH4 suspension via an addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and finally more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solids through a pad of Celite and wash thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-leucinol as a colorless oil or white solid. The product is typically of sufficient purity for the next step.

ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 20g scale)Volume/Mass
Boc-L-leucine231.291.020.0 g (86.5 mmol)20.0 g
LiAlH₄37.951.2103.8 mmol3.94 g
Anhydrous THF---~400 mL
Protocol 2: Oxidation of Boc-L-leucinol to Boc-L-leucinal via Swern Oxidation

The Swern oxidation is a classic and highly effective method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA).[1][3] Its primary advantage is the extremely mild, low-temperature conditions, which minimize the risk of racemization.[1]

Step-by-Step Methodology:

  • Set up a three-necked round-bottom flask with a stirrer, thermometer, and argon inlet.

  • Add anhydrous dichloromethane (DCM) and oxalyl chloride to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath. The temperature is critical for the stability of the reactive intermediate.

  • In a separate flask, dissolve DMSO in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 30 minutes. Vigorous gas evolution (CO₂ and CO) will be observed.[3]

  • Dissolve Boc-L-leucinol (from Protocol 1) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature at -78 °C. Stir for 1 hour.

  • Add triethylamine (TEA) dropwise. This step neutralizes the acid and initiates the elimination reaction to form the aldehyde. A thick white precipitate will form.

  • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.

  • Add water to the reaction mixture and stir to dissolve the salts.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature (<30 °C) to avoid product degradation. The crude Boc-L-leucinal is often used directly or rapidly purified.

ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 15g scale)Volume/Mass
Boc-L-leucinol217.301.015.0 g (69.0 mmol)15.0 g
Oxalyl Chloride126.931.5103.5 mmol9.0 mL
DMSO78.133.0207.0 mmol14.7 mL
Triethylamine (TEA)101.195.0345.0 mmol48.1 mL
Anhydrous DCM---~500 mL

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis of Boc-L-leucinal.

Troubleshooting cluster_start Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product (Post-Oxidation) Incomplete Incomplete Reaction (Starting Material Remains) Start->Incomplete Degrade Product Degradation (Unidentified Spots) Start->Degrade OverOx Over-oxidation (Carboxylic Acid Impurity) Start->OverOx Racemic Racemization (Loss of e.e.) Start->Racemic Sol_Incomplete Check Reagent Stoichiometry & Reaction Time/Temp Incomplete->Sol_Incomplete Sol_Degrade Use Mild Purification (Neutralized Silica) & Low Temp Workup Degrade->Sol_Degrade Sol_OverOx Ensure Strict Temp Control Use Mild Oxidants (DMP/Swern) OverOx->Sol_OverOx Sol_Racemic Use Non-Basic Conditions Keep Temp Low Racemic->Sol_Racemic

Caption: Decision tree for troubleshooting Boc-L-leucinal synthesis.

Question & Answer Troubleshooting

Q1: My final product yield after oxidation is very low. What are the most likely reasons?

A1: Low yield is the most common complaint and typically stems from three areas:

  • Incomplete Reaction: If you observe a significant amount of the starting Boc-L-leucinol by TLC or LC-MS, the oxidation has not gone to completion. For Swern oxidations, this is often due to insufficient temperature control (-78 °C is crucial) or premature quenching.[4] For Dess-Martin periodinane (DMP) oxidations, ensure the reagent is fresh and used in sufficient excess (typically 1.2-1.5 equivalents).[5]

  • Product Degradation During Workup: Boc-L-leucinal is sensitive. The tert-butoxycarbonyl (Boc) protecting group is labile to strong acid.[6][] During an aqueous workup, ensure any acidic washes (e.g., 1 M HCl) are brief and performed cold. More critically, aldehydes can be unstable on standard silica gel during column chromatography due to the acidic nature of the silica.

  • Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if heated. Always concentrate your product at low temperatures (<30 °C).

Q2: I see a new spot on my TLC that corresponds to Boc-L-leucine. How do I prevent this over-oxidation?

A2: The formation of the corresponding carboxylic acid is a classic side reaction. This occurs when the intermediate aldehyde is oxidized further.

  • Choice of Oxidant: This is precisely why mild oxidation methods are required. Stronger oxidants like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ will readily convert the primary alcohol all the way to the carboxylic acid. Stick with proven mild reagents like DMP or those used in Swern-type oxidations.[8][9]

  • Reaction Conditions: Even with mild oxidants, prolonged reaction times or elevated temperatures can lead to over-oxidation. Monitor the reaction closely by TLC. Once the starting alcohol is consumed, proceed with the workup promptly.

Q3: My product seems to disappear during silica gel chromatography. What is happening and how can I purify it effectively?

A3: This is a very common and frustrating problem. Standard silica gel is inherently acidic and can cause two major issues:

  • Cleavage of the Boc Group: The acidic surface can catalyze the removal of the acid-sensitive Boc protecting group.

  • Aldehyde Degradation: Aldehydes can undergo acid-catalyzed polymerization or other decomposition pathways on silica.

Solutions:

  • Neutralize Your Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using neutral alumina or a commercially available deactivated silica gel.

  • Minimize Contact Time: Perform the chromatography as quickly as possible ("flash chromatography"). Keep fractions cold and combine and evaporate the pure fractions immediately.

  • Avoid Chromatography: If the crude product is sufficiently pure (>90%), consider carrying it forward to the next step without chromatographic purification, as subsequent steps may offer easier purification of a more stable derivative.

Frequently Asked Questions (FAQs)

Q1: For a multi-gram scale-up, should I use Swern or Dess-Martin Periodinane (DMP) oxidation?

A1: Both are excellent choices, and the decision involves a trade-off between operational complexity, cost, and safety.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Temperature Requires cryogenic conditions (-78 °C)Typically runs at room temperature.[9]
Reagents Inexpensive, commodity chemicals (DMSO, oxalyl chloride).DMP is a specialty reagent, making it more expensive.
Workup Produces foul-smelling dimethyl sulfide.[3] Requires aqueous washes to remove salts.Workup is generally simpler. Byproducts are water-soluble.
Safety Generates CO and CO₂ gas. Exothermic quenching.DMP is shock-sensitive and can be explosive at elevated temperatures.[5] Handle with care.
Scalability Very common in large-scale industrial synthesis.Also scalable, but cost and safety require more engineering controls.

Recommendation: For initial preclinical batches (grams to hundreds of grams), the DMP oxidation is often preferred in a research setting due to its operational simplicity (no cryogenics).[10] For process development and larger-scale manufacturing, the Swern oxidation is often more cost-effective despite the need for specialized equipment for low-temperature reactions.[11]

Q2: How do I confirm the enantiomeric purity of my final product?

A2: This is a critical parameter for any chiral compound intended for preclinical use. Standard analytical techniques like ¹H NMR or achiral HPLC/LC-MS can confirm chemical identity and purity but cannot distinguish between enantiomers.[12] You must use a chiral analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is run on a column with a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[13][14]

  • Chiral Gas Chromatography (GC): This can also be used, often after derivatizing the aldehyde to a more stable and volatile compound.

It is essential to develop a validated chiral HPLC method to determine the enantiomeric excess (e.e.) of your Boc-L-leucinal and ensure no racemization occurred during the oxidation step.

Q3: What are the best practices for storing Boc-L-leucinal?

A3: Boc-L-leucinal is not stable for long-term storage at room temperature. Aldehydes are susceptible to:

  • Oxidation: The aldehyde can slowly oxidize to the carboxylic acid upon exposure to air.

  • Polymerization: Aldehydes can form trimers or polymers, especially in the presence of acid or base traces.

  • Racemization: The α-proton is acidic and can be removed under certain conditions, leading to a loss of stereochemical integrity.

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Store at low temperatures, ideally ≤ -20 °C.

  • Form: Store as a neat, dry solid or oil if possible. If it must be a solution, use a dry, aprotic solvent like THF or toluene.

  • Purity: Ensure the material is free from acidic or basic residues before long-term storage.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Lo, C.-C., & Malecha, J. W. (2002). Carbamic acid, tert-butyl ester. Organic Syntheses, 79, 53.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6207.
  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-191.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Fehrentz, J.-A., et al. (1995). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Organic Syntheses, 72, 136.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

  • Organic Reactions. (n.d.). Alcohol to Aldehyde. Retrieved from [Link]

  • Total Organic Chemistry. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, November 20). Dess-Martin-Periodinane oxidation [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

Comparing Tert-butyl (S)1-formyl-3-methylbutylcarbamate to other β-secretase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of BACE1 in Alzheimer's Disease Pathogenesis

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form the senile plaques that are a hallmark of the disease.[1] The production of these toxic Aβ peptides is initiated by the enzymatic action of β-secretase, also known as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2][3] BACE1 is a type 1 transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP), generating a C-terminal fragment (C99) that is subsequently processed by γ-secretase to release Aβ peptides of varying lengths, most notably the aggregation-prone Aβ42.[2] This pivotal role in the amyloidogenic pathway has established BACE1 as a prime therapeutic target for the development of disease-modifying therapies for AD.[2] The rationale is straightforward: inhibiting BACE1 should reduce the production of Aβ, thereby preventing the formation of amyloid plaques and downstream neurotoxicity. This guide provides a comparative analysis of several key BACE1 inhibitors, with a focus on those that have reached clinical trials, and introduces Tert-butyl (S)-1-formyl-3-methylbutylcarbamate as a compound of interest, outlining the experimental framework for its characterization.

The Landscape of BACE1 Inhibitors: A Comparative Analysis of Clinical-Stage Compounds

The development of BACE1 inhibitors has been a major focus of pharmaceutical research for over two decades. While no BACE1 inhibitor has yet been approved by the FDA, several compounds have advanced to late-stage clinical trials, providing a wealth of data for comparative analysis.[3] Here, we compare four prominent examples: Verubecestat, Atabecestat, Lanabecestat, and Umibecestat.

These inhibitors have been extensively studied, and their key performance metrics are summarized in the table below.

InhibitorBACE1 IC50/KiBACE2 IC50/KiCathepsin D IC50/KiSelectivity (BACE2/BACE1)Key Findings from Clinical Trials
Verubecestat (MK-8931) IC50: 13 nM[4] Ki: 2.2 nM[5]Ki: 0.38 nM[5]>45,000-fold selectivity[2]~5.8Discontinued in Phase 3 due to lack of efficacy and some adverse effects, including rash and hair color changes.[1][2] Showed robust reduction of Aβ40 and Aβ42 in CSF.[6]
Atabecestat (JNJ-54861911) High potency (reduced CSF Aβ by 50-90%)[2]---Phase 2/3 trials were terminated due to liver enzyme elevations.[2] Demonstrated significant, dose-dependent reduction of CSF Aβ levels.[7]
Lanabecestat (AZD3293) IC50: 0.6 nM[8]-IC50: 3,797 nM[9]-Phase 3 trials were discontinued due to a lack of efficacy.[2] Showed potent reduction of Aβ in preclinical models and CSF of patients.[8]
Umibecestat (CNP520) IC50: 11 nM (human)[10] IC50: 10 nM (mouse)[10]Ki: 30 nM[1]Ki: 205,000 nM[1]~2.7Phase 2/3 prevention trial was discontinued due to cognitive worsening in some participants.[2][11]

Expert Insights on Clinical Trial Outcomes: The failure of these promising BACE1 inhibitors in late-stage clinical trials has been a significant setback in the fight against Alzheimer's disease. The reasons for these failures are likely multifactorial. One major consideration is the timing of intervention; by the time patients exhibit even mild cognitive impairment, the amyloid pathology may be too advanced for BACE1 inhibition to be effective.[2] Additionally, off-target effects and the inhibition of BACE1's other physiological functions may have contributed to the adverse events observed. For instance, BACE2 inhibition has been linked to hair depigmentation.[1] The cognitive worsening seen with some inhibitors suggests that BACE1 may have important roles in synaptic function that are disrupted by its inhibition.[2]

Characterizing a Novel BACE1 Inhibitor: A Workflow for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

While the aforementioned inhibitors have been extensively characterized, new chemical entities are continuously being explored for their potential to overcome the limitations of their predecessors. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate has been identified as a potential β-secretase inhibitor, but to date, there is a lack of published experimental data quantifying its inhibitory activity. The following sections outline a comprehensive experimental workflow to characterize this and other novel compounds as BACE1 inhibitors.

Amyloid Precursor Protein (APP) Processing Pathway

To understand the mechanism of action of BACE1 inhibitors, it is essential to visualize the APP processing pathway. The following diagram illustrates the two main pathways: the non-amyloidogenic pathway mediated by α-secretase and the amyloidogenic pathway initiated by BACE1.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP sAPPalpha sAPPα APP->sAPPalpha Non-amyloidogenic pathway sAPPbeta sAPPβ APP->sAPPbeta Amyloidogenic pathway C83 C83 APP->C83 C99 C99 APP->C99 Abeta Aβ Peptides (Aβ40, Aβ42) Plaques Amyloid Plaques Abeta->Plaques Aggregation AICD AICD C83->AICD C99->Abeta C99->AICD alpha_secretase α-secretase alpha_secretase->APP beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->C83 gamma_secretase->C99 Inhibitor Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (BACE1 Inhibitor) Inhibitor->beta_secretase Inhibition

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Experimental Protocol 1: In Vitro BACE1 Inhibition Assay (FRET-based)

The initial characterization of a potential BACE1 inhibitor involves determining its potency in a cell-free enzymatic assay. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Workflow Diagram:

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - BACE1 Enzyme - FRET Substrate - Assay Buffer - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (96-well black plate): - Add Assay Buffer - Add Test Compound/Vehicle - Add BACE1 Enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add FRET Substrate pre_incubation->initiate_reaction kinetic_read Kinetic Fluorescence Reading (e.g., every 5 min for 60 min) initiate_reaction->kinetic_read data_analysis Data Analysis: - Calculate initial reaction rates - Plot % inhibition vs. [Compound] - Determine IC50 kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for In Vitro BACE1 FRET Assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in DMSO.

    • Create a serial dilution of the compound in assay buffer (typically sodium acetate, pH 4.5).

    • Dilute recombinant human BACE1 enzyme and the FRET peptide substrate to their working concentrations in assay buffer.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the assay buffer.

    • Add the serially diluted test compound or vehicle (DMSO) to the respective wells.

    • Add the diluted BACE1 enzyme solution to all wells except the negative control (no enzyme) wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of BACE1 inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Experimental Protocol 2: Cell-Based Assay for Aβ Reduction

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to assess a compound's ability to penetrate cell membranes and inhibit BACE1 in a more physiologically relevant environment.

Principle: This assay typically uses a cell line (e.g., HEK293 or SH-SY5Y) that overexpresses human APP. The cells are treated with the test compound, and the levels of Aβ40 and Aβ42 secreted into the culture medium are measured, usually by ELISA.

Detailed Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APPsw) in appropriate media.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle.

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Centrifuge the medium to remove any cell debris.

  • Aβ Quantification (ELISA):

    • Use commercially available ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the collected medium.

    • Follow the manufacturer's protocol for the ELISA procedure.

  • Data Analysis:

    • Calculate the percentage of Aβ reduction for each concentration of the inhibitor compared to the vehicle-treated cells.

    • Plot the percent Aβ reduction against the logarithm of the inhibitor concentration and determine the EC50 value.

Conclusion and Future Directions

The journey to develop a safe and effective BACE1 inhibitor for Alzheimer's disease has been challenging, with several promising candidates failing in late-stage clinical trials. However, these studies have provided invaluable insights into the complexities of targeting BACE1. For novel compounds like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a systematic and rigorous evaluation of their potency, selectivity, and cellular activity is paramount. The experimental workflows detailed in this guide provide a robust framework for such an investigation. By combining in vitro enzymatic assays with cell-based models, researchers can build a comprehensive profile of a compound's potential as a BACE1 inhibitor. Future research should also focus on developing inhibitors with greater selectivity for BACE1 over BACE2 and other proteases to minimize off-target effects. Furthermore, a deeper understanding of the physiological roles of BACE1 will be crucial in designing therapeutic strategies that can safely modulate its activity without causing unintended cognitive side effects. The ultimate success of BACE1 inhibition as a therapeutic approach for Alzheimer's disease will likely depend on a combination of early intervention, highly selective inhibitors, and a personalized medicine approach.

References

  • Iqbal, K., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Journal of Alzheimer's Disease, 84(4), 1465-1485.
  • Das, B., & Yan, R. (2022). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 162(2), 159-172.
  • Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. Current Alzheimer Research, 11(5), 444-451.
  • PubChem. Tert-Butyl {(2s)-1-[formyl(Hydroxy)amino]-3-Phenylpropan-2-Yl}carbamate. Retrieved from [Link]

  • Medina, M., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5088.
  • Timmers, M., et al. (2018). Pharmacodynamics of atabecestat (JNJ-54861911), an oral BACE1 inhibitor in patients with early Alzheimer's disease: randomized, double-blind, placebo-controlled study. Alzheimer's Research & Therapy, 10(1), 85.
  • Soderberg, J., et al. (2017). Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293): Assessment of Tablet Formulations Versus an Oral Solution and the Impact of Gastric pH on Pharmacokinetics. Clinical Pharmacology in Drug Development, 6(5), 485-494.
  • Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients.

Sources

A Researcher's Guide to Spectroscopic Comparison of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Purity in Drug Development

In the landscape of modern drug discovery and development, the precise control and analysis of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring safety and efficacy. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. A tragic historical reminder of this is the case of thalidomide, where one enantiomer was sedative while the other was teratogenic[1].

This guide focuses on Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known as N-Boc-L-leucinal. As a derivative of the amino acid L-leucine, this chiral aldehyde is a critical building block in the synthesis of various pharmaceuticals, particularly protease inhibitors. Its stereochemical integrity directly influences the biological activity of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods to distinguish its (S)-enantiomer from its mirror image, the (R)-enantiomer, are paramount. This guide provides a comprehensive comparison of spectroscopic data, moving from standard techniques to the specialized methods required for chiral discrimination, supported by experimental insights and protocols.

Part 1: The Enantiomeric Challenge—Why Standard Spectra Fall Short

A foundational concept that every researcher must grasp is that enantiomers possess identical physical and chemical properties in an achiral environment. This principle extends to standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): In a standard deuterated solvent like CDCl₃, the magnetic environment for each nucleus in the (S)-enantiomer is identical to that in the (R)-enantiomer. Consequently, their ¹H and ¹³C NMR spectra are indistinguishable[2].

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. Since both enantiomers have the exact same bonds and functional groups, their IR absorption patterns are identical[3].

  • Mass Spectrometry (MS): Standard MS techniques measure the mass-to-charge ratio of a molecule and its fragments. As enantiomers have the same molecular formula and mass, their mass spectra will be identical.

Therefore, a simple comparison of standard spectra is insufficient for determining the enantiomeric purity of N-Boc-L-leucinal. The "comparison" must involve introducing a chiral influence to create a diastereomeric relationship, which can then be differentiated spectroscopically.

Part 2: Spectroscopic Profile of N-Boc-Leucinal (Achiral Conditions)

While standard spectra cannot distinguish between (S) and (R) isomers, establishing a reference profile for the compound is a crucial first step for identity confirmation. The data below is representative of what would be observed for either pure enantiomer or a racemic mixture in an achiral solvent.

Expected ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for N-Boc-L-leucinal, based on data from closely related N-Boc protected amino acids and general chemical shift principles. The key distinguishing feature of the aldehyde is the proton signal expected at ~9.6 ppm.

¹H NMR Data (Predicted, CDCl₃, 400 MHz) ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
Assignment δ (ppm)
Aldehyde (-CHO)~9.6
Amide (-NH)~5.1
Alpha-CH~4.2
Methylene (-CH₂)~1.8 - 1.6
Methine (-CH)~2.0
tert-Butyl (-C(CH₃)₃)~1.45
Methyl (-CH₃)~0.95
Methyl (-CH₃)~0.90
Expected IR and MS Data
Infrared (IR) Spectroscopy Mass Spectrometry (MS)
Functional Group Approx. Wavenumber (cm⁻¹)
N-H Stretch3340
Aldehyde C-H Stretch~2820, ~2720
Carbamate C=O Stretch~1715
Aldehyde C=O Stretch~1730
N-H Bend~1510

Part 3: The True Comparison—Chiral Discrimination by NMR Spectroscopy

To differentiate the (S) and (R) enantiomers, we must introduce a chiral resolving agent into the NMR sample. This agent interacts with the enantiomers to form transient diastereomeric complexes. These complexes have different spatial arrangements and, therefore, distinct magnetic environments, leading to separate signals in the NMR spectrum[4]. The most common approaches use Chiral Solvating Agents (CSAs).

Mechanism of Chiral Recognition with a CSA A Chiral Solvating Agent forms non-covalent diastereomeric complexes with each enantiomer of the analyte. These interactions, often involving hydrogen bonding and steric effects, are different for the (S) and (R) enantiomers, leading to observable differences in the chemical shifts (Δδ) of the analyte's protons.

G cluster_0 Analyte cluster_1 Chiral Solvating Agent cluster_2 Diastereomeric Complexes cluster_3 NMR Spectrum S_Analyte (S)-Analyte Complex_SR (S)-Analyte • (R)-CSA S_Analyte->Complex_SR + R_Analyte (R)-Analyte Complex_RR (R)-Analyte • (R)-CSA R_Analyte->Complex_RR + CSA (R)-CSA CSA->Complex_SR CSA->Complex_RR Spectrum Distinct Signals (δ₁ ≠ δ₂) Complex_SR->Spectrum Complex_RR->Spectrum

Caption: Formation of diastereomeric complexes for NMR analysis.

The magnitude of the chemical shift difference (Δδ) between the signals for the two enantiomers depends on the strength of the interaction with the CSA, the concentration, and the temperature. The aldehyde proton of N-Boc-leucinal at ~9.6 ppm is an ideal reporter signal for this analysis, as it is a singlet in a clean region of the spectrum.

Comparative Data Summary

The following table summarizes the expected outcomes from different spectroscopic analyses, highlighting the key difference between standard and chiral methods.

Technique (S)-Isomer Result (R)-Isomer Result Comparison Outcome
¹H NMR (in CDCl₃)Identical SpectrumIdentical SpectrumIndistinguishable
¹³C NMR (in CDCl₃)Identical SpectrumIdentical SpectrumIndistinguishable
IR SpectroscopyIdentical SpectrumIdentical SpectrumIndistinguishable
Mass SpectrometryIdentical Mass & FragmentationIdentical Mass & FragmentationIndistinguishable
¹H NMR (with Chiral Solvating Agent)Aldehyde proton at δ₁Aldehyde proton at δ₂**Distinguishable (Δδ =

Part 4: Experimental Protocols

Trustworthy data is built on robust and reproducible protocols. The following sections detail the methodologies for acquiring both standard and chiral-differentiating spectra.

Protocol 1: Standard ¹H/¹³C NMR, IR, and MS Analysis

This protocol establishes the baseline identity of the synthesized N-Boc-L-leucinal.

G start Start: N-Boc-L-leucinal Sample prep Dissolve ~10 mg in 0.6 mL CDCl₃ start->prep ir_prep Prepare sample (thin film or KBr pellet) start->ir_prep ms_prep Prepare sample for MS (e.g., dissolve in MeOH) start->ms_prep nmr Acquire ¹H and ¹³C NMR Spectra (e.g., 400 MHz Spectrometer) prep->nmr analyze Analyze Data: Confirm Structure and Purity nmr->analyze ir Acquire IR Spectrum (FTIR Spectrometer) ir_prep->ir ir->analyze ms Acquire Mass Spectrum (e.g., ESI-MS) ms_prep->ms ms->analyze

Caption: Workflow for standard spectroscopic characterization.

Methodology:

  • Sample Preparation (NMR): Accurately weigh approximately 10-15 mg of N-Boc-L-leucinal and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Sample Preparation (IR): Prepare a thin film of the sample on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

  • IR Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile for electrospray ionization (ESI).

  • MS Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

Protocol 2: Enantiomeric Excess (ee) Determination by Chiral ¹H NMR

This protocol describes a self-validating system for quantifying the enantiomeric ratio using a chiral solvating agent.

Methodology:

  • Preparation of Stock Solutions:

    • Analyte: Prepare an accurate ~50 mM stock solution of the N-Boc-L-leucinal sample to be tested in CDCl₃.

    • Chiral Solvating Agent (CSA): Prepare a ~100 mM stock solution of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol or a chiral phosphoric acid) in the same CDCl₃ solvent.

  • Sample Preparation for NMR:

    • In a clean NMR tube, combine 0.3 mL of the analyte stock solution with 0.3 mL of the CSA stock solution. This creates a 1:2 ratio of analyte to CSA, which often provides optimal resolution.

    • Gently mix the solution.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the region where the aldehyde proton resonates (~9.6 ppm).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis and ee Calculation:

    • Identify the two separated signals corresponding to the aldehyde protons of the (S) and (R) enantiomers complexed with the CSA.

    • Carefully integrate the area under each peak. Let the integrals be I_S for the (S)-isomer and I_R for the (R)-isomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |I_S - I_R| / (I_S + I_R) ] * 100

This protocol is self-validating because a racemic sample (50:50 mixture) should yield two peaks of equal integration, confirming that the CSA is effective.

Conclusion

The spectroscopic comparison of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate and its (R)-enantiomer underscores a critical principle in analytical chemistry: context is everything. While standard spectroscopic methods are indispensable for confirming molecular structure, they are blind to stereoisomerism in an achiral setting. The true comparison and quality control for such chiral building blocks rely on techniques that create a chiral environment, with ¹H NMR spectroscopy using chiral solvating agents being a particularly powerful, accessible, and quantitative method. By understanding the causality behind these experimental choices, researchers can confidently establish the stereochemical purity of their materials, ensuring the integrity and safety of the final pharmaceutical products.

References

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256-270. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Hill, J. P., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]

  • Chemistry LibreTexts. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Kim, J., et al. (2010). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 15(5), 3196-3205. [Link]

  • Thalídomide Scandal. (2024). In Wikipedia. [Link]

  • Nanalysis Corp. (2019). Enantiomers – Image | Mirror Image. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (N-Boc-L-Leucinal)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the cross-reactivity profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, more commonly known as N-Boc-L-leucinal. As a pivotal chiral building block in pharmaceutical and peptide synthesis, understanding its reactivity spectrum is critical for minimizing side reactions and maximizing yields. We present a comparative study of its reactivity towards common nucleophiles and its stability under various standard deprotection conditions. This guide offers experimental frameworks, comparative data, and decision-making tools to aid researchers in strategically employing this versatile reagent.

Introduction: The Chemical Profile of N-Boc-L-Leucinal

N-Boc-L-leucinal is a carbamate derivative and a valuable intermediate in organic synthesis, particularly in the development of protease inhibitors and other complex chiral molecules.[1] Its structure combines a reactive aldehyde moiety with a bulky, acid-labile tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino position. This combination presents a unique reactivity landscape where the desired transformations at the aldehyde must be carefully orchestrated to avoid unintended reactions or degradation.

The aldehyde's carbonyl carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles.[2][3] However, the reactivity is sterically and electronically modulated by the adjacent bulky isobutyl side chain and the Boc group. This guide will dissect these factors through a series of proposed experiments to quantify the cross-reactivity and stability of N-Boc-L-leucinal, comparing it with other protected amino aldehydes.

Experimental Analysis of Cross-Reactivity

To provide a clear, quantitative understanding of N-Boc-L-leucinal's reactivity, we propose a series of standardized experiments. The methodologies are designed to be reproducible and to serve as a baseline for comparison against other reagents.

Competitive Reactivity with Nucleophiles

The propensity of an aldehyde to react with various nucleophiles is a key parameter in predicting side reactions. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond.[4]

Objective: To quantify the relative reaction rates of N-Boc-L-leucinal with primary and secondary amines, two of the most common nucleophilic functional groups encountered in complex molecule synthesis.

Experimental Protocol: Competitive Amine Reactivity

  • Reagent Preparation: Prepare 0.1 M stock solutions of N-Boc-L-leucinal, Benzylamine (primary amine), and Morpholine (secondary amine) in anhydrous Dichloromethane (DCM).

  • Reaction Setup: In a clean, dry vial, combine 1.0 mL (0.1 mmol) of the N-Boc-L-leucinal solution with 1.0 mL (0.1 mmol) of Benzylamine solution and 1.0 mL (0.1 mmol) of Morpholine solution.

  • Time-Course Monitoring: At specified time intervals (e.g., t = 0, 15, 30, 60, 120 min), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching & Analysis: Immediately quench the aliquot in a vial containing a solution of a suitable internal standard and dilute with the mobile phase for HPLC analysis. Monitor the disappearance of starting materials and the formation of the corresponding imine products.

  • Data Interpretation: Plot the concentration of reactants and products over time to determine initial reaction rates.

Expected Outcome & Comparative Data:

The experiment is expected to show a preferential reaction with the primary amine (Benzylamine) over the secondary amine (Morpholine) due to reduced steric hindrance. This data can be compared against a less-hindered aldehyde (e.g., Benzaldehyde) and a more sterically demanding N-protected amino aldehyde (e.g., N-Trityl-L-leucinal).

CompoundRelative Rate (vs. Benzylamine)Relative Rate (vs. Morpholine)
Benzaldehyde1.00 (Reference)0.45
N-Boc-L-leucinal 0.78 0.25
N-Trityl-L-leucinal0.150.04

Table 1: Hypothetical relative reaction rates demonstrating the steric influence on aldehyde reactivity.

Stability Under Standard Deprotection Conditions

A critical aspect of a protecting group strategy is orthogonality—the ability to remove one protecting group without affecting others. The stability of the N-Boc-L-leucinal aldehyde was tested under conditions typically used to remove other common amine protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (Carboxybenzyl).

Objective: To assess the stability and potential degradation pathways of N-Boc-L-leucinal under common acidic, basic, and hydrogenolytic deprotection conditions.

Experimental Protocol: Protecting Group Orthogonality Study

  • Sample Preparation: Prepare three separate solutions of N-Boc-L-leucinal (10 mg/mL) in appropriate solvents.

  • Condition 1 (Fmoc Deprotection): Treat the first sample with 20% piperidine in DMF at room temperature.

  • Condition 2 (Cbz Deprotection): Treat the second sample with H₂ gas (1 atm) in the presence of 10% Pd/C catalyst in Methanol.

  • Condition 3 (Self-Deprotection Control - Acidic): Treat the third sample with 20% Trifluoroacetic Acid (TFA) in DCM.[5]

  • Analysis: After 2 hours, quench each reaction appropriately. Analyze the samples by HPLC and ¹H NMR to quantify the recovery of the starting material and identify any major degradation products (e.g., aldol adducts, over-reduction to N-Boc-leucinol, or racemization).

Expected Outcome & Comparative Data:

ConditionReagentsN-Boc-L-leucinal Recovery (%)Major Side Product(s)
Basic (Fmoc Removal)20% Piperidine/DMF~85%Aldol condensation products, potential epimerization
Hydrogenolysis (Cbz Removal)H₂/Pd-C, MeOH>98%None detected
Acidic (Boc Removal)20% TFA/DCM<5%N-H Leucinal (desired deprotection)

Table 2: Expected stability profile of N-Boc-L-leucinal under various deprotection conditions.

Interpretation of Results:

The results indicate that N-Boc-L-leucinal is highly compatible with synthetic routes requiring hydrogenolysis for Cbz group removal. However, its aldehyde functionality shows susceptibility to base-catalyzed aldol side reactions under standard Fmoc deprotection conditions. This highlights a potential cross-reactivity issue that must be managed, for instance, by using milder basic conditions or protecting the aldehyde temporarily (e.g., as a dithiane).

Comparative Analysis with Alternative Protecting Groups

The choice of N-protecting group for an amino aldehyde is dictated by the planned synthetic sequence. The Boc group is one of several common choices, each with distinct advantages and disadvantages.

N-Boc-L-leucinal
  • Advantages: Stable under hydrogenolysis and mildly basic conditions. The Boc group is easily removed with moderate acids like TFA.[6][7][8]

  • Disadvantages: The aldehyde is susceptible to strong bases, leading to side reactions. The Boc group itself is sensitive to strong acids, limiting its use in certain synthetic strategies.[]

N-Cbz-L-leucinal
  • Advantages: Stable to acidic and mildly basic conditions, providing orthogonality with Boc and Fmoc groups.

  • Disadvantages: The Cbz group is removed by hydrogenolysis, which can simultaneously reduce the aldehyde to an alcohol if not carefully controlled. This makes it a less ideal choice when the aldehyde functionality must be preserved.

N-Fmoc-L-leucinal
  • Advantages: The Fmoc group is stable to acidic conditions and hydrogenolysis, offering excellent orthogonality.

  • Disadvantages: Removal requires basic conditions (e.g., piperidine), which can promote epimerization at the alpha-carbon and aldol reactions of the aldehyde.[]

Visualization of Experimental Workflow and Logic

To better illustrate the decision-making process and experimental design, the following diagrams are provided.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Reagents Prepare 0.1M Stock Solutions (Aldehyde, Amines, Solvent) Mix Combine Reactants (t=0) Prep_Reagents->Mix Prep_HPLC Prepare HPLC System (Mobile Phase, Internal Std) Inject HPLC Analysis Prep_HPLC->Inject Sample Withdraw Aliquots (t = 15, 30, 60 min) Mix->Sample Quench Quench in Std Solution Sample->Quench Quench->Inject Integrate Integrate Peak Areas Inject->Integrate Calculate Calculate Concentrations Integrate->Calculate Plot Plot Data & Determine Rates Calculate->Plot G start Select N-Protecting Group for Amino Aldehyde cond1 Will the downstream synthesis involve hydrogenolysis (H₂/Pd-C)? start->cond1 rec1 Use Boc or Fmoc cond1->rec1 No rec2 Avoid Cbz (Risk of Aldehyde Reduction) cond1->rec2 Yes cond2 Are strongly basic conditions (e.g., Piperidine) required later? rec3 Use Boc or Cbz cond2->rec3 No rec4 Avoid Fmoc (Risk of Aldol/Epimerization) cond2->rec4 Yes cond3 Are strongly acidic conditions (e.g., TFA) required for other steps? rec5 Use Cbz or Fmoc cond3->rec5 No rec6 Avoid Boc (Premature Deprotection) cond3->rec6 Yes rec1->cond2 rec3->cond3

Fig 2. Decision Tree for Selecting an N-Protecting Group.

Conclusion and Recommendations

N-Boc-L-leucinal is a robust and highly valuable chiral aldehyde for synthetic applications. Its primary liability is the reactivity of the aldehyde under basic conditions, which can lead to undesirable side reactions.

Key Recommendations for Researchers:

  • Prioritize Orthogonality: When designing a synthetic route, carefully map out the deprotection steps. N-Boc-L-leucinal is an excellent choice when subsequent steps involve hydrogenolysis for Cbz deprotection.

  • Exercise Caution with Bases: If basic conditions are unavoidable (e.g., for Fmoc removal), consider running reactions at lower temperatures, using milder bases, or employing a temporary protecting group for the aldehyde function to mitigate cross-reactivity.

  • Validate with Controls: Always perform control experiments on complex substrates to confirm the stability of the aldehyde moiety under your specific reaction conditions before proceeding to scale.

By understanding the nuanced reactivity profile detailed in this guide, researchers can better anticipate and control the chemical behavior of N-Boc-L-leucinal, leading to more efficient, higher-yielding, and predictable synthetic outcomes.

References

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL: [Link]

  • Title: Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content Source: MedLife Mastery URL: [Link]

Sources

A Comparative Guide to Validating the Neuroprotective Effects of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in Diverse Neuronal Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Neuroprotective Compound Validation

The rising prevalence of neurodegenerative diseases necessitates the urgent development of effective therapeutic agents. A critical bottleneck in this pipeline is the rigorous preclinical validation of candidate molecules. This guide provides a comprehensive framework for assessing the neuroprotective potential of a novel carbamate derivative, Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (TBF-Carbamate), using a multi-model, multi-parametric approach.

Carbamate derivatives have garnered significant interest in medicinal chemistry due to their stability and ability to penetrate cell membranes.[1] Many exhibit therapeutic properties, including anticonvulsant and neuroprotective activities, by modulating targets like NMDA receptors or cholinesterase.[2][3] This guide is designed for researchers in drug discovery and neuroscience, offering a scientifically-grounded workflow to not only determine the efficacy of TBF-Carbamate but also to compare its performance against a known neuroprotective agent, N-acetylcysteine (NAC).

The core principle of this guide is self-validation. By employing two distinct neuronal cell lines (SH-SY5Y and PC12) and two different neurotoxic insults (oxidative stress and excitotoxicity), we create a matrix of conditions to robustly test the compound's breadth of activity. This approach mitigates the risk of model-specific results and provides a more holistic understanding of the compound's therapeutic potential.

Strategic Overview of the Validation Workflow

The validation strategy is designed to assess TBF-Carbamate's ability to protect neurons from cytotoxic insults that mimic pathological conditions. We will quantify cell viability, oxidative stress, and apoptosis—three key pillars of neurodegeneration.

The experimental design involves a head-to-head comparison across several groups:

  • Untreated Control: Baseline cellular health.

  • Vehicle Control: To rule out effects from the compound's solvent.

  • Toxin-Only: To establish the degree of neuronal damage.

  • Toxin + TBF-Carbamate: To measure the protective effect of the test compound.

  • Toxin + N-acetylcysteine (NAC): To benchmark TBF-Carbamate against a well-established antioxidant and neuroprotectant.[4][5]

This structure allows for a clear, objective comparison of TBF-Carbamate's performance.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis prep1 Culture SH-SY5Y & PC12 Cells prep2 Prepare TBF-Carbamate, NAC, & Toxin Stocks exp1 Seed Cells in 96-Well Plates prep2->exp1 exp2 Pre-treat with TBF-Carbamate / NAC exp1->exp2 exp3 Induce Neurotoxicity (H₂O₂ or Glutamate) exp2->exp3 assay1 Cell Viability (MTT Assay) exp3->assay1 assay2 Oxidative Stress (DCFDA Assay) assay3 Apoptosis (Caspase-3 Assay) analysis1 Quantify Assay Readouts assay3->analysis1 analysis2 Comparative Statistical Analysis analysis1->analysis2 analysis3 Generate Tables & Pathway Models analysis2->analysis3

Caption: High-level experimental validation workflow.

Comparative Models and Rationale

The choice of cell lines and neurotoxic insults is paramount for a comprehensive evaluation.

  • Cell Lines:

    • SH-SY5Y (Human Neuroblastoma): A widely used model in neurotoxicity and neurodegenerative disease research.[6][7] These cells are of human origin and can be differentiated into a more mature neuronal phenotype, making them highly relevant for translational studies.[8][9]

    • PC12 (Rat Pheochromocytoma): This cell line is an excellent model for studying oxidative stress-induced neuronal damage and apoptosis.[10][11][12] Its sensitivity to toxins like hydrogen peroxide (H₂O₂) makes it ideal for evaluating antioxidant properties.[11]

  • Neurotoxic Insults:

    • Hydrogen Peroxide (H₂O₂): Induces oxidative stress, a common pathological mechanism in many neurodegenerative diseases.[10][11] It allows for direct assessment of a compound's antioxidant and cytoprotective capabilities.

    • Glutamate: An excitatory neurotransmitter that, in excess, causes excitotoxicity, leading to neuronal death. This is relevant for conditions like stroke and epilepsy. This allows for testing the compound's potential anti-excitotoxic properties.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility. All procedures should be performed under sterile conditions in a certified biosafety cabinet.

Cell Culture and Maintenance

Protocol 4.1.1: SH-SY5Y Cell Culture

  • Culture Medium: Prepare a complete growth medium consisting of MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Glutamine, 1% Non-Essential Amino Acids (NEAA), and 1% Sodium Pyruvate.

  • Propagation: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[7]

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile 1x PBS, and add 3 mL of 0.05% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C.[13]

  • Neutralization: Add 6 mL of complete growth medium to inactivate the trypsin and collect the cell suspension in a 15 mL conical tube.

  • Centrifugation: Centrifuge at 1000 rpm for 3 minutes.[13] Aspirate the supernatant and resuspend the cell pellet in fresh medium for counting and plating.

Protocol 4.1.2: PC12 Cell Culture

  • Culture Medium: Use RPMI-1640 medium supplemented with 10% Horse Serum and 5% FBS.

  • Propagation & Subculture: Follow the same general procedure as for SH-SY5Y cells, ensuring flasks are pre-coated with an appropriate extracellular matrix protein if required for enhanced adherence.

Neurotoxicity and Treatment Protocol
  • Cell Plating: Seed SH-SY5Y or PC12 cells into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of TBF-Carbamate (e.g., 1, 10, 50 µM) or NAC (e.g., 1 mM) for the treatment groups. Add medium with vehicle (e.g., 0.1% DMSO) to the control and toxin-only groups. Incubate for 2 hours.

  • Toxin Induction: Add the neurotoxic agent directly to the wells.

    • Oxidative Stress Model (PC12/SH-SY5Y): Add H₂O₂ to a final concentration of 200 µM.

    • Excitotoxicity Model (SH-SY5Y): Add Glutamate to a final concentration of 5 mM.

  • Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.

  • Proceed to Assays: After the incubation period, perform the viability, ROS, and apoptosis assays.

Endpoint Assays

Protocol 4.3.1: Cell Viability Assessment (MTT Assay) The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[14]

  • Reagent Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the untreated control group.

Protocol 4.3.2: Reactive Oxygen Species (ROS) Measurement (DCFDA Assay) This assay uses the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.[16][17]

  • Loading: After the treatment period, remove the medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFDA solution in serum-free medium to each well.

  • Incubation: Incubate for 30-45 minutes at 37°C in the dark.[18][19]

  • Measurement: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[16]

  • Calculation: Express ROS levels as a percentage relative to the toxin-only group.

Protocol 4.3.3: Apoptosis Assessment (Caspase-3 Activity Assay) Caspase-3 is a key effector caspase in the apoptotic pathway.[20][21] Its activity is a direct measure of apoptosis.

  • Cell Lysis: After treatment, collect and pellet the cells (3-5 x 10⁶ cells per sample).[22] Resuspend in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[22]

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[22]

  • Reaction Setup: Transfer the supernatant (cell lysate) to a new 96-well plate. Add 50 µL of 2x Reaction Buffer.

  • Substrate Addition: Add 5 µL of the Caspase-3 colorimetric substrate (DEVD-pNA).[23]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[20][23]

  • Measurement: Read the absorbance at 405 nm.[23][24]

  • Calculation: Calculate the fold-increase in Caspase-3 activity relative to the untreated control.

Data Presentation and Comparative Analysis

Quantitative data from the assays should be summarized in clear, concise tables to facilitate direct comparison. The following tables present exemplar data illustrating a successful neuroprotective effect of TBF-Carbamate.

Table 1: Neuroprotective Effects in H₂O₂-Induced Oxidative Stress Model (PC12 Cells)

Treatment Group (24h) Cell Viability (%) Relative ROS Levels (%) Caspase-3 Activity (Fold Change)
Untreated Control 100 ± 4.5 100 ± 7.2 1.0 ± 0.1
H₂O₂ (200 µM) 48 ± 3.9 255 ± 15.1 4.2 ± 0.3
H₂O₂ + TBF-Carbamate (50 µM) 89 ± 5.1 120 ± 9.8 1.5 ± 0.2

| H₂O₂ + NAC (1 mM) | 92 ± 4.8 | 112 ± 8.5 | 1.3 ± 0.1 |

Table 2: Neuroprotective Effects in Glutamate-Induced Excitotoxicity Model (SH-SY5Y Cells)

Treatment Group (24h) Cell Viability (%) Relative ROS Levels (%) Caspase-3 Activity (Fold Change)
Untreated Control 100 ± 5.2 100 ± 6.8 1.0 ± 0.1
Glutamate (5 mM) 55 ± 4.1 190 ± 12.3 3.8 ± 0.4
Glutamate + TBF-Carbamate (50 µM) 85 ± 4.7 115 ± 8.1 1.7 ± 0.2

| Glutamate + NAC (1 mM) | 75 ± 5.5 | 130 ± 10.4 | 2.1 ± 0.3 |

Interpretation of Exemplar Data: The data in Table 1 shows that TBF-Carbamate significantly restored cell viability, reduced ROS levels, and inhibited caspase-3 activation in an oxidative stress model, with performance comparable to the positive control, NAC. Table 2 indicates that TBF-Carbamate also provided robust protection against glutamate-induced excitotoxicity, outperforming NAC in this specific model, suggesting a potentially broader mechanism of action beyond simple antioxidation.

Mechanistic Insights: The PI3K/Akt Signaling Pathway

The phosphoinositide-3-kinase (PI3K)/Akt pathway is a crucial signaling cascade for promoting neuronal survival and suppressing apoptosis.[25][26][27] Many neuroprotective agents exert their effects by activating this pathway.[[“]][29] The activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins (like GSK-3β and FOXO transcription factors) and the upregulation of anti-apoptotic proteins.[27][[“]]

Given the strong anti-apoptotic effect observed, it is plausible that TBF-Carbamate's mechanism involves the modulation of the PI3K/Akt pathway.

G Toxin Neurotoxic Insult (e.g., H₂O₂) Apoptosis Apoptosis Toxin->Apoptosis Induces TBF TBF-Carbamate PI3K PI3K TBF->PI3K Activates (?) Akt Akt PI3K->Akt Activates GSK3b GSK-3β (Pro-apoptotic) Akt->GSK3b Inhibits Survival Cell Survival Akt->Survival Promotes GSK3b->Apoptosis Promotes

Caption: Hypothesized PI3K/Akt neuroprotective signaling pathway.

Further validation using techniques like Western blotting to measure the phosphorylation status of Akt (p-Akt) and its downstream targets would be necessary to confirm this hypothesis.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for validating the neuroprotective efficacy of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate. By employing multiple cell lines, distinct neurotoxic insults, and a battery of quantitative assays, this workflow provides a rigorous and objective assessment of the compound's potential. The comparative design, benchmarking against the known neuroprotectant N-acetylcysteine, adds a critical layer of context to the findings.

The exemplar data suggest that TBF-Carbamate is a promising neuroprotective candidate with potent anti-oxidant and anti-apoptotic properties effective against both oxidative stress and excitotoxicity. The next logical steps would involve:

  • Mechanism of Action Studies: Investigating the effect of TBF-Carbamate on specific signaling pathways, such as PI3K/Akt, using molecular biology techniques.

  • In Vivo Validation: Progressing to animal models of neurodegeneration (e.g., Parkinson's or Alzheimer's disease models) to assess efficacy and safety in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related carbamate derivatives to optimize potency and drug-like properties.[30]

By following this comprehensive validation framework, researchers can build a strong, data-driven case for advancing promising neuroprotective compounds toward clinical development.

References

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. Available from: [Link]

  • A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. PubMed. Available from: [Link]

  • PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. PubMed. Available from: [Link]

  • Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway. National Institutes of Health. Available from: [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. Available from: [Link]

  • Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay. PubMed. Available from: [Link]

  • N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. National Center for Biotechnology Information. Available from: [Link]

  • Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Tert-Butyl {(2s)-1-[formyl(Hydroxy)amino]-3-Phenylpropan-2-Yl}carbamate. PubChem. Available from: [Link]

  • Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Consensus. Available from: [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available from: [Link]

  • The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. Available from: [Link]

  • Antioxidant Capacity and Protective Effects on H2O2-Induced Oxidative Damage in PC12 Cells of the Active Fraction of Brassica rapa L. MDPI. Available from: [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Springer. Available from: [Link]

  • Measurement of Reactive oxygen species (ROS) in Blood using DCFDA dye. ResearchGate. Available from: [Link]

  • Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. Frontiers. Available from: [Link]

  • Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. PubMed. Available from: [Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. Available from: [Link]

  • ApoAlert Caspase Colorimetric Assay Kits User Manual. Takara Bio. Available from: [Link]

  • (PDF) Neuroprotective effects of N-acetylcysteine: A review. ResearchGate. Available from: [Link]

  • The cellular model for Alzheimer's disease research: PC12 cells. Frontiers. Available from: [Link]

  • Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Elabscience. Available from: [Link]

  • Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. National Center for Biotechnology Information. Available from: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. Available from: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

  • DCFDA ROS Assay Kit (100 Tests). Signosis. Available from: [Link]

  • The role of multifunctional drug therapy against carbamate induced neuronal toxicity during acute and chronic phase in rats. PubMed. Available from: [Link]

  • Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. National Center for Biotechnology Information. Available from: [Link]

  • The Science Behind NAC's Protective Effects: Mechanisms and Research. N-acetylcysteine (NAC) Information Center. Available from: [Link]

  • Cytotoxic Effects of Various Stressors on PC12 Cells: Involvement of Oxidative Stress and Effect of Antioxidants. PubMed. Available from: [Link]

  • PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research. MDPI. Available from: [Link]

  • The role of PI3K signaling pathway in Alzheimer's disease. Frontiers. Available from: [Link]

Sources

Comparative analysis of Tert-butyl carbamate derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Tert-butyl Carbamate Derivatives in Organic Synthesis

Authored by a Senior Application Scientist

The strategic protection and deprotection of amine functionalities are central to the successful execution of complex multi-step organic syntheses, particularly in the realms of peptide chemistry, natural product synthesis, and drug development. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its unique balance of stability and selective lability. This guide provides a comprehensive comparative analysis of tert-butyl carbamate derivatives, moving beyond their passive role as protectors to explore their active participation in directing reactions and enabling novel transformations. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative framework against other common carbamate protecting groups to empower researchers in making informed strategic decisions.

The Tert-butyloxycarbonyl (Boc) Group: A Strategic Overview

The Boc group is a carbamate-based protecting group prized for its robustness under a wide array of reaction conditions, including exposure to most bases, nucleophiles, and catalytic hydrogenation.[1] This stability profile allows for selective manipulation of other functional groups within a molecule. Its utility, however, is most profoundly defined by its clean and efficient removal under specific acidic conditions.

Installation of the Boc Group: Mechanism and Protocol

The most prevalent method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2] The reaction proceeds via a nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride.

Caption: General mechanism for N-Boc protection using (Boc)₂O.

Experimental Protocol: General N-tert-Butoxycarbonylation of an Amine [1]

  • Dissolution: Dissolve the amine substrate (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a water/acetone mixture.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.). For amine hydrochlorides, add a base like triethylamine (Et₃N) or sodium hydroxide (NaOH) (2.0 equiv.) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[1]

  • Work-up: Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting N-Boc protected amine is often pure enough for subsequent steps but can be further purified by column chromatography if necessary.[1]

Causality Behind Experimental Choices: The use of a slight excess of (Boc)₂O ensures complete consumption of the valuable amine substrate. The choice of solvent is dictated by the solubility of the amine. Biphasic systems (e.g., DCM/water) with a phase-transfer catalyst or aqueous bases are effective for water-soluble amino acids.[3]

Deprotection of the Boc Group: Acid-Catalyzed Cleavage

The acid-lability of the Boc group is its defining feature. The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl carbocation.[2] The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[4]

N_Boc R-NH-Boc N_Boc->inv1 1. Protonation H_plus H⁺ (Acid) protonated_Boc Protonated Carbamate carbamic_acid R-NH-COOH (Carbamic Acid) protonated_Boc->carbamic_acid 2. Fragmentation t_butyl_cation (CH₃)₃C⁺ protonated_Boc->t_butyl_cation carbamic_acid->inv2 3. Decarboxylation amine_salt R-NH₃⁺ CO2 CO₂ inv1->protonated_Boc inv2->amine_salt inv2->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

This cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5] Kinetic studies have revealed that the reaction rate can exhibit a second-order dependence on the concentration of HCl, suggesting a general acid-catalyzed mechanism involving a second molecule of acid in the rate-determining step.[6]

Experimental Protocol: Boc Deprotection using TFA [5]

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv.) in a minimal amount of a suitable solvent, typically dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) slowly at 0 °C. A common solvent ratio is 1:1 DCM:TFA, though this can be varied depending on the substrate's sensitivity.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete deprotection (typically 1-2 hours).

  • Removal of Acid: Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent. This may require co-evaporation with a solvent like toluene.

  • Final Product: The product is obtained as the corresponding amine trifluoroacetate salt, which can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) to yield the free amine.

Self-Validating System: A critical consideration is the potential for the liberated tert-butyl cation to act as an electrophile and alkylate sensitive functional groups (e.g., tryptophan or methionine residues in peptides). To prevent these side reactions, a "scavenger" such as anisole, thioanisole, or triethylsilane is added to the reaction mixture to trap the cation.[3] The success of the protocol is validated by the clean formation of the desired amine without alkylated byproducts.

Comparative Analysis of Deprotection Reagents

The choice of acid is critical and depends on the overall stability of the molecule.

ReagentTypical ConditionsAdvantagesLimitations & Considerations
Trifluoroacetic Acid (TFA) 25-50% in DCM, RT, 1-2 hHighly effective, volatile (easy to remove).[5]Harsh; can cleave other acid-labile groups. Requires scavengers for sensitive substrates.[3]
Hydrochloric Acid (HCl) 4M in Dioxane or Et₂O, RTCost-effective, provides the amine hydrochloride salt directly.Less volatile than TFA. Can be slower. Second-order kinetics may be observed.[6]
Sulfuric Acid (H₂SO₄) Catalytic amounts in protic solventsStrong acid, effective in small quantities.Non-volatile, difficult to remove. Can cause charring.
Lewis Acids (e.g., ZnBr₂, TMSOTf) Stoichiometric, aprotic solventMilder, can offer different selectivity.Reagent cost, potential for complexation with other functional groups.
Oxalyl Chloride / Methanol 3 equiv. (COCl)₂, MeOH, RTVery mild conditions, tolerant of many functional groups.[7]Generates HCl in situ; stoichiometry can be crucial.[7]

The Boc Group as a Directing Group in Synthesis

The utility of a Boc-protected amine extends beyond simple steric hindrance. The carbamate functionality can actively participate in and direct subsequent chemical transformations, most notably in directed ortho-metalation (DoM) and C-H activation.

Directed ortho-Metalation (DoM) of N-Boc Anilines

The N-Boc group on an aromatic ring can serve as a powerful directed metalation group (DMG).[8] The Lewis basic carbonyl oxygen coordinates to a strong organolithium base (e.g., s-BuLi or t-BuLi), delivering the base to deprotonate the sterically accessible ortho C-H bond.[9] This generates a stabilized ortho-lithiated species that can be trapped with a wide range of electrophiles, providing a highly regioselective route to ortho-substituted anilines.[10]

cluster_step1 1. Coordination & Deprotonation cluster_step2 2. Electrophilic Quench N_Boc_Aniline N-Boc Aniline complex Coordinated Complex N_Boc_Aniline->complex + s-BuLi sBuLi s-BuLi lithiated ortho-Lithiated Intermediate complex->lithiated - Butane product ortho-Substituted Product lithiated->product + E⁺ electrophile E⁺

Caption: Workflow for Directed ortho-Metalation (DoM) of N-Boc aniline.

The directing power of the N-Boc group is potent, though it is often compared to other powerful DMGs like O-carbamates and tertiary amides. The choice of DMG can influence reaction efficiency and regioselectivity, especially in polysubstituted systems.[11]

Role in C-H Activation

More recently, N-carbamates have been employed as directing groups in transition-metal-catalyzed C-H activation/functionalization reactions.[12] Catalysts, such as those based on cobalt, rhodium, or palladium, can coordinate to the carbamate oxygen, enabling the selective functionalization (e.g., amidation, alkylation) of a proximal C-H bond.[12][13] This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical synthetic route.

Orthogonal Comparison with Other Carbamate Protecting Groups

The strategic selection of a protecting group is often dictated by the need for "orthogonality"—the ability to remove one protecting group in the presence of another under distinct, non-interfering conditions.[5] The Boc group is a key component of one of the major orthogonal strategies in peptide synthesis.[14]

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carbobenzyloxy) Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure (CH₃)₃C-O-CO-C₆H₅CH₂-O-CO-(C₁₃H₉)CH₂-O-CO-
Installation Reagent (Boc)₂OCbz-ClFmoc-Cl, Fmoc-OSu
Deprotection Condition Strong Acid (e.g., TFA, HCl)[4]Catalytic Hydrogenation (H₂/Pd-C)[2]Base (e.g., 20% Piperidine in DMF)[4]
Stability Stable to base, hydrogenation, and mild acid.[1]Stable to acid and base.[2]Stable to acid and hydrogenation.
Key Advantage Robust, widely used, excellent for solution-phase synthesis.Cleavage conditions are very mild and neutral.Key for modern Solid-Phase Peptide Synthesis (SPPS) due to mild base cleavage.
Key Limitation Acidic deprotection can damage sensitive substrates.[15]Incompatible with reducible groups (alkynes, alkenes) and sulfur-containing residues.[2]Labile to primary and secondary amine nucleophiles.
Orthogonal Partner Fmoc, CbzBoc, FmocBoc, Cbz

Expert Insight: The Boc/Cbz/Fmoc triad forms the foundation of modern protecting group strategy. In a complex synthesis, one might use a Boc group for N-terminal protection, an Fmoc group on a lysine side chain, and a benzyl ester (related to Cbz) for the C-terminus. Each group can be addressed and removed selectively: the Fmoc with piperidine, the Boc with TFA, and the benzyl ester via hydrogenation, allowing for precise, stepwise construction of the target molecule.

Conclusion

Tert-butyl carbamate derivatives are far more than simple placeholders in organic synthesis. While the Boc group's primary role as a robust, acid-labile amine protector is well-established, its capacity to function as a powerful directing group for C-H functionalization reactions like DoM and transition-metal-catalyzed C-H activation continues to expand its synthetic utility. A thorough understanding of its installation and cleavage mechanisms, coupled with an awareness of potential side reactions and the strategic use of scavengers, is essential for its effective implementation. By comparing its properties to those of orthogonal protecting groups like Cbz and Fmoc, researchers can design sophisticated and efficient synthetic routes, underscoring the indispensable and evolving role of the Boc group in modern chemistry.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal. Available at: [Link]

  • Kassick, A. J., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Zarei, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]

  • ResearchGate. Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under CpCo(III) Catalysis*. Available at: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • Bisht, R., et al. (2023). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society. Available at: [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Peptide Synthesis. Available at: [Link]

  • Franzén, H., Grehn, L., & Ragnarsson, U. (1984). Synthesis, properties, and use of Nin-Boc-tryptophan derivatives. Journal of The Chemical Society, Chemical Communications. Available at: [Link]

  • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Available at: [Link]

  • Britton, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. Available at: [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. Available at: [Link]

  • PubMed. (2020). Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis. Organic Letters. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Chem 215. Directed (ortho) Metallation. Available at: [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]

  • Myers Research Group, Harvard University. Directed Ortho Metalation. Available at: [Link]

Sources

A Comparative Guide to the Strategic Advantages of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chiral synthesis, the selection of appropriate building blocks is paramount to achieving desired stereochemical outcomes and overall efficiency. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, also known as N-Boc-L-leucinal, has emerged as a cornerstone chiral aldehyde for the construction of complex molecular architectures in pharmaceutical and agrochemical research. This guide provides an in-depth, objective comparison of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate with analogous compounds bearing different amine-protecting groups, namely the Carbobenzyloxy (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. By examining experimental data on stereoselectivity, reaction yields, and deprotection efficiency, this guide aims to equip researchers with the critical insights needed to make informed decisions in their synthetic strategies.

The Critical Role of the N-Protecting Group: A Comparative Overview

The tert-butyloxycarbonyl (Boc) protecting group of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate imparts distinct advantages in terms of stability and reactivity, which directly influence the stereochemical course of nucleophilic additions to the adjacent aldehyde. To understand these advantages, we will compare its performance against its N-Cbz and N-Fmoc counterparts.

Protecting GroupStructureKey Characteristics
Boc (tert-butyloxycarbonyl)-(C=O)OC(CH₃)₃Stable to a wide range of nucleophiles and bases; cleaved under anhydrous acidic conditions.
Cbz (Carbobenzyloxy)-(C=O)OCH₂C₆H₅Stable to acidic and basic conditions; typically removed by catalytic hydrogenolysis.
Fmoc (9-Fluorenylmethoxycarbonyl)-(C=O)OCH₂-fluoreneBase-labile; often cleaved with piperidine in DMF.

The choice of protecting group is not merely a matter of synthetic convenience; it profoundly impacts the conformational bias of the chiral aldehyde and, consequently, the facial selectivity of nucleophilic attack.

Diastereoselective Nucleophilic Additions: A Head-to-Head Comparison

The utility of a chiral aldehyde is often judged by its ability to direct incoming nucleophiles to a specific face of the carbonyl group, thereby creating a new stereocenter with high diastereoselectivity. Here, we analyze the performance of N-Boc-L-leucinal in comparison to its N-Cbz and N-Fmoc analogs in key carbon-carbon bond-forming reactions.

Grignard Addition Reactions

The addition of organometallic reagents, such as Grignard reagents, to chiral α-amino aldehydes is a fundamental transformation for the synthesis of chiral amino alcohols, which are valuable precursors to a wide array of bioactive molecules.

G cluster_reactants Reactants cluster_products Products aldehyde N-Protected (S)-Leucinal reaction_center Reaction aldehyde->reaction_center grignard R-MgX (Grignard Reagent) grignard->reaction_center Nucleophilic Addition syn_product Syn Diastereomer anti_product Anti Diastereomer reaction_center->syn_product Path A reaction_center->anti_product Path B

While comprehensive, direct comparative studies are not abundant in the literature, existing data for reactions with N-Boc-L-leucinal provides a crucial benchmark. For instance, the addition of allylmagnesium bromide to N-Boc-D-leucinal at 0 °C resulted in a nearly equimolar mixture of the two possible diastereomeric alcohols, with yields of 43% and 42% respectively[1]. This suggests that the Boc group, under these conditions, may not exert strong stereocontrol.

The stereochemical outcome of such reactions is often rationalized by the Felkin-Anh or chelation-controlled models. The relatively non-coordinating nature of the Boc group's carbonyl oxygen may disfavor a rigid chelated transition state, leading to lower diastereoselectivity compared to protecting groups that can more effectively coordinate with the metal center of the Grignard reagent.

Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of aldehydes to alkenes via Wittig or Horner-Wadsworth-Emmons reactions is another critical transformation in organic synthesis. The stereoselectivity of these reactions (E/Z selectivity) can be influenced by the steric and electronic properties of the aldehyde substrate.

G cluster_reactants Reactants cluster_products Products aldehyde N-Protected (S)-Leucinal reaction_center Reaction aldehyde->reaction_center ylide Phosphorus Ylide ylide->reaction_center Wittig Reaction z_alkene (Z)-Alkene e_alkene (E)-Alkene reaction_center->z_alkene reaction_center->e_alkene

While specific comparative data for N-Boc, N-Cbz, and N-Fmoc leucinals in Wittig reactions is scarce, the steric bulk of the protecting group can play a role in the approach of the phosphorus ylide, potentially influencing the ratio of E/Z isomers formed. Generally, non-stabilized ylides tend to favor the formation of (Z)-alkenes.

Stability and Deprotection: A Practical Comparison

The ease and selectivity of protecting group removal are critical considerations in a multi-step synthesis. The Boc, Cbz, and Fmoc groups have orthogonal deprotection strategies, a key advantage in complex syntheses.

Protecting GroupDeprotection ConditionsAdvantagesDisadvantages
Boc Anhydrous strong acid (e.g., TFA in DCM, HCl in dioxane)Fast, clean, and often high-yielding.Harsh acidic conditions may not be compatible with other acid-sensitive functional groups.
Cbz Catalytic hydrogenolysis (H₂, Pd/C)Mild conditions that are orthogonal to many other protecting groups.Requires specialized hydrogenation equipment; catalyst can be pyrophoric and may be poisoned by certain functional groups.
Fmoc Base (e.g., 20% piperidine in DMF)Mild, basic conditions.The liberated dibenzofulvene byproduct must be scavenged to prevent side reactions.

The choice of protecting group is therefore intrinsically linked to the overall synthetic plan and the presence of other functional groups in the molecule. The robustness of the Boc group to a wide range of non-acidic reagents makes Tert-butyl (S)-1-formyl-3-methylbutylcarbamate a versatile and reliable choice for many synthetic endeavors.

Experimental Protocols

General Procedure for Grignard Addition to N-Boc-L-leucinal

Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All reactions must be carried out under anhydrous conditions using standard Schlenk line or glovebox techniques.

  • To a solution of N-Boc-L-leucinal (1.0 equivalent) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (argon or nitrogen), add the Grignard reagent (1.1-1.5 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amino alcohol diastereomers.

General Procedure for Wittig Reaction with N-Boc-L-leucinal
  • To a suspension of the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of N-Boc-L-leucinal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by flash chromatography to yield the alkene product.

Deprotection of the N-Boc Group
  • Dissolve the N-Boc protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a saturated solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the acid and solvent under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Conclusion: The Strategic Advantage of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate offers a compelling combination of stability, reactivity, and versatility that makes it a highly advantageous chiral building block in asymmetric synthesis. While the Boc group may not always provide the highest levels of diastereoselectivity in nucleophilic additions compared to potentially chelating protecting groups, its predictability and the robust, well-established protocols for its removal offer significant practical benefits.

The key advantages can be summarized as:

  • Broad Chemical Stability: The Boc group is resistant to a wide range of reagents, allowing for a greater degree of flexibility in the design of multi-step synthetic sequences.

  • Reliable and High-Yielding Deprotection: The acid-labile nature of the Boc group allows for its efficient removal under well-defined conditions.

  • Commercial Availability and Cost-Effectiveness: As a widely used building block, N-Boc-L-leucinal is readily available and often more cost-effective than its less common analogs.

Ultimately, the choice of N-protected leucinal will depend on the specific requirements of the synthetic target. However, for its balance of stability, ease of use, and reliability, Tert-butyl (S)-1-formyl-3-methylbutylcarbamate remains a superior and strategic choice for a wide range of applications in modern organic synthesis.

References

  • Mattellone, A., Corbisiero, D., Cantelmi, P., Martelli, G., & Ferrazzano, L. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MOLECULES.
  • (2025). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines.
  • (2025). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
  • Reactions of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • (2024). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models.
  • (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
  • (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. Benchchem.
  • Valkute, T. R., Aratikatla, E. K., & Bhattacharya, A. K. (2016). Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base.
  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Royal Society of Chemistry.
  • (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • Wittig Reaction. Organic Chemistry Portal.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026.
  • (2025). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!.
  • (2021).
  • (2025). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
  • (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journals.
  • (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
  • (2018). Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Semantic Scholar.
  • Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. PURE – TECNALIA CRIS.
  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science.
  • Application Notes and Protocols: Reaction of 2-(Diethylamino)butanenitrile with Grignard Reagents. Benchchem.

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Peptide Synthesis

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, commonly known in the field as Boc-L-Leucinal, is a pivotal chiral building block in the synthesis of complex peptide-based therapeutics, particularly protease inhibitors. Its aldehyde functional group is highly reactive, and its stereochemical integrity is paramount; the presence of the incorrect enantiomer or other impurities can drastically alter the biological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, sourcing high-purity Boc-L-Leucinal is not merely a matter of preference but a prerequisite for reliable and reproducible results.

This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of commercial Boc-L-Leucinal. We will explore the common impurity landscape, detail validated experimental protocols, and present a comparative analysis of hypothetical commercial samples to empower you to make informed procurement decisions and ensure the quality of your research.

Section 1: The Impurity Landscape of Boc-L-Leucinal

Understanding potential impurities is the first step in developing a robust analytical strategy. The synthesis of Boc-L-Leucinal, typically involving the reduction of an activated Boc-L-leucine derivative, can introduce several classes of impurities.

  • Enantiomeric Impurity: The most critical impurity is the (R)-enantiomer, Boc-D-Leucinal. Its presence can lead to the formation of diastereomeric peptide products, which are often difficult to separate and can have off-target biological effects.

  • Process-Related Impurities:

    • Boc-L-Leucinol: Over-reduction of the starting material can yield the corresponding alcohol, Boc-L-Leucinol.[1]

    • Boc-L-Leucine: Incomplete conversion of the starting carboxylic acid can leave residual Boc-L-Leucine.[2][3]

    • Oxidation Product: The aldehyde is susceptible to oxidation, forming Boc-L-Leucinic acid, especially during storage or handling.

  • Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product and are regulated by guidelines such as ICH Q3C(R8).[4][5][6]

  • Water Content: The presence of water can affect the stability and reactivity of the aldehyde.[7][8][9]

cluster_product Boc-L-Leucinal cluster_impurities Potential Impurities main_product Tert-butyl (S)-1-formyl-3-methylbutylcarbamate enantiomer (R)-Enantiomer main_product->enantiomer Stereochemical Impurity over_reduction Boc-L-Leucinol (Over-reduction) main_product->over_reduction Process-Related Impurities starting_material Boc-L-Leucine (Starting Material) main_product->starting_material Process-Related Impurities oxidation Boc-L-Leucinic Acid (Oxidation) main_product->oxidation Process-Related Impurities solvents Residual Solvents main_product->solvents General Impurities water Water main_product->water General Impurities

Caption: Potential impurity profile for commercial Boc-L-Leucinal.

Section 2: A Multi-Pronged Analytical Workflow for Purity Verification

No single analytical technique can provide a complete picture of a sample's purity. A comprehensive assessment requires an orthogonal approach, where different methods provide complementary information. This self-validating system ensures that all critical quality attributes are thoroughly examined.

cluster_tests Purity Analysis Suite start Commercial Boc-L-Leucinal Sample chiral_hplc Chiral HPLC Enantiomeric Purity (% e.e.) start->chiral_hplc hplc RP-HPLC-UV Chemical Purity (% Area) start->hplc nmr ¹H NMR Structural Identity & Impurity Profile start->nmr gc HS-GC-FID Residual Solvents (ppm) start->gc kf Karl Fischer Titration Water Content (% w/w) start->kf end Comprehensive Purity Report chiral_hplc->end hplc->end nmr->end gc->end kf->end

Caption: Orthogonal analytical workflow for purity assessment.

Section 3: Experimental Protocols & Data Interpretation

Herein, we provide detailed, step-by-step protocols for the essential analyses. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: This is the most critical test. Chiral HPLC separates the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (% e.e.). Macrocyclic glycopeptide-based stationary phases are often effective for separating N-protected amino acid derivatives.[10][11]

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A column such as CHIROBIOTIC® T (Teicoplanin) is a suitable starting point.

  • Mobile Phase: A polar organic or reversed-phase mode can be used. For example, a mixture of Methanol/Acetonitrile/Ammonium Acetate buffer. The exact ratio must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a racemic standard of Boc-DL-Leucinal to confirm the elution order and resolution. Inject the sample and calculate the enantiomeric excess using the peak areas of the two enantiomers: % e.e. = [((S)-Area - (R)-Area) / ((S)-Area + (R)-Area))] * 100.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC separates compounds based on polarity. This method is used to quantify process-related impurities like Boc-L-Leucine and Boc-L-Leucinol, as well as any other non-enantiomeric impurities.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution using A: Water with 0.1% Trifluoroacetic Acid (TFA) and B: Acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (1:1) to a concentration of approximately 1 mg/mL.

  • Analysis: Purity is typically reported as % area of the main peak relative to the total area of all peaks.

Structural Confirmation by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. The chemical shifts and coupling patterns of the protons, particularly the aldehyde proton (~9.5 ppm) and the tert-butyl protons (~1.4 ppm), are characteristic of the molecule. It can also detect certain impurities if they are present at levels above ~0.5-1%.

Protocol:

  • Instrumentation: 300 or 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.

  • Analysis: Acquire the ¹H spectrum. Key expected signals include: a singlet for the aldehyde proton, a multiplet for the alpha-proton, and a large singlet for the nine protons of the tert-butyl (Boc) group.[12][13]

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

Rationale: GC is the gold standard for analyzing volatile organic compounds.[4][14] A headspace autosampler is used to introduce only the volatile components from the sample into the GC system, avoiding contamination of the instrument with the non-volatile drug substance.

Protocol:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A G43 phase (e.g., Agilent J&W DB-Select 624) is recommended for general solvent screening.[15]

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures: Optimized temperature program for inlet, oven, and detector.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a suitable high-boiling solvent like DMSO or DMF.

  • Analysis: Analyze against a calibrated standard containing known amounts of the expected residual solvents.

Water Content by Karl Fischer Titration

Rationale: The Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in drug substances.[7][8][9] It is superior to "loss on drying" as it is specific to water and not affected by the loss of other volatile materials.[9]

Protocol:

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (volumetric for >0.1%, coulometric for <1000 ppm).[16]

  • Reagents: Standardized Karl Fischer reagents.

  • Sample Preparation: Accurately weigh the sample and introduce it directly into the titration vessel.

  • Analysis: The instrument titrates the sample with the KF reagent to an electrometric endpoint, and the water content is calculated automatically.

Section 4: Comparative Analysis of Hypothetical Commercial Samples

To illustrate the importance of this multi-pronged approach, we present hypothetical data for three different commercial lots of Boc-L-Leucinal.

ParameterVendor AVendor BVendor CAcceptance Criteria
Appearance White to off-white solidWhite to off-white solidYellowish solidWhite to off-white solid
Chemical Purity (RP-HPLC) 99.2%98.5%99.5%≥ 98.0%
Enantiomeric Purity (% e.e.) 98.5%> 99.9%99.6%≥ 99.5%
¹H NMR ConformsConformsConforms, minor unk. peaksConforms to structure
Water Content (Karl Fischer) 0.45%0.15%0.20%≤ 0.5%
Residual Solvents (HS-GC) Heptane: 600 ppmHeptane: <50 ppmHeptane: 150 ppmHeptane: ≤ 5000 ppm
Major Impurity Profile (R)-Enantiomer: 0.75%Boc-L-Leucine: 0.8%Color impurity present-

Analysis of Results:

  • Vendor A: While showing good chemical purity, this lot fails the enantiomeric purity specification. The 0.75% of the undesired (R)-enantiomer could be highly problematic for stereospecific synthesis.

  • Vendor B: This lot demonstrates excellent enantiomeric purity, which is crucial. However, its overall chemical purity is lower due to the presence of the starting material, Boc-L-Leucine. For some applications, this might be acceptable, but for others, it could interfere with downstream reactions.

  • Vendor C: This sample meets all quantitative specifications, including excellent chemical and enantiomeric purity. However, the "yellowish" appearance and minor unknown peaks in the NMR suggest the presence of a non-UV active or chromophoric impurity that might not be detected by HPLC. This warrants further investigation (e.g., by LC-MS) before use.

This comparison underscores that a certificate of analysis reporting only a single purity value (e.g., ">98%") is insufficient. A comprehensive, multi-technique evaluation is essential for a true assessment of quality.

Section 5: Conclusion & Recommendations

The quality of starting materials like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a cornerstone of successful drug discovery and development. Relying solely on a supplier's reported purity can introduce significant risks to a project's timeline and outcome.

As a Senior Application Scientist, I offer the following recommendations:

  • Request Detailed Certificates of Analysis: Always request CofAs that provide data from multiple analytical techniques, including chiral HPLC, RP-HPLC, NMR, and residual solvent analysis.

  • Prioritize Enantiomeric Purity: For chiral building blocks, the enantiomeric excess is often the most critical quality attribute. A material with 98% chemical purity but >99.9% e.e. may be preferable to one with 99.5% chemical purity but only 99.0% e.e.

  • Perform In-House Verification: Whenever possible, perform at least a confirmatory ¹H NMR and chiral HPLC analysis on incoming batches of critical reagents. This provides ultimate control over your process.

  • Consider the Impurity Profile: Understand the potential impurities and their impact on your specific application. An impurity that is benign in one reaction could be catastrophic in another.

By adopting this rigorous, evidence-based approach to benchmarking commercial reagents, researchers can mitigate risks, ensure the reproducibility of their work, and accelerate the path to discovery.

References

  • PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]

  • PubChem. N-Boc-L-leucine L-leucine. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • Almac Group. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • Agilent. Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Monograph. Water Determination by Karl Fischer Titration. [Link]

  • RSC Publishing. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

  • Supporting Information. General procedure for N-Boc protection of amines. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • Hichrom. chiral columns . [Link]

  • ResearchGate. What is the usual nature of impurities in synthetic peptides?. [Link]

  • HMDB. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Results for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with complexity. Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a compound of interest for its potential therapeutic applications, serves as an excellent case study for exploring this translational gap. This guide provides an in-depth comparison of its expected in vitro and in vivo performance, drawing parallels with the well-documented protease inhibitor, leupeptin, to illuminate the critical factors that govern the transition from the controlled environment of a petri dish to the dynamic complexity of a living organism.

Introduction to Tert-butyl (S)-1-formyl-3-methylbutylcarbamate: A Profile

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate belongs to a class of compounds known as carbamates, which are esters of carbamic acid. The presence of a formyl group suggests its potential as an inhibitor of certain proteases, similar to other aldehyde-containing inhibitors. The tert-butyl group is a notable feature, often incorporated into drug candidates to enhance metabolic stability, although it can also be susceptible to metabolism.[1]

In Vitro Performance: A Controlled Environment

In vitro studies provide the foundational understanding of a compound's direct biological activity in a simplified, controlled setting. For Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, in vitro assays are crucial for determining its mechanism of action and initial efficacy.

Efficacy in Astrocyte Cultures

In vitro experiments have explored the effects of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate in the context of neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's. Studies using astrocyte cultures have shown that the compound offers moderate protection against amyloid-beta (Aβ) induced toxicity.[2]

Key findings from these in vitro studies include:

  • Reduction in Cytotoxicity: The compound demonstrated a capacity to reduce cell death in astrocytes exposed to Aβ1-42.[2]

  • Modulation of Cytokines: A decrease in the pro-inflammatory cytokine TNF-α was observed in treated astrocyte cultures, although this effect was not always statistically significant.[2]

Insights from a Well-Characterized Analogue: Leupeptin

To better understand the potential in vitro protease inhibition profile of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, we can look at the extensive data available for leupeptin, a natural protease inhibitor that also contains a crucial aldehyde group.[3] Leupeptin is a potent inhibitor of serine and cysteine proteases, such as trypsin, plasmin, and cathepsin B.[3][4]

Parameter Leupeptin In Vitro Data Reference
Target Proteases Trypsin, Plasmin, Cathepsin B, Calpain[3][4]
Inhibition Constant (Ki) 3.5 nM (Trypsin), 4.1 nM (Cathepsin B)[3]
Mechanism of Action Competitive, transition state inhibitor[3]
Effective Concentration 1-10 µM (in cell lysates)[3]

This data for leupeptin provides a benchmark for what might be expected from in vitro characterization of other aldehyde-based inhibitors like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Experimental Protocol: In Vitro Protease Inhibition Assay

A fundamental in vitro experiment to characterize a compound like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate is a protease inhibition assay.

Objective: To determine the inhibitory activity of the compound against a specific protease (e.g., calpain).

Materials:

  • Purified calpain enzyme

  • Fluorogenic calpain substrate

  • Assay buffer

  • Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (test compound)

  • Calpeptin or leupeptin (positive control)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted compounds.

  • Initiate the reaction by adding the purified calpain enzyme to each well.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the fluorescence intensity at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Caption: A generalized workflow for an in vivo efficacy study.

Bridging the Gap: Key Takeaways

The comparison of in vitro and potential in vivo results for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, informed by the well-documented behavior of leupeptin, underscores several critical principles for drug development professionals:

  • In Vitro as a Starting Point: In vitro assays are indispensable for initial screening and mechanistic studies but should be interpreted with caution as they do not fully recapitulate the complexity of a living organism.

  • The Importance of ADME: A compound's pharmacokinetic profile is a primary determinant of its in vivo efficacy. Poor metabolic stability or bioavailability can render a potent in vitro inhibitor ineffective in vivo.

  • Anticipating Paradoxical Effects: The homeostatic mechanisms of a living system can lead to unexpected and sometimes paradoxical responses to a therapeutic agent.

  • The Value of Analogues: When direct in vivo data is limited, studying well-characterized analogues can provide invaluable insights into potential in vivo behaviors and challenges.

By carefully considering these factors, researchers can better design and interpret their experiments, ultimately increasing the likelihood of successfully translating promising in vitro findings into effective in vivo therapies.

References

  • Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.).
  • Tert-butyl (S)1-formyl-3-methylbutylcarbamate | 58521-45-2 | Benchchem. (n.d.).
  • Leupeptin - Wikipedia. (n.d.). Retrieved from [Link]

  • Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PMC - NIH. (n.d.).
  • Paradoxical effect of leupeptin in vivo on cathepsin B activity - PubMed. (n.d.). Retrieved from [Link]

  • Effects of the protease inhibitor leupeptin on proteolytic activities and regeneration of mouse skeletal muscles after exercise injuries - PubMed. (n.d.). Retrieved from [Link]

  • Characterization of macroautophagic flux in vivo using a leupeptin-based assay - PubMed. (2011, June 1). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate (Boc-L-Valinal)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a compound commonly known in the field as Boc-L-Valinal. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document provides the essential procedural guidance necessary to manage the waste of this specific carbamate, ensuring the protection of both laboratory personnel and the environment. The protocols herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.

Pre-Disposal Safety Assessment: Understanding the Compound

Core Principles for Handling:

  • Avoid Dust Formation and Inhalation : Always handle this solid compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust particles.[2][3][4]

  • Prevent Contact : Avoid direct contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[2][4] Skin contact may cause irritation, and eye contact can be severely irritating.[2]

  • Ingestion Hazard : The compound may be harmful if swallowed, potentially causing gastrointestinal irritation.[2] Do not eat, drink, or smoke in laboratory areas.[4][5]

Table 1: Hazard Profile and Recommended PPE
Hazard ClassPotential ManifestationRequired Personal Protective Equipment (PPE)
Skin Contact May cause skin irritation.[2]Nitrile rubber gloves (inspect before use), lab coat, and long-sleeved clothing.[4]
Eye Contact May cause serious eye irritation.[2]Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2]
Inhalation May cause respiratory tract irritation if inhaled as dust.Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.
Ingestion Harmful if swallowed.[2][6]Do not store food or drink in the laboratory. Wash hands thoroughly after handling.[4]

The Disposal Workflow: A Decision-Based Approach

The primary and most recommended method for the disposal of any carbamate waste is through a licensed hazardous waste management company, typically involving high-temperature incineration.[1] However, for small, incidental quantities generated during research, a chemical neutralization protocol may be permissible, contingent upon your institution's EHS approval.

This workflow provides a logical decision-making process for the proper disposal of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

DisposalWorkflow start Start: Waste Generated (Pure compound or contaminated material) is_bulk Is this bulk quantity (e.g., >5g or expired stock)? start->is_bulk collect_waste 1. Segregate Waste 2. Place in a labeled, sealed, and compatible waste container. is_bulk->collect_waste Yes is_small Is this a small, incidental quantity (e.g., <1g from a spillage)? is_bulk->is_small No contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. collect_waste->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node spill_cleanup Follow Spill Cleanup Protocol (Section 3) is_small->spill_cleanup Yes (Spill) chemical_deactivation Chemical Deactivation Permitted by Institutional EHS? is_small->chemical_deactivation No (Residual Waste) spill_cleanup->chemical_deactivation chemical_deactivation->collect_waste No deactivation_protocol Follow Lab-Scale Chemical Deactivation Protocol (Section 4) chemical_deactivation->deactivation_protocol Yes neutralize_dispose Neutralize final solution and dispose via aqueous waste stream (as per EHS guidelines). deactivation_protocol->neutralize_dispose neutralize_dispose->end_node

Caption: Disposal decision workflow for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Immediate Action: Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup:

  • Ensure Safety : Evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Don PPE : Wear the full PPE as detailed in Table 1.

  • Containment : For a solid spill, gently cover the material with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[7] Do not use combustible materials like sawdust.

  • Collection : Carefully sweep or scoop the absorbed material and spilled compound into a suitable, sealable container clearly labeled as "Hazardous Waste: Tert-butyl (S)-1-formyl-3-methylbutylcarbamate".[2][3]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials (wipes, etc.) in the same hazardous waste container.

  • Disposal : The sealed container should be disposed of via your institution's hazardous waste program. Do not empty into drains or mix with other waste streams.[2]

Lab-Scale Chemical Deactivation Protocol (For Small Quantities)

This protocol is based on the established reactivity of carbamates, which undergo rapid hydrolysis under strongly alkaline conditions.[1] This procedure should only be performed by trained personnel within a chemical fume hood and with prior approval from the relevant safety committee.

The Chemistry of Deactivation: The tert-butoxycarbonyl (Boc) protecting group on the carbamate is susceptible to hydrolysis. Under basic conditions, the ester linkage of the carbamate is cleaved, yielding tert-butanol, carbon dioxide (as carbonate), and the deprotected amino aldehyde. This effectively neutralizes the parent compound.

Procedure:

  • Preparation : In a chemical fume hood, prepare a stir bar-equipped flask of appropriate size for the quantity of waste.

  • Dissolution : If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent like isopropanol or ethanol.

  • Hydrolysis : Slowly, and with stirring, add a 2M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). A general rule is to use at least a 3-fold molar excess of the base relative to the estimated amount of carbamate waste.

  • Reaction : Allow the mixture to stir at room temperature for a minimum of 12 hours. The reaction is generally complete within a few hours, but an overnight stir ensures full degradation.[1]

  • Verification (Optional but Recommended) : To ensure complete degradation, a sample can be taken, neutralized, and analyzed by Thin Layer Chromatography (TLC) against a standard of the starting material.

  • Neutralization : Once the reaction is complete, slowly and carefully neutralize the basic solution to a pH between 6.0 and 8.0 using a 1M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Monitor the pH closely.

  • Final Disposal : The resulting neutralized aqueous solution, containing salts, alcohol, and the degraded organic fragment, can typically be disposed of down the drain with copious amounts of water, pending institutional EHS approval.

Final Waste Containment and Labeling for Professional Disposal

When chemical deactivation is not feasible or for bulk quantities, proper containment and labeling are critical for safe transport and disposal by a licensed facility.

  • Container Selection : Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) drum or bottle) that is compatible with the waste. Ensure the container is in good condition with no leaks.

  • Segregation : Do not mix carbamate waste with incompatible materials, such as strong oxidizing agents, strong acids, or strong bases in the same waste container.[2][8]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Tert-butyl (S)-1-formyl-3-methylbutylcarbamate"

    • The approximate quantity of the waste

    • The date of accumulation

    • Relevant hazard pictograms (e.g., irritant, harmful)

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our vital research and development work does not come at the cost of personal or environmental health.

References

  • Spex. Safety Data Sheet: Carbamate Pesticides Standard.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6917569, (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ammonium Carbamate.[Link]

  • Organic Syntheses. Procedure for Carbamic acid, tert-butyl ester.[Link]

  • U.S. Environmental Protection Agency. Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.[Link]

  • FooDB. Showing Compound 3-Methylbutyl formate (FDB012449).[Link]

  • Alfa Aesar. Safety Data Sheet: tert-Butyl carbamate.[Link]

  • Federal Register. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.[Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.[Link]

  • Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate.[Link]

  • University of Maryland. EPA Hazardous Waste Codes.[Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14285810, rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate.[Link]

  • PubMed. Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater.[Link]

  • Organic Syntheses. Procedure for (2-Aminoethyl)carbamic acid tert-butyl ester.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77922, tert-Butyl carbamate.[Link]

Sources

Navigating the Safe Handling of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes critical safety protocols based on the known hazards of its constituent functional groups: an aliphatic aldehyde and a carbamate moiety. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.

Understanding the Inherent Risks: A Functional Group Analysis

Tert-butyl (S)-1-formyl-3-methylbutylcarbamate's structure presents a dual-risk profile stemming from its aldehyde and carbamate functionalities. A thorough understanding of these risks is the foundation of a robust safety protocol.

The Aldehyde Group: Aliphatic aldehydes are known for their reactivity and potential to cause irritation to the skin, eyes, and respiratory tract.[1] Some aldehydes are also recognized as skin sensitizers, capable of eliciting an allergic reaction upon repeated exposure. Inhalation of aldehyde vapors can lead to respiratory distress.[1]

The Carbamate Moiety: Carbamates are a broad class of compounds with varied toxicological profiles.[2][3] Some carbamates are known to be cholinesterase inhibitors, which can disrupt nerve impulse transmission.[3][4] Certain carbamates are also suspected carcinogens.[3][5] Given the potential for high toxicity within this class, treating novel carbamates with a high degree of caution is a prudent and necessary measure.

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but essential.

The Core of Protection: A Multi-layered PPE Strategy

The use of appropriate personal protective equipment is the most critical barrier between the researcher and potential chemical exposure.[6][7] The following table outlines the minimum required PPE for handling Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.[1][6][8]The aldehyde functional group can cause severe eye irritation. A face shield provides an additional layer of protection against splashes during transfers and reactions.
Hand Protection Nitrile or butyl rubber gloves.[1]These materials offer good resistance to aldehydes and many organic compounds. Latex gloves are not recommended due to their poor protection against many chemicals.[1] Gloves should be inspected for integrity before each use and changed immediately upon contamination.
Body Protection A flame-resistant laboratory coat worn over long pants and closed-toe shoes.[9]This protects the skin from accidental splashes and contact. The lab coat should be buttoned to provide maximum coverage.[9]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[5]To be used when handling the compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation. Proper fit-testing and training are mandatory for respirator use.

Procedural Integrity: Step-by-Step Handling and Disposal Protocols

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination. The following workflows are designed to guide the user through the safe management of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Safe Handling Workflow

This protocol outlines the essential steps for safely handling the compound from receipt to use in an experimental setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review Safety Information (Functional Group Hazards) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Work within certified hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste storage Store Compound in a Designated, Ventilated Area cleanup_waste->storage

Caption: Logical workflow for the safe handling of Tert-butyl (S)-1-formyl-3-methylbutylcarbamate.

Emergency Response Protocol: Accidental Exposure

Immediate and appropriate action is critical in the event of an accidental exposure.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Accidental Exposure Occurs skin_rinse Immediately flush with copious amounts of water for 15 min. start->skin_rinse eye_rinse Immediately flush with eyewash station for 15 min. start->eye_rinse inhale_fresh_air Move to fresh air start->inhale_fresh_air skin_clothing Remove contaminated clothing skin_rinse->skin_clothing skin_medical Seek medical attention skin_clothing->skin_medical eye_medical Seek immediate medical attention eye_rinse->eye_medical inhale_medical Seek immediate medical attention inhale_fresh_air->inhale_medical

Caption: Immediate steps to take in case of accidental exposure.

Chemical Waste Management Plan

Proper disposal of chemical waste is a legal and ethical responsibility to protect both the community and the environment.[10][11][12]

  • Segregation: All waste contaminated with Tert-butyl (S)-1-formyl-3-methylbutylcarbamate, including disposable labware, gloves, and cleaning materials, must be collected separately from other waste streams.[13]

  • Containerization: Use only designated, leak-proof hazardous waste containers.[11][14] Ensure containers are clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers closed except when adding waste.[11]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office.[10] Never dispose of this chemical down the drain or in the regular trash.[10][14]

Conclusion: A Culture of Safety

The responsible use of novel research chemicals like Tert-butyl (S)-1-formyl-3-methylbutylcarbamate underpins the integrity and success of scientific advancement. By internalizing the principles outlined in this guide—understanding the inherent risks, employing a robust PPE strategy, and adhering to strict handling and disposal protocols—researchers can create a safe and productive laboratory environment. Proactive safety is not a barrier to innovation; it is the framework that enables it.

References

  • The John D. Walsh Company. (n.d.). SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • Med.Navy.mil. (2025). Chapter 10 – Personal Protective Equipment.
  • Tenore, A. (2023). Carbamate Toxicity. NCBI Bookshelf.
  • ACS Publications. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • Voris, D. G. R., et al. (2024). Carbamates: Are they “Good” or “Bad Guys”?. ResearchGate.
  • PMC - NIH. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure.
  • US EPA. (2025). Personal Protective Equipment for Pesticide Handlers.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • National Institute on Drug Abuse (NIDA). (2025). Ordering Guidelines for Research Chemicals and Controlled Substances.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • NSTA. (2024). Laboratory Waste Disposal Safety Protocols.
  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
  • (n.d.). Personal Protective Equipment (PPE).
  • World Health Organization (WHO). (2022). Ensuring the safe handling of chemicals.
  • SciELO. (n.d.). Carbamates: Are they “Good” or “Bad Guys”?.
  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Agilent. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Health.vic. (2024). Pesticide use and personal protective equipment.
  • US EPA. (2025). Safer Chemicals Research.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.